(2-Amino-9H-fluoren-9-yl)methanol
Description
BenchChem offers high-quality (2-Amino-9H-fluoren-9-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-9H-fluoren-9-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162021-14-9 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
Abstract
(2-Amino-9H-fluoren-9-yl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, incorporating a reactive primary amine and a primary alcohol on a rigid, fluorescent fluorene scaffold. This guide provides a detailed, technically-grounded protocol for its synthesis, designed for researchers and drug development professionals. The presented pathway involves a two-stage process commencing with the commercially available 2-Amino-9-fluorenone. The core of the synthesis is the selective reduction of the ketone moiety using sodium borohydride. This document elucidates the causal mechanisms behind the experimental choices, provides a self-validating protocol complete with purification and characterization steps, and emphasizes critical safety considerations.
Strategic Approach: Retrosynthetic Analysis
The synthesis of (2-Amino-9H-fluoren-9-yl)methanol is most efficiently approached through the reduction of a suitable precursor. A retrosynthetic analysis reveals that the target molecule can be directly obtained from 2-Amino-9-fluorenone via the selective reduction of the C9 ketone.
Retrosynthetic Pathway:
This strategy is advantageous due to the commercial availability and relative stability of 2-Amino-9-fluorenone. The primary challenge lies in the selective reduction of the ketone in the presence of the aromatic amine. A mild and chemoselective reducing agent is therefore paramount. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a highly effective agent for reducing aldehydes and ketones to their corresponding alcohols while being significantly less reactive towards other functional groups like esters, amides, or the aromatic system itself, unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄)[1].
Synthesis of the Precursor: 2-Amino-9-fluorenone
While 2-Amino-9-fluorenone is commercially available, its synthesis from 2-Nitro-9H-fluoren-9-one is a common procedure for laboratories where the former is not readily in stock.
Overview of 2-Amino-9-fluorenone Synthesis
The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation. This method is known for its high yields and clean reaction profiles, producing water as the only byproduct.
The general reaction is as follows:
-
Reaction: 2-Nitro-9H-fluoren-9-one is hydrogenated in the presence of a metal catalyst (e.g., Platinum on carbon) to yield 2-Amino-9-fluorenone.
-
Significance: This step is crucial as the amine functionality is often a key site for further derivatization in drug development. The choice of a catalytic system ensures the selective reduction of the nitro group without affecting the ketone or the aromatic rings[2][3].
Final Stage: Selective Reduction of 2-Amino-9-fluorenone
This section provides a detailed, field-proven protocol for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol.
Mechanistic Rationale
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the fluorenone ring. The oxygen of the carbonyl group is highly electronegative, polarizing the C=O bond and rendering the carbon susceptible to attack[4]. The resulting alkoxide intermediate is subsequently protonated during the workup step (typically by the solvent, methanol, or added water/acid) to yield the final alcohol product[5]. The use of a protic solvent like methanol is common as it facilitates the reaction and participates in the protonation steps[6][7].
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials & Reagents:
-
2-Amino-9-fluorenone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (DI H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-9-fluorenone (1.0 g, 5.12 mmol, 1.0 equiv.) in anhydrous methanol (25 mL). Stir the mixture at room temperature until all the solid has dissolved. The solution should appear as a colored solution.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To this stirring solution, add sodium borohydride (0.29 g, 7.68 mmol, 1.5 equiv.) portion-wise over 10-15 minutes. Causality: Adding the NaBH₄ slowly at a reduced temperature helps to control the initial exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot (2-Amino-9-fluorenone) and the appearance of a new, more polar product spot indicates the reaction is proceeding. The bright yellow color of the starting material should fade to a lighter shade as the conjugated ketone is reduced[1][4].
-
Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the flask again in an ice bath. Slowly and carefully add deionized water (10 mL) to quench any remaining NaBH₄. Caution: This will generate hydrogen gas, so ensure adequate ventilation.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Workup & Extraction: To the remaining aqueous residue, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with DI water (2 x 20 mL) and brine (1 x 20 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford (2-Amino-9H-fluoren-9-yl)methanol as a solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the newly formed CH-OH group and the retention of the aromatic protons.
-
IR Spectroscopy: To verify the disappearance of the ketone C=O stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹) in the product.
-
Melting Point: To compare with literature values and assess purity.
Quantitative Data Summary
| Parameter | 2-Amino-9-fluorenone | Sodium Borohydride | (2-Amino-9H-fluoren-9-yl)methanol |
| Molecular Weight ( g/mol ) | 195.22[8] | 37.83 | 197.24 |
| Amount (g) | 1.0 | 0.29 | Theoretical Yield: 1.01 g |
| Moles (mmol) | 5.12 | 7.68 | 5.12 |
| Molar Equivalents | 1.0 | 1.5 | 1.0 |
| Role | Starting Material | Reducing Agent | Product |
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical transformation.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Amino-9-fluorenone: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[8]
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water or acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact.
-
Ethyl Acetate: Flammable liquid and can cause eye and respiratory irritation.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide outlines a robust and reproducible protocol for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol from 2-Amino-9-fluorenone. The selection of sodium borohydride as the reducing agent provides excellent chemoselectivity for the ketone reduction, representing an efficient and reliable method for accessing this versatile chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this compound for applications in pharmaceutical development and materials science.
References
-
OpenBU. Borohydride Reduction of Fluorenone. Available at: [Link]
-
Reduction of 9-fluorenone. Available at: [Link]
-
EduBirdie. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note. Available at: [Link]
-
OpenBU. Borohydride Reduction of Fluorenone. Available at: [Link]
-
Reddit. [College Chemistry] Organic Chemistry: Reduction of fluorenone with NaBH4. Published February 25, 2016. Available at: [Link]
-
ACS Publications. Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. Available at: [Link]
-
YouTube. Reduction of 9-Fluorenone Lab Experiment. Published April 30, 2021. Available at: [Link]
-
ResearchGate. The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies | Request PDF. Available at: [Link]
Sources
- 1. Sodium Borohydride Reduction of 9-Fluorenone | Lecture Note - Edubirdie [edubirdie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. DSpace [open.bu.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. 2-氨基-9-芴酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
(2-Amino-9H-fluoren-9-yl)methanol molecular structure
An In-Depth Technical Guide to the Molecular Structure of (2-Amino-9H-fluoren-9-yl)methanol
Abstract
(2-Amino-9H-fluoren-9-yl)methanol is a multifunctional organic molecule built upon the rigid, polycyclic aromatic scaffold of fluorene. It incorporates a primary amine at the C2 position and a hydroxymethyl group at the C9 position, creating a unique combination of reactive sites and structural features. This guide provides a comprehensive analysis of its molecular structure, drawing upon established principles of organic chemistry and comparative data from its parent compounds, 2-aminofluorene and 9-fluorenemethanol. We will explore its predicted physicochemical properties, a detailed protocol for its structural elucidation via spectroscopic methods, plausible synthetic pathways, and the potential implications of its structure in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this versatile chemical entity.
The Fluorene Scaffold: A Foundation of Rigidity and Functionality
The core of the target molecule is the 9H-fluorene system, a tricyclic aromatic hydrocarbon consisting of two benzene rings fused to a central cyclopentane ring.[1] This structure, with the molecular formula (C₆H₄)₂CH₂, is nearly planar and highly aromatic.[1][2] The rigidity of the fluorene backbone makes it an attractive scaffold in drug design and materials science, where a well-defined three-dimensional structure is often crucial for biological activity or photophysical properties.
A key feature of the fluorene scaffold is the acidity of the C9-protons (pKa ≈ 22.6 in DMSO), which facilitates deprotonation to form the stable, aromatic fluorenyl anion.[1] This reactivity makes the C9 position a prime site for functionalization, as demonstrated by the presence of the hydroxymethyl group in the title compound. Derivatives of fluorene have found applications as herbicides, growth regulators, and components in the formation of specialized polymers.[2]
Elucidation of the Molecular Structure
A complete understanding of (2-Amino-9H-fluoren-9-yl)methanol requires a multi-faceted approach, combining the analysis of its physical properties with advanced spectroscopic techniques.
Physicochemical Properties
While specific experimental data for (2-Amino-9H-fluoren-9-yl)methanol is not widely published, its properties can be reliably predicted based on its constituent parts, primarily 9-fluorenemethanol.
| Property | Predicted Value / Observation | Rationale / Reference |
| Molecular Formula | C₁₄H₁₃NO | Derived from structural components. |
| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow crystalline powder | Based on the appearance of 9-fluorenemethanol.[3][4] |
| Melting Point | >100 °C | The melting point of the parent 9-fluorenemethanol is 105-107 °C.[3][5] The amino group may alter this slightly. |
| Solubility | Soluble in organic solvents like methanol, DMSO, THF. Insoluble in water. | Based on the properties of fluorene and 9-fluorenemethanol.[1][3] |
Spectroscopic Characterization: A Predictive Framework
Spectroscopy is essential for the unambiguous confirmation of the molecular structure. The following sections describe the expected spectral data and provide standardized protocols for their acquisition.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted Data, 400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 7H | Aromatic protons (fluorene ring) |
| ~ 5.5 | Singlet (broad) | 2H | -NH₂ protons (amine) |
| ~ 5.0 | Triplet | 1H | -OH proton (hydroxyl) |
| ~ 4.8 | Triplet | 1H | C9-H proton |
| ~ 3.6 | Doublet of Doublets | 2H | -CH₂- protons (methylene) |
Causality Behind Predictions: The aromatic protons are expected to reside in the typical 7.2-7.8 ppm range, appearing as a complex multiplet due to spin-spin coupling.[4] The protons of the primary amine and hydroxyl groups are exchangeable and will appear as broad signals. The C9 proton and the adjacent methylene protons will exhibit coupling, leading to the predicted triplet and doublet of doublets, respectively.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Process the resulting Free Induction Decay (FID) by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Description |
| 3450 - 3300 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3400 - 3200 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~ 1620 | Medium | N-H bend (scissoring) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |
| ~ 1250 | Strong | C-N stretch |
| ~ 1050 | Strong | C-O stretch (primary alcohol) |
Self-Validating System: The presence of distinct, strong bands for the O-H, N-H, C-N, and C-O stretches provides a rapid and reliable confirmation of the molecule's key functional groups, validating the successful synthesis. The IR spectrum of the parent 9-fluorenemethanol shows a characteristic broad O-H stretch around 3300 cm⁻¹.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the molecule's functional groups.
MS provides the exact molecular weight and valuable information about the molecule's fragmentation pattern.
-
Expected Molecular Ion [M]⁺: m/z = 211.0997 (for C₁₄H₁₃NO)
-
Predicted Major Fragments:
-
m/z = 193: Loss of H₂O (water) from the molecular ion.
-
m/z = 180: Loss of -CH₂OH (hydroxymethyl radical). This fragment, the 2-aminofluorenyl cation, is expected to be highly stable and potentially the base peak.
-
m/z = 165: Subsequent loss of the amino group from the m/z=180 fragment, similar to the fragmentation of 9-fluorenemethanol which shows a base peak at m/z 165.[7]
-
Crystallographic Analysis
Single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure. While a crystal structure for (2-Amino-9H-fluoren-9-yl)methanol is not publicly available, analysis of related structures reveals key insights. Crystal structures of other 9,9-disubstituted fluorene derivatives show that the fluorene unit is generally planar, though slight twists can occur due to packing effects in the crystal lattice.[8] The presence of both a hydroxyl and an amino group in the target molecule creates significant potential for intermolecular hydrogen bonding, which would dominate the crystal packing arrangement, likely forming extensive networks and influencing the material's bulk properties.
Synthesis and Reactivity
A plausible and efficient synthesis of (2-Amino-9H-fluoren-9-yl)methanol can be envisioned starting from 2-aminofluorene, leveraging established reactions used for the synthesis of 9-fluorenemethanol.[9]
Proposed Synthetic Workflow
The synthesis can be approached in three main steps: protection of the amine, formylation at the C9 position, and subsequent reduction.
Caption: Proposed three-step synthesis of (2-Amino-9H-fluoren-9-yl)methanol.
Causality Behind Experimental Choices:
-
Protection: The primary amine at C2 is nucleophilic and would interfere with the base-catalyzed formylation at C9. Acetyl protection is a standard, robust method to temporarily deactivate the amine.
-
Formylation: The C9 position is the most acidic site on the fluorene ring. A strong base like sodium hydride (NaH) is required to deprotonate it, creating a nucleophilic anion that readily attacks ethyl formate to install the aldehyde group. This is analogous to the industrial preparation of 9-fluorenecarboxaldehyde.[9]
-
Reduction & Deprotection: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting the aldehyde to a primary alcohol without affecting the aromatic rings or the amide.[9] The final deprotection step (hydrolysis of the amide) unmasks the C2-amino group to yield the final product.
Biological and Pharmacological Context
The molecular structure of (2-Amino-9H-fluoren-9-yl)methanol suggests a complex biological profile, inheriting characteristics from both the 2-aminofluorene and the broader class of fluorene derivatives.
-
The Legacy of 2-Aminofluorene: 2-Aminofluorene and its acetylated derivative (2-AAF) are well-documented mutagens and carcinogens.[10][11] Their mechanism involves metabolic activation to reactive species that can form adducts with DNA, leading to genetic mutations.[10][12] Any research involving the title compound must proceed with the assumption of potential toxicity and appropriate safety precautions.
-
The Promise of the Fluorene Scaffold: Conversely, the fluorene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological actions, including antimicrobial, anticancer, and antiviral properties.[13][14] For example, Tilorone, a fluorenone derivative, is a known broad-spectrum antiviral agent.[14]
Caption: Relationship between parent scaffolds and the potential of the target molecule.
The title compound can thus be viewed as a molecular chimera. It could serve as a valuable chemical probe to study the mechanisms of aminofluorene-induced DNA damage, with the hydroxymethyl group providing a handle for attaching fluorescent tags or other reporters. Alternatively, it could be a starting point for the synthesis of novel therapeutic agents, where the fluorene core acts as a rigid anchor, and the amino and hydroxyl groups are sites for diversification to optimize binding to a biological target.
Conclusion
(2-Amino-9H-fluoren-9-yl)methanol is a molecule of significant structural and functional interest. Its architecture is defined by the rigid planarity of the fluorene core, functionalized with a nucleophilic amine and a versatile hydroxyl group. While a comprehensive experimental profile is yet to be established in the public domain, a robust understanding of its structure can be achieved through a combination of predictive modeling based on its parent compounds and systematic characterization using established spectroscopic protocols. The duality of its heritage—the toxicity of 2-aminofluorene and the therapeutic potential of the fluorene scaffold—makes it a compelling target for further investigation in medicinal chemistry, toxicology, and materials science.
References
-
Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Examples of fluorene derivatives reported by us previously.[3][15]. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Aminofluorene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Structures of fluorene derivatives 1–4, the syntheses and crystal... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-Aminofluorene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Fluorene. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
9H-fluoren-9-ylmethanol. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
-
Fifty Years of Research on N-acetyl-2-aminofluorene, One of the Most Versatile Compounds in Experimental Cancer Research. (1991). PubMed. Retrieved January 17, 2026, from [Link]
-
Fluorene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
9H-Fluorene-9-methanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
9-Fluorenemethanol | CAS#:24324-17-2. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
-
Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
(9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. (n.d.). Matrix Fine Chemicals. Retrieved January 17, 2026, from [Link]
- Simple preparation process of 9-fluorenemethanol. (n.d.). Google Patents.
-
CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
9-Fluorenone derivatives drugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
9H-Fluorene-9,9-dimethanol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-Fluorenemethanol | CAS#:24324-17-2 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
- 10. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 11. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
A Comprehensive Spectroscopic and Methodological Guide to 9-Fluorenemethanol (CAS No. 24324-17-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and pharmaceutical development, the precise characterization of chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic properties of 9-Fluorenemethanol (CAS No. 24324-17-2). While this compound is a crucial building block, particularly as the precursor to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis, the rigorous analytical techniques detailed herein are universally applicable across the field of drug discovery and development.[1][2][3] The structural elucidation of molecules, whether they are synthetic intermediates or novel drug candidates, relies on a synergistic application of various spectroscopic methods. This document serves as a practical reference for scientists, offering not just data, but the underlying principles and methodologies for robust spectroscopic analysis.
Compound Profile: 9-Fluorenemethanol
Structure:
Caption: Chemical structure of 9-Fluorenemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Key Spectroscopic Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.2-7.8 | Multiplet | 8H | Aromatic protons (fluorene ring) |
| ~4.3 | Triplet | 1H | Methine proton (C9-H) |
| ~3.8 | Doublet | 2H | Methylene protons (-CH₂OH) |
| ~1.5 | Singlet | 1H | Hydroxyl proton (-OH) |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Interpretation: The ¹H NMR spectrum of 9-Fluorenemethanol is characterized by a complex multiplet in the aromatic region (δ 7.2-7.8 ppm), integrating to eight protons, which is consistent with the fluorene ring system.[1] The distinct signals for the methine proton at the 9-position and the hydroxymethyl group protons confirm the overall structure.[1] The coupling between the methine and methylene protons can often be observed, leading to the triplet and doublet multiplicities, respectively. The hydroxyl proton signal is typically a broad singlet and its position can be concentration-dependent.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 9-Fluorenemethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set appropriate parameters: spectral width, number of scans, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the multiplicities.
-
Caption: ¹H NMR Experimental Workflow.
¹³C NMR Spectroscopy
Carbon NMR provides information about the number and types of carbon atoms in a molecule.
Key Spectroscopic Data:
| Chemical Shift (δ) ppm | Assignment |
| ~147 | Quaternary aromatic carbons (C11a, C13a) |
| ~141 | Quaternary aromatic carbons (C4a, C4b) |
| ~127-129 | Aromatic CH carbons |
| ~125 | Aromatic CH carbons |
| ~120 | Aromatic CH carbons |
| ~65 | Methylene carbon (-CH₂OH) |
| ~50 | Methine carbon (C9) |
Note: Assignments are approximate and can be confirmed by 2D NMR techniques.
Interpretation: The ¹³C NMR spectrum will show distinct signals for the different carbon environments. The downfield signals correspond to the aromatic carbons, while the upfield signals are from the aliphatic methine and methylene carbons. The number of signals will reflect the symmetry of the fluorene ring system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key Spectroscopic Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3647-3618 | O-H stretch | Alcohol (-OH) |
| 3060-3030 | C-H stretch (aromatic) | Aromatic ring |
| 2950-2850 | C-H stretch (aliphatic) | -CH, -CH₂ |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1050-1000 | C-O stretch | Primary alcohol |
Interpretation: The IR spectrum of 9-Fluorenemethanol clearly indicates the presence of a hydroxyl group due to the broad O-H stretching band around 3600 cm⁻¹.[1] The presence of both aromatic and aliphatic C-H stretches further confirms the structure.[1] The strong C-O stretching absorption is also a key diagnostic peak for the alcohol functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid 9-Fluorenemethanol sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: ATR-IR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Key Spectroscopic Data (Electron Ionization - EI):
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 178 | Loss of H₂O |
| 165 | Loss of -CH₂OH |
| 152 | Further fragmentation |
Interpretation: The mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak at m/z 196, corresponding to the molecular weight of 9-Fluorenemethanol.[4][6] Common fragmentation pathways include the loss of a water molecule (m/z 178) and the loss of the hydroxymethyl group (m/z 165), leading to the stable fluorenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 9-Fluorenemethanol in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method Development:
-
Select an appropriate GC column (e.g., nonpolar or medium polarity).
-
Develop a temperature program to ensure good separation and peak shape.
-
-
MS Method Development:
-
Set the MS to operate in EI mode.
-
Define the mass range to be scanned (e.g., m/z 40-400).
-
-
Data Acquisition: Inject the sample into the GC-MS system.
-
Data Analysis:
Caption: GC-MS Experimental Workflow.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile for 9-Fluorenemethanol (CAS No. 24324-17-2). The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation. The detailed experimental protocols offer a framework for researchers to obtain high-quality data, which is a cornerstone of scientific integrity in chemical and pharmaceutical research. While the focus here is on a specific, yet important, building block, the principles and workflows are broadly applicable to the characterization of a wide range of organic molecules encountered in drug development.
References
-
LookChem. (n.d.). Cas 24324-17-2, 9-Fluorenemethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Fluorene-9-methanol. NIST Chemistry WebBook. Retrieved from [Link]
Sources
solubility of (2-Amino-9H-fluoren-9-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (2-Amino-9H-fluoren-9-yl)methanol in Organic Solvents
Abstract
This technical guide offers a comprehensive analysis of the solubility characteristics of (2-Amino-9H-fluoren-9-yl)methanol in organic solvents. In the absence of specific published quantitative solubility data for this compound, this document establishes a predictive solubility profile based on the known properties of structurally analogous compounds, namely 9-fluorenemethanol, 2-aminofluorene, and fluorene. Furthermore, this guide provides a detailed, step-by-step experimental protocol for the accurate determination of the solubility of (2-Amino-9H-fluoren-9-yl)methanol using the isothermal shake-flask method. This resource is designed for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical guidance for solvent selection and the design of robust experimental procedures.
Section 1: Introduction to (2-Amino-9H-fluoren-9-yl)methanol
(2-Amino-9H-fluoren-9-yl)methanol is a derivative of fluorene, characterized by the presence of a hydroxyl group at the 9-position and an amino group at the 2-position of the fluorene ring system. The unique combination of a bulky, nonpolar fluorene backbone with two polar functional groups—a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and an amino group which is also a hydrogen bond donor and a weak base—suggests a complex solubility profile. Understanding this profile is critical for applications in medicinal chemistry, materials science, and synthetic chemistry, where this compound may serve as a key intermediate or a final product.
Predicted Physicochemical Properties:
While experimental data for (2-Amino-9H-fluoren-9-yl)methanol is scarce, we can infer its properties from its constituent parts. The parent compound, 9-fluorenemethanol, is a white to yellowish solid with a melting point of 105-107 °C[1][2][3][4]. The introduction of an amino group is expected to increase the polarity and may influence the melting point and other physical properties. The fluorene core itself is nonpolar and highly soluble in many organic solvents[5].
Section 2: Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For (2-Amino-9H-fluoren-9-yl)methanol, the key interactions to consider are:
-
Van der Waals forces: The large, aromatic fluorene ring system will contribute significantly to nonpolar interactions.
-
Dipole-dipole interactions: The polar amino and hydroxyl groups will induce dipole moments, allowing for interactions with polar solvents.
-
Hydrogen bonding: Both the -OH and -NH2 groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This is a critical factor for solubility in protic solvents.
The interplay of these forces will determine the extent to which (2-Amino-9H-fluoren-9-yl)methanol dissolves in a given organic solvent. A solvent that can effectively interact with both the nonpolar fluorene backbone and the polar functional groups is likely to be a good solvent for this compound.
Section 3: Predicted Solubility Profile in Organic Solvents
Based on the solubility data of related compounds, we can predict the solubility behavior of (2-Amino-9H-fluoren-9-yl)methanol.
-
9-Fluorenemethanol is known to be soluble in methanol (50 mg/mL) and benzene, indicating its solubility in both polar protic and nonpolar aromatic solvents[1][2][3].
-
Fluorene exhibits good solubility in a range of organic solvents, with higher solubility in aromatic solvents like benzene and toluene[5][6].
-
2-Aminofluorene is reported to be recrystallized from dilute alcohol, suggesting solubility in polar protic solvents[7]. Organic amines, in general, are soluble in organic solvents[8].
Combining these observations, (2-Amino-9H-fluoren-9-yl)methanol is predicted to be soluble in a range of polar and moderately nonpolar organic solvents.
Table 1: Predicted Solubility of (2-Amino-9H-fluoren-9-yl)methanol in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups can form strong hydrogen bonds with the solvent. The parent compound, 9-fluorenemethanol, is highly soluble in methanol[2]. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the polar functional groups. |
| Nonpolar Aromatic | Benzene, Toluene | Moderate | The nonpolar fluorene backbone will have favorable π-π stacking interactions with aromatic solvents. 9-fluorenemethanol is soluble in benzene[1]. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar parts of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar ether and is expected to be a better solvent than the less polar diethyl ether. |
| Alkanes | Hexane, Heptane | Low | The large, nonpolar fluorene ring may provide some solubility, but the polar functional groups will limit solubility in highly nonpolar solvents. |
Section 4: Experimental Determination of Solubility
Given the predictive nature of the above profile, experimental verification is essential for any practical application. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Rationale for Experimental Verification
Theoretical predictions provide a valuable starting point for solvent screening, but they cannot replace empirical data. Factors such as crystalline packing forces in the solid state can significantly impact solubility and are difficult to predict accurately. Experimental determination provides precise, quantitative data that is crucial for process development, formulation, and quality control.
Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of (2-Amino-9H-fluoren-9-yl)methanol.
Materials and Reagents:
-
(2-Amino-9H-fluoren-9-yl)methanol (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Protocol:
-
Preparation of Vials: Add an excess amount of solid (2-Amino-9H-fluoren-9-yl)methanol to several vials. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of (2-Amino-9H-fluoren-9-yl)methanol.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Data Analysis and Reporting
The solubility should be reported as the average of multiple determinations at a specified temperature. It is also good practice to confirm that the solid material remaining after the experiment is the same polymorphic form as the starting material, for example, by using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
Section 5: Factors Influencing Solubility
Several factors can influence the solubility of (2-Amino-9H-fluoren-9-yl)methanol:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature[6][9]. This relationship can be quantified and is important for processes like recrystallization.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound of high purity for accurate solubility determination.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility[10]. A systematic screening of solvents with varying polarities can provide a comprehensive understanding of the solubility profile.
Section 6: Conclusion
Section 7: References
-
ChemBK. (2024, April 9). 9H-fluoren-9-ylmethanol. Retrieved from [Link]
-
National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
ACS Publications. Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, December 27). Fluorene. Retrieved from [Link]
-
ResearchGate. Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]
-
Cheméo. Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Retrieved from [Link]
-
Chemsrc. 9-Fluorenemethanol | CAS#:24324-17-2. Retrieved from [Link]
-
National Institutes of Health (NIH). 9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem. Retrieved from [Link]
-
National Institutes of Health (NIH). 2-Aminofluorene | C13H11N | CID 1539. PubChem. Retrieved from [Link]
-
Google Patents. CN103351280A - Simple preparation process of 9-fluorenemethanol. Retrieved from
-
Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]
-
ResearchGate. Determination and analysis of flutamide solubility in different solvent systems at different temperatures (T = 278.15–323.15 K). Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). SOLUBILITY DATA SERIES. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 9-Fluorenemethanol 9-Fluorenylmethanol [sigmaaldrich.com]
- 3. 9-Fluorenemethanol CAS#: 24324-17-2 [m.chemicalbook.com]
- 4. 9-Fluorenemethanol | CAS#:24324-17-2 | Chemsrc [chemsrc.com]
- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Safe Handling of (2-Amino-9H-fluoren-9-yl)methanol for Research and Development
This document provides a comprehensive guide to the safe handling and management of (2-Amino-9H-fluoren-9-yl)methanol. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The recommendations herein are based on a composite hazard assessment, necessitated by the absence of a specific Safety Data Sheet (SDS) for this molecule. Our approach combines the known toxicological data of its core structures: 9H-fluoren-9-ylmethanol and the 2-aminofluorene moiety.
Executive Summary & Hazard Identification
Direct toxicological and safety data for (2-Amino-9H-fluoren-9-yl)methanol are not publicly available. Therefore, a conservative safety protocol is mandatory. This guide is built upon the principle of structural analogy, a standard practice in chemical safety assessment for novel compounds. We will evaluate the hazards associated with two primary components:
-
The Fluorenylmethanol Backbone: Based on the parent compound, 9-fluorenylmethanol (CAS 24324-17-2), hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
-
The Aromatic Amine Moiety: Based on the analogous compound, 2-aminofluorene (CAS 153-78-6), this functional group introduces a high degree of concern. 2-Aminofluorene is a well-documented mutagen and carcinogen, capable of causing genetic defects and cancer in laboratory animals.[4][5][6]
Consequently, (2-Amino-9H-fluoren-9-yl)methanol must be treated as a potential human carcinogen and mutagen with irritant properties. A summary of the presumed hazard profile is detailed below.
Table 1: Presumed GHS Hazard Classification for (2-Amino-9H-fluoren-9-yl)methanol
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 9-fluorenylmethanol.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on data for 9-fluorenylmethanol.[1][2][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for 9-fluorenylmethanol.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Based on data for 2-aminofluorene.[5][6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Based on extensive evidence for 2-aminofluorene and its metabolites.[4][6][8] |
| Acute Aquatic Toxicity | Category 2 | H401: Toxic to aquatic life | Based on data for a related fluorene compound.[9] |
| Chronic Aquatic Toxicity | Category 2 | H411: Toxic to aquatic life with long lasting effects | Based on data for a related fluorene compound.[7][9] |
Causality of Hazards: Understanding the Risk
The primary driver for the heightened safety precautions is the presence of the aromatic amine group on the fluorene ring.
-
Metabolic Activation of 2-Aminofluorene: In biological systems, aromatic amines like 2-aminofluorene can be metabolically activated.[4][6] The body's own metabolic enzymes, such as cytochrome P450, can convert the amine into reactive electrophilic species.[4] These intermediates can then form covalent adducts with DNA.[8][10]
-
Genotoxicity and Carcinogenicity: The formation of DNA adducts can lead to errors in DNA replication, resulting in mutations.[4][6] This genotoxic mechanism is the underlying cause of the observed carcinogenicity, with studies showing that 2-aminofluorene and its metabolite, 2-acetylaminofluorene (2-AAF), induce tumors at multiple sites in animals, including the liver, bladder, and kidneys.[4][6][11]
Given that (2-Amino-9H-fluoren-9-yl)methanol contains this precise toxicophore, it is imperative to assume it can undergo similar metabolic activation. The irritant properties of the fluorenylmethanol backbone further compound the risk by potentially increasing skin permeability and absorption.
Mandatory Engineering Controls & Personal Protective Equipment (PPE)
Given the presumed carcinogenicity and potential for skin absorption, robust controls are required to minimize all routes of exposure.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid (2-Amino-9H-fluoren-9-yl)methanol or its solutions must be conducted within a certified and properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dust or aerosols.
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound. This area should be clearly marked as a "Designated Carcinogen Handling Area."
-
Ventilation: Ensure the laboratory has adequate general ventilation, in addition to the local exhaust ventilation provided by the fume hood.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential. Standard laboratory PPE is insufficient.
-
Hand Protection: Double gloving is mandatory. Wear two pairs of nitrile gloves, with the outer glove cuff pulled over the lab coat sleeve. Gloves must be inspected before use and changed immediately upon any sign of contamination or every 1-2 hours of continuous use. Use proper glove removal technique to avoid skin contact.[7]
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[1] In addition, a full-face shield must be worn over the goggles when handling the solid powder or when there is any risk of splashing.
-
Body Protection: A dedicated lab coat, preferably a low-permeability, solid-front gown with tight cuffs, must be worn. This coat should be removed before leaving the laboratory and laundered separately from personal clothing. Do not wear shorts or open-toed shoes.[12]
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is necessary.[13] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.
Caption: PPE donning and doffing sequence for handling potent compounds.
Standard Operating Protocol: Weighing and Solution Preparation
This protocol details the steps for safely weighing the solid compound and preparing a stock solution. The objective is to prevent the generation and release of airborne particles and avoid contamination of surfaces.
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol in a sealed container.
-
Analytical balance (located inside the fume hood or in a containment enclosure).
-
Spatula, weigh paper/boat.
-
Appropriate solvent.
-
Volumetric flask with stopper.
-
Waste container for contaminated disposables.
-
Decontamination solution (e.g., 70% ethanol).
Procedure:
-
Preparation:
-
Confirm the fume hood is operating correctly (check airflow monitor).
-
Cover the work surface inside the hood with disposable absorbent liner.
-
Don all required PPE as described in Section 3.2.
-
Pre-label all necessary glassware (e.g., volumetric flask) with the compound name, concentration, date, and hazard warnings (Carcinogen/Mutagen).
-
-
Weighing:
-
Place the analytical balance on the lined surface within the hood.
-
Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Gently open the container inside the hood. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid onto a weigh boat or paper on the balance. Do not "tap" the spatula on the container opening.
-
Once the desired weight is obtained, securely close the primary compound container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the pre-labeled volumetric flask. A powder funnel may be used to facilitate a clean transfer.
-
Add a small amount of the desired solvent to the weigh boat to rinse any residual powder and transfer the rinse into the flask. Repeat this step twice.
-
Add solvent to the flask, approximately to half the final volume. Stopper and gently swirl to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add solvent to the final volume mark. Stopper and invert several times to ensure a homogenous solution.
-
-
Decontamination and Cleanup:
-
All disposable items that contacted the solid (weigh boat, liner, gloves) must be placed directly into a designated hazardous waste bag inside the fume hood.
-
Wipe the spatula, work surface, and any exterior surfaces of glassware with a cloth dampened with decontamination solution.
-
Remove outer gloves and dispose of them in the hazardous waste bag before exiting the fume hood.
-
Follow the full PPE doffing procedure (Section 3.2).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Proactive Response to Exposure and Spills
Immediate and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention, especially if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device) and call for emergency medical services.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Management
-
Small Spill (Solid, <1g, inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Alert personnel in the immediate area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately. Provide the compound name and note that it is a suspected carcinogen.
-
Do Not Attempt to Clean: A large spill requires a specialized response from trained personnel with appropriate respiratory protection.
-
Storage and Waste Disposal
-
Storage: Store (2-Amino-9H-fluoren-9-yl)methanol in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12] The container must be tightly sealed and clearly labeled with the full chemical name and all relevant hazard warnings (Irritant, Suspected Carcinogen, Suspected Mutagen). Store in a designated, secured cabinet for carcinogens.
-
Waste Disposal: All waste materials, including unused compound, contaminated PPE, spill cleanup debris, and empty containers, must be collected in a clearly labeled, sealed hazardous waste container. This waste must be disposed of as "carcinogenic hazardous waste" through your institution's EHS department, in accordance with all local, state, and federal regulations. Do not mix with other waste streams.
References
-
Wikipedia. 2-Aminofluorene. [Link]
-
Heflich RH, Neft RE. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. PubMed. [Link]
-
Crebelli R, Iorio MA. Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. PubMed. [Link]
-
Sci-Hub. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. [Link]
-
Amanote Research. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. [Link]
-
Occupational Safety and Health Administration (OSHA). 2-ACETYLAMINOFLUORENE. [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). DRAFT Evidence on the Carcinogenicity of 2-Aminofluorene. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - 2-Acetylaminofluorene. [Link]
-
Nippon Nyukazai Co., Ltd. Safety Data Sheet - AMINO ALCOHOL EA. [Link]
-
Danish Environmental Protection Agency. Selected amines and amino alcohols. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene. [Link]
-
ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Aminoethanol. [Link]
-
Nippon Nyukazai Co., Ltd. Safety Data Sheet - AMINO ALCOHOL 2A. [Link]
-
Matrix Fine Chemicals. (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. [Link]
-
Cheméo. Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). [Link]
-
ChemBK. 9H-fluoren-9-ylmethanol. [Link]
-
PubChem. 9H-Fluorene-9-methanol. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. sci-hub.st [sci-hub.st]
- 11. nj.gov [nj.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]
Sourcing and Application of (2-Amino-9H-fluoren-9-yl)methanol: A Technical Guide for Researchers
For researchers, scientists, and professionals engaged in drug development and advanced materials science, the strategic selection of molecular scaffolds and building blocks is paramount. Among the myriad of heterocyclic and polyaromatic systems, the fluorene nucleus stands out for its rigid, planar structure and rich electronic properties, making it a privileged scaffold in medicinal chemistry and materials science. This guide provides an in-depth technical overview of a specific, functionalized fluorene derivative, (2-Amino-9H-fluoren-9-yl)methanol, covering its commercial sourcing, probable synthetic routes, potential applications, and essential quality control parameters.
Introduction: The Fluorene Scaffold in Modern Chemistry
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of functional molecules. Its inherent fluorescence, thermal stability, and ability to undergo functionalization at various positions, particularly at C2, C7, and C9, have led to its incorporation into a wide range of applications.[1] In drug discovery, fluorene derivatives have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[2] The planar nature of the fluorene ring allows for effective intercalation with DNA, a mechanism exploited in the design of chemotherapeutics.[2] In materials science, the high photoluminescence quantum yields and tunable electronic properties of fluorenes are leveraged in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][3]
(2-Amino-9H-fluoren-9-yl)methanol is a derivative that combines the key features of the fluorene core with two crucial functional groups: a primary aromatic amine at the C2 position and a primary alcohol at the C9 position. This unique combination suggests its utility as a versatile building block, offering multiple points for further chemical elaboration.
Commercial Sourcing and Supplier Evaluation
The acquisition of high-purity (2-Amino-9H-fluoren-9-yl)methanol is the first critical step for any research and development endeavor. As a specialty chemical, its availability is limited compared to its more common analogue, (9H-Fluoren-9-yl)methanol. Our investigation has identified the following commercial suppliers:
| Supplier | Product Name | Package Size (Example) | CAS Number | Notes |
| Laibo Chem | (2-Amino-9H-fluoren-9-yl)methanol | 100mg | 126330-00-5 | Direct listing of the specified compound.[4] |
| BLD Pharm | (2-Amino-9H-fluoren-9-yl)methanol | Not specified | 162021-14-9 (Internal) | Listed among other fluorene derivatives.[2] |
Due Diligence in Supplier Selection:
Given the specialized nature of this compound, researchers should exercise thorough due diligence when selecting a supplier. Key considerations include:
-
Purity and Characterization Data: Request a Certificate of Analysis (CoA) for the specific lot being purchased. This should include, at a minimum, the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirmation of identity by ¹H NMR and Mass Spectrometry.
-
Availability and Lead Times: Inquire about stock availability and expected delivery times, as these can be significant for project planning.
-
Technical Support: A reliable supplier should have knowledgeable technical support staff who can answer questions regarding the compound's properties and handling.
Proposed Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
While specific literature detailing the synthesis of (2-Amino-9H-fluoren-9-yl)methanol is not abundant, a plausible and efficient synthetic route can be proposed based on well-established transformations of the fluorene core. A likely two-step approach would start from the commercially available 2-aminofluorene.
Step 1: Formylation of 2-Aminofluorene
The first step would involve the introduction of a formyl group at the C9 position. This can be achieved through a Vilsmeier-Haack type reaction or by deprotonation at the acidic C9 position followed by reaction with a formylating agent. However, a more common and analogous reaction is the formylation of fluorene itself. This is often accomplished by treating fluorene with a strong base, such as sodium ethoxide, to generate the fluorenyl anion, which then reacts with an electrophilic formyl source like ethyl formate. The resulting 9-formylfluorene can then be further functionalized. A similar strategy applied to a protected 2-aminofluorene would be a viable route.
Step 2: Reduction of the 9-Formyl Group
The second step would be the reduction of the 9-formyl group to the corresponding primary alcohol. This is a standard transformation readily achieved with a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This reduction is typically high-yielding and chemoselective, leaving the aromatic rings and the amino group intact.
Potential Applications in Research and Drug Development
The bifunctional nature of (2-Amino-9H-fluoren-9-yl)methanol opens up a range of potential applications, primarily as a versatile building block.
-
Fluorescent Probes and Labels: The inherent fluorescence of the fluorene core is well-documented. The amino group at the C2 position provides a convenient handle for conjugation to biomolecules (e.g., proteins, peptides, or nucleic acids) through the formation of amides, sulfonamides, or isothiocyanates. The hydroxyl group at C9 can be used to modulate the solubility and electronic properties of the resulting probe or to attach it to a solid support. Such probes could be valuable tools in fluorescence microscopy and high-throughput screening assays.
-
Medicinal Chemistry: In drug discovery, the 2-aminofluorene scaffold has been explored for various therapeutic indications. (2-Amino-9H-fluoren-9-yl)methanol can serve as a starting material for the synthesis of more complex drug candidates. The amino group can be a key pharmacophoric element or a site for linking to other molecular fragments, while the hydroxyl group can be modified to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
-
Materials Science: Fluorene derivatives are integral to the field of organic electronics.[1] The subject compound could be used as a monomer in polymerization reactions. The amino and hydroxyl groups offer possibilities for creating cross-linked or hyperbranched polymers with unique thermal and electronic properties, potentially for use in OLEDs or as hole-transport materials.
Quality Control and Analytical Validation
Ensuring the identity and purity of (2-Amino-9H-fluoren-9-yl)methanol is crucial for the reliability and reproducibility of experimental results. A comprehensive quality control workflow should include the following analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method is typically suitable for fluorene derivatives.
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and fluorescence detection (excitation ~290 nm, emission ~350-450 nm, to be optimized).
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the fluorene core, the methylene protons of the hydroxymethyl group, and the protons of the amino group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present, further confirming the fluorene backbone and the presence of the amino and hydroxymethyl substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
-
Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.
Conclusion
(2-Amino-9H-fluoren-9-yl)methanol represents a promising, albeit specialized, building block for researchers in drug discovery and materials science. Its bifunctional nature, combining the desirable properties of the fluorene scaffold with reactive amino and hydroxyl groups, provides a versatile platform for the synthesis of novel functional molecules. While its commercial availability is limited, careful supplier evaluation and rigorous in-house quality control can ensure the procurement of high-quality material. By leveraging established synthetic methodologies and drawing insights from the rich chemistry of related fluorene derivatives, researchers can effectively incorporate this compound into their discovery and development pipelines.
References
-
Global Labor. (2-Amino-9H-fluoren-9-yl)methanol, Package: 100mg, Laibo Chem. Available from: [Link]
-
Creative Biolabs. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Available from: [Link]
-
MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Available from: [Link]
-
UCF STARS. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]
-
MDPI. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. Available from: [Link]
-
ResearchGate. 9-Fluorenone derivatives drugs. | Download Scientific Diagram. Available from: [Link]
-
ACS Publications. DERIVATIVES OF FLUORENE. I. N-SUBSTITUTED 2-AMINOFLUORENE AND 2-AMINOFLUORENONE1. Available from: [Link]
-
Thieme Connect. Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. Available from: [Link]
-
ResearchGate. A Perspective on Synthesis and Applications of Fluorenones. Available from: [Link]
-
ACS Publications. Design and Synthesis of New Stable Fluorenyl-Based Radicals. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. Available from: [Link]
-
PubMed. Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. Available from: [Link]
-
MySkinRecipes. 2-Aminofluorene. Available from: [Link]
-
Wikipedia. 2-Aminofluorene. Available from: [Link]
-
ResearchGate. Design and Synthesis of New Stable Fluorenyl-Based Radicals. Available from: [Link]
-
PubMed. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]
-
PubMed. Design and synthesis of new stable fluorenyl-based radicals. Available from: [Link]
-
ResearchGate. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Available from: [Link]
-
Semantic Scholar. Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Available from: [Link]
-
ResearchGate. ¹³C NMR spectra of fluorene-based polyimides. Available from: [Link]
-
Chemical Journal of Chinese Universities. ¹³C NMR STUDY OF SEVERAL FLUORENE DERIVATIVES (ORGANIC MATERIAL SENSITIZER). Available from: [Link]
-
ResearchGate. Nanostructured Quatsomes Encapsulating Fluorene-Derivatives for Lysosomal Labeling and Tracking. Available from: [Link]
Sources
Methodological & Application
use of (2-Amino-9H-fluoren-9-yl)methanol in peptide synthesis
An In-Depth Guide to the Application of (2-Amino-9H-fluoren-9-yl)methanol in Advanced Peptide Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (2-Amino-9H-fluoren-9-yl)methanol. Moving beyond a simple reagent, this guide repositions the molecule as a versatile fluorenyl-based linker, herein designated as the AFM linker, for Solid-Phase Peptide Synthesis (SPPS). We will explore its core principles, provide validated protocols for its implementation, and discuss the unique advantages conferred by its bifunctional nature.
Introduction: The Strategic Role of Linkers in Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide chains on an insoluble polymer support.[1][2] The choice of a linker, the molecular entity connecting the nascent peptide to the solid support, is a critical decision that dictates the conditions for synthesis and the C-terminal functionality of the final product.[1]
The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the predominant method used in SPPS, prized for its use of a base-labile protecting group that allows for orthogonal, mild acid-labile cleavage of the completed peptide from the resin and its side chains.[3][4] Within this framework, (2-Amino-9H-fluoren-9-yl)methanol emerges not as a direct protecting group precursor, but as a highly adaptable linker. Its structure features two key functional sites:
-
The hydroxyl group at the 9-position , which serves as the anchoring point for the first Fmoc-protected amino acid via an acid-labile ester bond.
-
The amino group at the 2-position , which provides a versatile handle for covalent attachment to a functionalized solid support.
This unique structure allows for the synthesis of C-terminal peptide acids and opens avenues for more advanced applications, such as the development of "safety-catch" systems where the linker's lability can be modulated post-synthesis.[5][6]
Core Principles and Mechanistic Rationale
The utility of the AFM linker is grounded in the well-established chemistry of fluorenyl-based compounds in peptide synthesis.
2.1. Anchoring the Peptide Chain The first Fmoc-amino acid is attached to the linker's hydroxyl group, forming a p-alkoxybenzyl-type ester. This bond is stable to the mildly basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2] This orthogonality is fundamental to the success of Fmoc-SPPS.
2.2. Attachment to the Solid Support The primary amine at the 2-position is the key to immobilizing the linker. It can be readily coupled to a carboxyl-functionalized resin (e.g., Merrifield resin that has been converted to its carboxylic acid form, or pre-functionalized carboxy resins) to form a stable amide bond. This amide bond is robust and withstands all subsequent steps of the peptide synthesis, including the final TFA cleavage.
2.3. The "Safety-Catch" Potential (Advanced Application) The exocyclic amino group provides a strategic advantage. It can be temporarily protected (e.g., with an Alloc or Dde group). After peptide synthesis is complete, this protecting group can be removed, and the now-free amine can be acylated or otherwise modified. This modification can alter the electronic properties of the fluorene ring system, thereby changing the stability of the ester bond linking the peptide. This "safety-catch" strategy allows the peptide to be cleaved under a different set of conditions than originally planned, adding a layer of control and versatility to the synthesis process.[5][6]
Visualization of the AFM Linker Workflow
To clarify the process, the following diagrams illustrate the key stages of using the (2-Amino-9H-fluoren-9-yl)methanol linker.
Caption: Workflow for AFM linker immobilization and first amino acid loading.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful implementation of the AFM linker in a standard peptide synthesis workflow.
4.1. Materials and Reagents
| Reagent | Acronym | Purpose |
| (2-Amino-9H-fluoren-9-yl)methanol | AFM | Linker Molecule |
| Carboxypolystyrene Resin | - | Solid Support |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling Agent |
| 1-Hydroxybenzotriazole | HOBt | Racemization Suppressant |
| 4-(Dimethylamino)pyridine | DMAP | Acylation Catalyst |
| N,N-Dimethylformamide (Peptide Grade) | DMF | Solvent |
| Dichloromethane (Peptide Grade) | DCM | Solvent |
| Piperidine | - | Fmoc Deprotection Reagent |
| Trifluoroacetic Acid | TFA | Cleavage Reagent |
| Triisopropylsilane | TIS | Scavenger |
| Diethyl Ether (Cold) | - | Peptide Precipitation |
| Fmoc-Protected Amino Acids | Fmoc-AA | Building Blocks |
| HBTU/HATU/PyBOP | - | Coupling Agents for Elongation |
| N,N-Diisopropylethylamine | DIPEA | Activation Base |
4.2. Protocol 1: Preparation of AFM-Functionalized Resin
Causality: This protocol establishes a stable amide bond between the linker and the solid support, which is crucial for preventing linker leaching during the synthesis.
-
Resin Swelling : Swell 1g of carboxypolystyrene resin (1.0 mmol/g loading capacity) in 10 mL of DCM for 30 minutes, followed by 10 mL of DMF for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Linker Activation : In a separate vial, dissolve (2-Amino-9H-fluoren-9-yl)methanol (2 equivalents, 2.0 mmol, 422 mg) and HOBt (2 eq., 2.0 mmol, 270 mg) in 5 mL of DMF.
-
Coupling Reaction : Add the linker solution to the swollen resin. Then, add DIC (2 eq., 2.0 mmol, 312 µL) to the vessel.
-
Agitation : Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring : Take a small sample of the resin, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the resin's free carboxy groups is likely, though this test primarily detects primary amines. The key is to ensure complete reaction.
-
Capping : To block any unreacted carboxyl sites, drain the reaction mixture and add a solution of 10% acetic anhydride and 5% DIPEA in DMF. Agitate for 30 minutes.
-
Washing : Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Drying : Dry the functionalized resin under high vacuum to a constant weight. The theoretical loading can be calculated based on the initial resin loading.
4.3. Protocol 2: Loading of the First Fmoc-Amino Acid
Causality: This step forms the acid-labile ester bond that will anchor the entire peptide. The use of DMAP is critical for catalyzing the esterification, but it also increases the risk of racemization, so careful temperature and time control are important.
-
Resin Swelling : Swell the newly prepared AFM-Resin in 10 mL of DCM for 30 minutes. Drain the solvent.
-
Reaction Mixture : In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to the resin's theoretical loading) in DCM.
-
Coupling : Add the dissolved Fmoc-amino acid to the resin. Then add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Agitation : Agitate the mixture at room temperature for 2-4 hours.
-
Washing : Drain the reaction solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Capping : To cap any unreacted hydroxyl groups on the linker, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Final Wash : Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry a small sample to determine the loading via Fmoc quantification.
4.4. Protocol 3: Peptide Chain Elongation
This follows the standard Fmoc-SPPS cycle.[7]
-
Fmoc Deprotection : Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of the piperidine solution and agitate for 15 minutes.[3]
-
Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Kaiser Test : Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a deep blue color).
-
Amino Acid Coupling :
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling agent like HBTU (3 eq.) and an activation base like DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing : Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Repeat : Return to step 1 for the next amino acid in the sequence.
4.5. Protocol 4: Final Cleavage and Peptide Precipitation
Causality: TFA is a strong acid that simultaneously cleaves the ester bond to the linker and removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). Scavengers like TIS are essential to quench reactive cationic species generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[7]
-
Resin Preparation : After the final elongation and deprotection step, wash the peptidyl-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage : Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Add this cocktail to the dry resin (approx. 10 mL per gram of starting resin).
-
Reaction : Agitate the slurry at room temperature for 2-3 hours.
-
Peptide Collection : Filter the solution to separate the resin beads and collect the filtrate containing the dissolved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation : Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing at least 10 times the volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation : Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying : Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification : The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[7]
Conclusion and Future Outlook
(2-Amino-9H-fluoren-9-yl)methanol is a powerful and versatile tool for the modern peptide chemist. Its straightforward application as a linker for synthesizing peptide acids is complemented by the strategic potential of its amino functionality, which allows for advanced applications like the development of safety-catch linkers. The protocols outlined in this guide provide a robust framework for its successful implementation, empowering researchers to leverage its unique properties in the synthesis of novel peptides for therapeutic and research applications.
References
-
Pozo-Carrero, A., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Crich, D., & Sana, K. (2009). Solid-Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central. Available at: [Link]
-
Gunn, R. J., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. RSC Advances. Available at: [Link]
-
Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Ltd. Available at: [Link]
-
Gunn, R. J., et al. (2021). An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem. Available at: [Link]
-
Carpino, L. A., & Han, G. Y. (1972). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
(2-Amino-9H-fluoren-9-yl)methanol: A Versatile Fluorogenic Reagent for Biomolecule Labeling
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2-Amino-9H-fluoren-9-yl)methanol (AFM) as a fluorescent labeling agent. We will delve into the synthesis of this versatile reagent, its photophysical properties, and detailed protocols for the covalent labeling of proteins and carboxylic acids. The methodologies described herein are designed to be robust and self-validating, with explanations grounded in established chemical principles to empower users to successfully incorporate AFM into their research.
Introduction: The Promise of a Fluorogenic Fluorenyl Probe
The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug discovery, enabling sensitive detection and visualization.[1] (2-Amino-9H-fluoren-9-yl)methanol (AFM) emerges from the esteemed family of fluorene-based fluorophores, which are recognized for their rigid, planar structure that often imparts high fluorescence quantum yields and excellent photostability.[2] The name 'fluorene' itself originates from the violet fluorescence it exhibits.[3]
A key innovation in the design of advanced fluorescent probes is the concept of fluorogenicity, where a reagent is sparingly fluorescent until it covalently binds to its target, leading to a significant increase in fluorescence quantum yield. This "light-up" phenomenon is highly desirable as it minimizes background signal from unreacted probes, thereby enhancing signal-to-noise ratios in imaging and detection assays. While direct photophysical data for AFM is not extensively published, studies on structurally similar amine-reactive fluorene isothiocyanates have demonstrated this fluorogenic behavior, with quantum yields increasing dramatically upon conjugation.[4] This guide will present protocols to leverage the 2-amino group of AFM for two primary labeling strategies: the direct labeling of activated carboxylic acids and the conversion to an amine-reactive isothiocyanate for labeling proteins.
Photophysical Properties of (2-Amino-9H-fluoren-9-yl)methanol
Precise photophysical characterization of AFM is an ongoing area of research. However, based on data from structurally related compounds such as 2-aminofluorene and 2,7-diamino-9-fluorenol, we can estimate the key spectral properties.
| Property | Estimated Value | Source/Rationale |
| Excitation Maximum (λex) | ~290 - 320 nm | Based on the UV absorption maximum of 2-aminofluorene.[5] |
| Emission Maximum (λem) | ~400 nm | Based on the fluorescence emission of the closely related 2,7-diamino-9-fluorenol in methanol. |
| Stokes Shift | ~80 - 110 nm | Calculated from the estimated excitation and emission maxima. |
| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ | Typical for fluorene-based aromatic systems. |
| Quantum Yield (Φ) | Low (unconjugated), High (conjugated) | Inferred from the behavior of similar amine-reactive fluorene probes which "light up" upon conjugation.[4] |
Synthesis of (2-Amino-9H-fluoren-9-yl)methanol (AFM)
The synthesis of AFM can be achieved via a two-step process starting from the commercially available 9-fluorenone. The first step is the nitration of the fluorenone backbone at the 2-position, followed by the simultaneous reduction of the nitro group to an amine and the ketone to a hydroxyl group.
digraph "AFM Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
Fluorenone [label="9-Fluorenone"];
Nitrofluorenone [label="2-Nitro-9-fluorenone"];
AFM [label="(2-Amino-9H-fluoren-9-yl)methanol\n(AFM)"];
Fluorenone -> Nitrofluorenone [label="HNO₃, H₂SO₄"];
Nitrofluorenone -> AFM [label="Catalytic Hydrogenation\n(H₂, Pd/C)"];
}
Caption: Workflow for labeling carboxylic acids with AFM.
Protocol 3: Labeling a Carboxylic Acid-Containing Molecule with AFM
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol (AFM)
-
Carboxylic acid-containing molecule (e.g., drug candidate, metabolite)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0, or 0.1 M phosphate buffer, pH 7.2)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (optional)
-
HPLC system with fluorescence detection for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your carboxylic acid-containing molecule in the reaction buffer or an appropriate solvent.
-
Prepare a 10 mM stock solution of AFM in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in the reaction buffer or anhydrous DMF/DMSO immediately before use.
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, combine 100 µL of the carboxylic acid solution with 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.[6]
-
Coupling with AFM:
-
To the activated carboxylic acid mixture, add 120 µL of the 10 mM AFM solution.
-
If the reaction is performed in a non-buffered organic solvent, you may add a small amount of a non-nucleophilic base like TEA or DIPEA to raise the pH to an optimal range of 7.0-8.0 for the amidation reaction.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Analysis:
-
The reaction can be monitored by HPLC. Inject a small aliquot of the reaction mixture onto a C18 reverse-phase column.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile using a fluorescence detector set to the estimated excitation and emission wavelengths of the AFM-conjugate (e.g., λex ≈ 310 nm, λem ≈ 400 nm). The labeled product will be more retained on the column than the free AFM.
Application II: Labeling of Proteins
For labeling proteins, which primarily present primary amines on lysine residues and the N-terminus, the 2-amino group of AFM can be converted into a highly reactive isothiocyanate (-NCS) group.[7][8] This amine-reactive derivative will then readily form a stable thiourea linkage with the primary amines on the protein.
```dot
digraph "Protein Labeling" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];
AFM [label="AFM"];
AFM_NCS [label="AFM-Isothiocyanate"];
Protein [label="Protein-NH₂"];
LabeledProtein [label="AFM-labeled Protein"];
AFM -> AFM_NCS [label="Thiophosgene"];
AFM_NCS -> LabeledProtein;
Protein -> LabeledProtein [label="Coupling"];
}
Sources
- 1. DSpace [open.bu.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2-AMINO-9-FLUORENONE(3096-57-9) 1H NMR [m.chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Fmoc Protection Utilizing 9-Fluorenemethanol
Introduction: The Central Role of the Fmoc Group in Modern Synthesis
In the landscape of organic and peptide chemistry, the strategic use of protecting groups is paramount to achieving high-yield, high-purity target molecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out as a cornerstone for the protection of amines, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Introduced by Carpino and Han in 1972, the Fmoc group's popularity stems from its remarkable stability to acidic conditions and its facile cleavage under mild basic conditions, a characteristic that provides orthogonality with many other protecting groups used in complex molecular construction.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols involving the Fmoc protecting group, starting from its precursor, 9-fluorenemethanol. While 9-fluorenemethanol itself is not the direct protecting agent, it is the essential starting material for the synthesis of the activated species required for amine protection.[3][6] We will first detail the synthesis of the most common activating agent, 9-fluorenylmethyl chloroformate (Fmoc-Cl), from 9-fluorenemethanol, followed by a detailed protocol for the subsequent Fmoc protection of a primary amine.
From Precursor to Protecting Agent: The Synthesis of Fmoc-Cl
9-Fluorenemethanol serves as the foundational building block for the Fmoc protecting group.[3][6] To render it reactive towards amines, it must first be converted into a more electrophilic species. The most common and widely used activated form is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[7][8] This conversion is typically achieved by reacting 9-fluorenemethanol with phosgene or a phosgene equivalent, such as triphosgene, which is a safer alternative.[5][7]
Conceptual Workflow for Fmoc-Cl Synthesis
Sources
- 1. genscript.com [genscript.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]
The Versatility of Fluorene Derivatives in Organic Electronics: Application Notes and Protocols
Introduction: The Rise of Fluorene Derivatives in Organic Electronics
Fluorene, a polycyclic aromatic hydrocarbon with a distinctive rigid and planar structure, has become a cornerstone in the field of organic electronics.[1][2] When functionalized, fluorene derivatives offer a unique combination of high photoluminescence quantum yields, excellent thermal stability, and good charge transport characteristics.[1] These properties make them highly versatile building blocks for a new generation of electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[2][3]
The true power of fluorene derivatives lies in the ability to precisely tune their optoelectronic properties through chemical modification.[2] By strategically adding different functional groups to the fluorene core, researchers can control the emission color, energy levels, and charge carrier mobility of the resulting materials.[4] This adaptability allows for the rational design of materials tailored to specific roles within a device, such as emissive layers, host materials, or charge transport layers.[3]
This guide provides an in-depth exploration of the applications of fluorene derivatives in organic electronics. It is designed for researchers, scientists, and professionals in drug development, offering detailed application notes, experimental protocols, and performance data to facilitate the integration of these remarkable materials into next-generation electronic devices.
I. Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Fluorene-based materials have made a significant impact on OLED technology, particularly in the development of efficient and stable blue-light emitters, a long-standing challenge in the field.[5] Their wide energy gap and high triplet energy state make them excellent host materials for phosphorescent OLEDs (PhOLEDs).[6]
Application Notes: The Role of Fluorene Derivatives in OLEDs
In OLEDs, fluorene derivatives are primarily utilized in the following roles:
-
Emissive Materials: Certain fluorene copolymers are intrinsically emissive and can be used as the light-emitting layer in polymer light-emitting diodes (PLEDs). Their high photoluminescence quantum yield leads to bright and efficient devices.[7]
-
Host Materials: Due to their high triplet energy, fluorene derivatives can effectively host phosphorescent dopants, preventing energy back-transfer and ensuring efficient light emission from the guest molecule.[6]
-
Charge Transport Layers: The rigid structure of fluorene derivatives facilitates the transport of charge carriers (holes and electrons) within the device, leading to improved device performance and stability.[3]
The substitution at the C-9 position of the fluorene core is a critical factor in determining the material's properties. Bulky substituents can be introduced to prevent aggregation, which can otherwise lead to undesirable changes in the emission spectrum and reduced device efficiency.
Data Presentation: Performance of Fluorene-Based OLEDs
The performance of OLEDs incorporating fluorene derivatives is highly dependent on the specific molecular structure of the derivative and the overall device architecture. The following table summarizes the performance of some representative fluorene-based materials in OLEDs.
| Fluorene Derivative | Role in Device | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Spiro[fluorene-9,9'-xanthene] (SFX-PF) | Host | 13.2 | Green | [6] |
| Spiro[fluorene-9,9'-xanthene] (SFX-PF) | Host | 7.5 | Blue | [6] |
| m-CF-PhCz | Host | 20.3 | Green | [8] |
| Fluorene-based TADF Emitter | Emitter | 39.9 | Orange-Red | [9] |
| Fluorene-based TADF Emitter | Emitter | 29.3 | Deep-Red | [9] |
Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene) (PFO) via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a common fluorene-based polymer, PFO, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene (monomer)
-
1,4-Benzenediboronic acid bis(pinacol) ester (monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of 2,7-dibromo-9,9-dioctylfluorene and 1,4-benzenediboronic acid bis(pinacol) ester in toluene.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for at least 30 minutes to remove any oxygen, which can deactivate the catalyst.
-
Catalyst and Base Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-2 mol% relative to the monomers) and a 2M aqueous solution of potassium carbonate to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 105 °C) and stir vigorously under the inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Slowly add the polymer solution to a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collection and Washing: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol and then with a solvent like acetone to remove any residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) for at least 24 hours to remove all traces of solvent.
Experimental Protocol: Fabrication of a Fluorene-Based PLED
This protocol outlines the steps for fabricating a simple multilayer PLED using solution processing for the emissive layer.
Device Architecture: ITO / PEDOT:PSS / PFO / LiF / Al
Procedure:
-
Substrate Cleaning: Thoroughly clean the Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat them with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized PFO in a suitable organic solvent (e.g., toluene or xylene) to form a solution (typically 5-10 mg/mL). Spin-coat the PFO solution onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a temperature just above its glass transition temperature to improve film morphology.
-
Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit a thin layer of Lithium Fluoride (LiF) (0.5-1 nm) as an electron injection layer, followed by a thicker layer of Aluminum (Al) (100-150 nm) as the cathode. The deposition is performed through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from degradation by oxygen and moisture, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.
Visualization: OLED Device Architecture and Synthesis Workflow
Caption: A typical multilayer OLED device structure.
Caption: Workflow for Suzuki-Miyaura polymerization.
II. Fluorene Derivatives in Organic Field-Effect Transistors (OFETs)
The excellent charge transport properties of fluorene derivatives make them promising candidates for the active semiconductor layer in OFETs.[11][12] These devices are the fundamental building blocks of organic integrated circuits and flexible electronics.
Application Notes: Fluorene Derivatives as OFET Semiconductors
In OFETs, fluorene-based materials function as the channel through which charge carriers move from the source to the drain electrode under the control of a gate voltage. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio.
Key advantages of fluorene derivatives in OFETs include:
-
High Charge Carrier Mobility: The rigid and planar structure of the fluorene core promotes intermolecular π-π stacking, which is crucial for efficient charge hopping between molecules.[13]
-
Solution Processability: Many fluorene polymers are soluble in common organic solvents, enabling the fabrication of large-area and flexible devices using simple and low-cost techniques like spin-coating and printing.[12]
-
Tunable Properties: The HOMO and LUMO energy levels of fluorene derivatives can be tuned to match the work functions of the source and drain electrodes, facilitating efficient charge injection.[11]
The charge transport in these materials is often described by a variable-range hopping mechanism, where charge carriers hop between localized states.[14]
Data Presentation: Performance of Fluorene-Based OFETs
The charge carrier mobility of fluorene-based OFETs can vary significantly depending on the specific material, film morphology, and device architecture.
| Fluorene Derivative | Mobility Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Dicyanovinylene-functionalized fluorene derivative | n-channel | 0.0055 | ~10⁶ | [11][12][15] |
| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 10⁷ | [16] |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | p-channel | 0.12 | up to 10⁵ | [7] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact Fluorene-Based OFET
This protocol describes the fabrication of a common OFET architecture using a heavily doped silicon wafer as the gate.[17]
Device Architecture: Si (Gate) / SiO₂ (Dielectric) / Fluorene Derivative (Semiconductor) / Au (Source/Drain)
Procedure:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 100-300 nm thick) on top. The silicon serves as the gate electrode, and the SiO₂ as the gate dielectric.
-
Dielectric Surface Treatment: Clean the SiO₂ surface by ultrasonication in acetone and isopropanol. To improve the interface quality, treat the surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute OTS solution in an anhydrous solvent (e.g., toluene or hexane) for several hours, followed by rinsing with the solvent and annealing.
-
Semiconductor Deposition: Dissolve the fluorene derivative in a suitable solvent (e.g., chloroform or chlorobenzene). Spin-coat the solution onto the treated SiO₂ surface in a glovebox to form a thin film (typically 30-50 nm). Anneal the film at a temperature optimized for the specific material to improve crystallinity and film morphology.
-
Source and Drain Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) to a thickness of 50-100 nm to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer. The transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage) are recorded to determine the charge carrier mobility and on/off ratio.[18]
Visualization: OFET Device Structure and Characterization Workflow
Caption: Workflow for OFET characterization.
III. Fluorene Derivatives in Organic Photovoltaics (OPVs)
Fluorene-based copolymers are extensively used in OPVs, also known as organic solar cells, where they can function as either electron donor or electron acceptor materials in the photoactive layer. [19][20]
Application Notes: The Dual Role of Fluorene Derivatives in OPVs
The active layer of a bulk heterojunction (BHJ) OPV consists of a blend of an electron donor and an electron acceptor material. When light is absorbed, excitons are generated and then dissociate at the donor-acceptor interface, leading to the generation of free charge carriers that are collected at the electrodes. [21] Fluorene derivatives in OPVs can be:
-
Electron Donors: When copolymerized with electron-rich units, fluorene-based polymers can act as the p-type material that donates electrons upon photoexcitation.
-
Electron Acceptors: Conversely, when copolymerized with electron-deficient units, they can serve as the n-type material, accepting electrons. Some fluorene-based small molecules have been developed as non-fullerene acceptors, offering advantages over traditional fullerene derivatives, such as tunable energy levels and stronger light absorption. [1] The performance of an OPV is primarily evaluated by its power conversion efficiency (PCE), which is determined by the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
Data Presentation: Performance of Fluorene-Based OPVs
The PCE of fluorene-based OPVs has been steadily improving through the development of new materials and device engineering.
| Fluorene Derivative (as) | Donor/Acceptor Partner | Power Conversion Efficiency (PCE) (%) | Reference |
| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) (Acceptor) | Poly(3-hexylthiophene) (P3HT) (Donor) | 0.13 | [20] |
| FRdCN₂ (Acceptor) | PTB7-Th (Donor) | 10.7 | [1] |
| Fluorene-based polymer (Donor) | PC₇₁BM (Acceptor) | 1.22 | [22] |
| FBPNOH (Interlayer) | PTB7-Th:PC₇₁BM | >8.85 | [23] |
Experimental Protocol: Fabrication of a Fluorene-Based Bulk Heterojunction OPV
This protocol describes the fabrication of a conventional architecture OPV using a fluorene-based polymer as one of the components in the active layer. [21][24] Device Architecture: ITO / PEDOT:PSS / Fluorene-based blend / LiF / Al
Procedure:
-
Substrate Cleaning: Follow the same substrate cleaning procedure as for PLED fabrication.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal as described for PLEDs. [21]3. Active Layer Preparation: Prepare a blend solution of the fluorene-based polymer (e.g., as the donor) and an electron acceptor (e.g., a fullerene derivative like PC₇₁BM) in a common solvent like chlorobenzene or o-dichlorobenzene. The weight ratio of the donor to acceptor needs to be optimized for the specific material system.
-
Active Layer Deposition: Spin-coat the blend solution onto the PEDOT:PSS layer inside a glovebox. The thickness of the active layer is a critical parameter and is controlled by the solution concentration and spin speed. Anneal the film to optimize the nanoscale morphology of the bulk heterojunction.
-
Cathode Deposition: Deposit LiF and Al as the electron injection layer and cathode, respectively, using thermal evaporation as described for PLED fabrication.
-
Device Characterization: The performance of the OPV is characterized by measuring its current-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). From the J-V curve, the PCE, Jsc, Voc, and FF are determined. The external quantum efficiency (EQE) is also measured to determine the device's spectral response.
Visualization: OPV Device Structure and Energy Level Diagram
Caption: Energy level diagram of a BHJ solar cell.
IV. Conclusion and Future Outlook
Fluorene derivatives have unequivocally established themselves as a versatile and high-performance class of materials in the realm of organic electronics. Their adaptability, stemming from the ease of chemical modification, has enabled significant advancements in OLEDs, OFETs, and OPVs. The protocols and data presented in this guide are intended to serve as a practical resource for researchers and developers to harness the full potential of these materials.
The future of fluorene derivatives in organic electronics is bright. Ongoing research is focused on the development of new derivatives with even higher efficiencies, improved stability, and tailored properties for specific applications. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly lead to further breakthroughs, paving the way for the widespread adoption of flexible, low-cost, and high-performance organic electronic devices in our daily lives.
V. References
-
Charge Generation Kinetics and Transport Mechanisms in Blended Polyfluorene Photovoltaic Devices. (URL: [Link])
-
A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10%. (URL: [Link])
-
Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diode. (URL: [Link])
-
Raman scattering studies and charge transport in polyfluorenes. (URL: [Link])
-
Photovoltaic properties of fluorene-based acceptors. (URL: [Link])
-
Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki-Miyaura Coupling Reaction from an Externally Added Initiator Unit. (URL: [Link])
-
Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. (URL: [Link])
-
Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. (URL: [Link])
-
A multilayered approach to polyfluorene water-based organic photovoltaics. (URL: [Link])
-
Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. (URL: [Link])
-
Flexible organic light emitting diodes (OLEDs) based on a blue emitting polyfluorene. (URL: [Link])
-
Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors. (URL: [Link])
-
The fabrication of polyfluorene and polycarbazole-based photovoltaic devices using an air-stable process route. (URL: [Link])
-
Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. (URL: [Link])
-
Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. (URL: [Link])
-
Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. (URL: [Link])
-
Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor. (URL: [Link])
-
A 9.16% Power Conversion Efficiency Organic Solar Cell with a Porphyrin Conjugated Polymer Using a Nonfullerene Acceptor. (URL: [Link])
-
Optoelectronic and Charge Transport Properties at Organic−Organic Semiconductor Interfaces: Comparison between Polyfluorene-Based Polymer Blend and Copolymer. (URL: [Link])
-
Polydioctylfluorene - Wikipedia. (URL: [Link])
-
Synthesis of fluorene-based semiconducting copolymers for organic solar cells. (URL: [Link])
-
New fluorene-based bipolar charge transporting materials. (URL: [Link])
-
Influence of Molecular Weight on the Performance of Organic Solar Cells Based on a Fluorene Derivative. (URL: [Link])
-
Enhanced performance of pulse driven small area polyfluorene light emitting diodes. (URL: [Link])
-
How to fabricate an organic Field Effect Transistors (OFET)? (URL: [Link])
-
Progress of organic photovoltaics towards 20% efficiency. (URL: [Link])
-
Synthesis and Optical Properties of Light-Emitting Polyfluorene Derivatives. (URL: [Link])
-
Poly(9,9‐dioctylfluorene) Nanowires with Pronounced β‐Phase Morphology: Synthesis, Characterization, and Optical Properties. (URL: [Link])
-
Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. (URL: [Link])
-
OFET Fabrication and Characterization. (URL: [Link])
-
On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (URL: [Link])
-
Organic Photovoltaic Devices Based on Blends of Regioregular Poly(3-hexylthiophene) and Poly(9,9-dioctylfluorene-co-benzothiadiazole). (URL: [Link])
-
Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. (URL: [Link])
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (URL: [Link])
-
Key fabrication steps for organic field‐effect transistor. (URL: [Link])
-
Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring. (URL: [Link])
-
The chemical structure of poly 9 , 9-dioctylfluorene PFO. (URL: [Link])
-
Charge-transport model for conducting polymers. (URL: [Link])
-
Sulfur-locked multiple resonance emitters for high performance orange-red/deep-red OLEDs. (URL: [Link])
Sources
- 1. A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10% - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polydioctylfluorene - Wikipedia [en.wikipedia.org]
- 5. Flexible organic light emitting diodes (OLEDs) based on a blue emitting polyfluorene - ePrints Soton [eprints.soton.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur-locked multiple resonance emitters for high performance orange-red/deep-red OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of poly(9,9-dioctylfluorene) in a rotating packed bed with enhanced performance for polymer light-emitting diodes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Sci-Hub. Synthesis and characterization of fluorene derivatives as organic semiconductors for organic field-effect transistor / Molecular Crystals and Liquid Crystals, 2019 [sci-hub.red]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Charge transport properties and microstructure of polythiophene/polyfluorene blends | Scilit [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: (2-Amino-9H-fluoren-9-yl)methanol in Advanced Polymer Synthesis
Introduction: A Novel Building Block for High-Performance Polymers
In the relentless pursuit of advanced materials, the design and synthesis of novel monomers are paramount. (2-Amino-9H-fluoren-9-yl)methanol emerges as a compelling bifunctional monomer, poised to impart exceptional properties to a new generation of polymers. The inherent rigidity and aromaticity of the fluorene moiety are known to enhance thermal stability, while its unique electronic characteristics offer potential for optoelectronic applications.[1][2] This guide provides detailed protocols for the incorporation of (2-Amino-9H-fluoren-9-yl)methanol into two major classes of high-performance polymers: polyamides and polyurethanes. The methodologies presented herein are founded on established principles of step-growth polymerization and are designed to be adaptable for research and development in materials science and drug delivery.
I. Synthesis of High-Performance Polyamides
The presence of a primary amine group on the fluorene ring allows for the straightforward synthesis of polyamides through reaction with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, characteristic of aromatic polyamides.[3]
Causality of Experimental Choices
The selection of a low-temperature solution polymerization method is crucial for preventing side reactions and achieving high molecular weight polymers. N,N-dimethylacetamide (DMAc) is chosen as the solvent due to its excellent ability to dissolve both the monomers and the resulting polyamide, preventing premature precipitation.[1] Pyridine is added as an acid scavenger to neutralize the HCl generated during the reaction, which would otherwise protonate the amine groups and halt the polymerization.
Experimental Protocol: Polyamide Synthesis via Solution Polycondensation
Objective: To synthesize a polyamide from (2-Amino-9H-fluoren-9-yl)methanol and adipoyl chloride.
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol
-
Adipoyl chloride
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve (2-Amino-9H-fluoren-9-yl)methanol (1 equivalent) in anhydrous DMAc.
-
Add anhydrous pyridine (2 equivalents) to the solution and stir under a gentle stream of nitrogen.
-
Cool the reaction mixture to 0°C using an ice bath.
-
In a separate flask, dissolve adipoyl chloride (1 equivalent) in anhydrous DMAc.
-
Slowly add the adipoyl chloride solution to the stirred reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polyamide by slowly pouring the viscous reaction solution into a beaker of vigorously stirred methanol.
-
Collect the fibrous precipitate by vacuum filtration and wash thoroughly with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Expected Polymer Properties
The resulting polyamide is anticipated to possess the following characteristics based on analogous fluorene-containing polyamides:
| Property | Expected Value |
| Inherent Viscosity | 0.5 - 0.7 dL/g |
| Glass Transition (Tg) | 200 - 250 °C |
| 10% Weight Loss Temp (TGA) | > 400 °C in N2 |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMF) |
Note: These values are estimations based on literature for similar aromatic polyamides and may vary depending on the final molecular weight and purity of the polymer.[3]
Workflow Diagram: Polyamide Synthesis
Caption: Workflow for polyamide synthesis.
II. Synthesis of Novel Polyurethanes
The hydroxyl group at the 9-position of the fluorene core provides a reactive site for the synthesis of polyurethanes via a polyaddition reaction with diisocyanates. The incorporation of the bulky, rigid fluorene unit is expected to result in polyurethanes with enhanced thermal stability and potentially interesting optical properties.[4][5]
Causality of Experimental Choices
A two-step prepolymer method is often employed for polyurethane synthesis to control the polymer architecture and molecular weight.[6] Methylene diphenyl diisocyanate (MDI) is a common aromatic diisocyanate that will contribute to the rigidity and thermal stability of the final polymer.[4] Dibutyltin dilaurate (DBTDL) is a widely used catalyst that promotes the reaction between the isocyanate and hydroxyl groups.[6]
Experimental Protocol: Polyurethane Synthesis via Prepolymer Method
Objective: To synthesize a polyurethane from (2-Amino-9H-fluoren-9-yl)methanol and 4,4'-Methylene diphenyl diisocyanate (MDI).
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene glycol) (PTMG, as a soft segment, optional)
-
N,N-dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add MDI (2 equivalents) and PTMG (1 equivalent, if used).
-
Heat the mixture to 80°C under a nitrogen atmosphere and stir until a homogeneous prepolymer is formed (approximately 2-3 hours).
-
In a separate flask, dissolve (2-Amino-9H-fluoren-9-yl)methanol (1 equivalent, as a chain extender) in anhydrous DMF.
-
Cool the prepolymer to approximately 60°C and add the solution of (2-Amino-9H-fluoren-9-yl)methanol.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt%) to the reaction mixture.
-
Continue stirring at 60-70°C for 3-4 hours, monitoring the increase in viscosity.
-
Pour the viscous polymer solution onto a Teflon-coated plate and cure in a vacuum oven at 80°C for 24 hours to obtain a polymer film.
Expected Polymer Properties
The resulting polyurethane is anticipated to exhibit the following properties:
| Property | Expected Value |
| Glass Transition (Tg) | 180 - 230 °C |
| 10% Weight Loss Temp (TGA) | > 350 °C in N2 |
| Mechanical Properties | Rigid and tough material |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
Note: These values are estimations based on literature for similar aromatic polyurethanes and can be tuned by incorporating a soft segment like PTMG.[4][7]
Workflow Diagram: Polyurethane Synthesis
Caption: Workflow for polyurethane synthesis.
III. Characterization of Fluorene-Containing Polymers
Thorough characterization is essential to confirm the structure and evaluate the properties of the newly synthesized polymers.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Polyamide: Look for the characteristic amide I (C=O stretch) band around 1650 cm⁻¹ and the amide II (N-H bend) band around 1550 cm⁻¹. The disappearance of the primary amine N-H stretching bands (around 3300-3500 cm⁻¹) from the monomer will indicate successful polymerization.[8]
-
Polyurethane: The formation of the urethane linkage will be confirmed by the appearance of a strong C=O stretching band around 1700-1730 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹. The disappearance of the isocyanate (-NCO) peak at ~2270 cm⁻¹ is a key indicator of complete reaction.[9][10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In both polymer types, the appearance of a broad peak corresponding to the amide N-H proton (typically downfield, ~8-10 ppm for polyamides) or the urethane N-H proton (~7-9 ppm for polyurethanes) will be indicative of polymerization. The integration of the aromatic protons of the fluorene unit versus the aliphatic protons from the comonomer can confirm the polymer composition.[8][11]
-
¹³C NMR: The formation of the amide or urethane carbonyl carbon will be evident by a new signal in the 160-180 ppm region.[9]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymers. Aromatic polyamides and polyurethanes containing fluorene moieties are expected to exhibit high decomposition temperatures, typically with a 10% weight loss occurring above 400°C and 350°C, respectively, in a nitrogen atmosphere.[3][11]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the amorphous polymers. The rigid fluorene backbone is expected to lead to high Tg values, indicating a high-operating temperature range for the material.[12][13]
Conclusion
(2-Amino-9H-fluoren-9-yl)methanol stands as a promising bifunctional monomer for the creation of high-performance polyamides and polyurethanes. The protocols outlined in this guide, based on established polymerization principles, provide a solid foundation for researchers to explore the synthesis and characterization of these novel materials. The incorporation of the fluorene moiety is anticipated to yield polymers with superior thermal stability and unique optoelectronic properties, opening avenues for their application in demanding fields such as aerospace, electronics, and advanced biomedical devices.
References
- Patil, D. R., et al. (2014). Synthesis and characterization of novel polyamides containing fluorene cardo group. Journal of Applied Polymer Science, 131(15).
- Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
-
ResearchGate. (n.d.). DSC of (Pa), (Pb) and (Pc) The thermal decomposition behavior of the... Retrieved from [Link]
- Ahamed, M., et al. (2018).
- Yang, C. P., et al. (2022). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 14(23), 5183.
-
ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. Retrieved from [Link]
- Ghaemy, M., & Barghamadi, M. (2012). Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst. Journal of Applied Polymer Science, 124(4), 3464-3471.
-
ResearchGate. (n.d.). DSC curve of polyamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. Retrieved from [Link]
-
Scribd. (n.d.). Thermal Analysis for Polymers | PDF. Retrieved from [Link]
- Akindoyo, J. O., et al. (2016). Polyurethane synthesis and classification - A mini-review.
- Llevot, A., et al. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-(hydroxymethyl)furfural. Green Chemistry, 23(8), 3045-3055.
- Singh, S., & Gupta, A. (2021). Synthesis of Polyurethanes and Study of Their Surface Morphology. Journal of Scientific Research, 65(8), 12-16.
- Siddaramaiah, et al. (2008). Synthesis and Characterization of Novel Polyurethanes Based on 4-{(4-Hydroxyphenyl)iminomethyl}phenol. Macromolecular Research, 16(3), 194-200.
- Ahamed, L. S. (2011). Synthesis of New Polyester-Amides from Polyvinyl Alcohol and Convert Some of Them to Polyester-Imide. Al-Nahrain Journal of Science, 14(2), 29-42.
- Wang, C., et al. (2014). Preparation and Properties of MDI-based Polyester Polyurethane Elastomer. Polymers and Polymer Composites, 22(5), 455-460.
-
Redalyc. (n.d.). NMR, FTIR AND KINETIC ANALYSES OF POLYURETHANES SYNTHESIZED WITH SUCROSE OF SUGAR CANE, CROTONIC ACID AND POLYCAPROLACTO. Retrieved from [Link]
- Holly, F. W., & Cope, A. C. (1944). Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879.
- Ahamed, L. S. (2011). Synthesis of New Polyester-Amides from Polyvinyl Alcohol and Convert Some of Them to Polyester-Imide. Journal of Al-Nahrain University, 14(2), 29-42.
-
ResearchGate. (n.d.). (PDF) NMR, FTIR and kinetics analisys of polyurethanes synthesized with sucrose of sugar cane, crotonic acid and polycaprolactone. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol. Retrieved from [Link]
-
ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
-
eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA SAN DIEGO Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Re. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2011). Synthesis of New Polyester-Amides from Polyvinyl Alcohol and Convert Some of Them to Polyester-Imide. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis and Characterization of New Polymers Derivatives from Copoly (Vinyl Chloride – Vinyl Alcohol). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epa.oszk.hu [epa.oszk.hu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. redalyc.org [redalyc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (2-Amino-9H-fluoren-9-yl)methanol Utilizing Native Fluorescence
Abstract
This application note presents a detailed methodology for the quantitative analysis of (2-Amino-9H-fluoren-9-yl)methanol (AFM) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. Capitalizing on the intrinsic fluorescent properties of the aminofluorene moiety, this method obviates the need for chemical derivatization, thereby streamlining sample preparation and reducing potential sources of analytical variability. The protocol herein provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of AFM and related fluorenyl compounds.
Introduction: The Rationale for a Derivatization-Free Approach
(2-Amino-9H-fluoren-9-yl)methanol is a key chemical entity with applications in organic synthesis and as a building block for pharmacologically active molecules. Accurate and sensitive quantification of AFM is crucial for process monitoring, quality control, and metabolic studies. While many analytical methods for primary amines rely on pre-column derivatization to enhance detectability, this approach introduces additional steps, reagent costs, and potential for incomplete reactions or byproduct formation[1].
The core of AFM is the 2-aminofluorene system, a well-characterized fluorophore. Studies on related aminofluorene compounds have demonstrated significant native fluorescence. For instance, 2-aminofluorene-DNA adducts exhibit fluorescence emission in the 340–450 nm range upon excitation at approximately 310 nm[2]. This intrinsic property presents an opportunity for a more direct and efficient analytical workflow. This application note leverages this native fluorescence for the sensitive and selective determination of AFM by HPLC.
Principle of the Method
The analytical strategy is centered on separating AFM from potential impurities and matrix components using reversed-phase HPLC, followed by its detection with a fluorescence detector. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase composition, particularly its pH and organic modifier content, is a critical parameter that influences the retention and peak shape of the analyte. As an aromatic amine, the retention of AFM is significantly affected by the pH of the mobile phase; controlling the pH is essential for achieving reproducible chromatography[3][4]. Following elution from the column, the analyte passes through a fluorescence detector, where it is excited by light at its absorption maximum, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is directly proportional to the concentration of AFM in the sample.
Experimental Protocols
Reagents and Materials
-
(2-Amino-9H-fluoren-9-yl)methanol (AFM) reference standard (purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (for sample filtration)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Solutions
-
Mobile Phase A (Aqueous Component): 20 mM Ammonium Acetate Buffer (pH 4.5). To prepare 1 L, dissolve 1.54 g of ammonium acetate in 950 mL of deionized water. Adjust the pH to 4.5 with formic acid and bring the final volume to 1 L with deionized water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Component): Acetonitrile (ACN).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of AFM reference standard and dissolve it in 10 mL of methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A: 30% Mobile Phase B) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
HPLC Method Parameters
The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required for specific applications or matrices.
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds like AFM. |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.5B: Acetonitrile | The buffered mobile phase at a slightly acidic pH (4.5) ensures consistent ionization state of the amino group, leading to reproducible retention times and improved peak shape[3][4]. Acetonitrile is a common organic modifier providing good peak resolution. |
| Gradient Elution | 0-2 min: 30% B2-12 min: 30% to 80% B12-15 min: 80% B15-16 min: 80% to 30% B16-20 min: 30% B (Re-equilibration) | A gradient elution is employed to ensure efficient elution of AFM while also cleaning the column of more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
| Fluorescence Detector | Excitation: 310 nmEmission: 370 nm | Based on the spectral properties of the related 2-aminofluorene chromophore, these wavelengths are expected to provide good sensitivity[2]. Wavelengths should be optimized for the specific instrument. |
Sample Preparation
For analysis of AFM in a sample matrix, a suitable extraction and clean-up procedure should be developed. A general solid-phase extraction (SPE) protocol is suggested below and should be optimized for the specific matrix.
-
Sample Solubilization: Dissolve the sample in a suitable solvent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the solubilized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the AFM from the cartridge with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Workflow and Data Presentation
The overall analytical workflow is depicted in the following diagram:
Figure 1. Experimental workflow for the HPLC analysis of (2-Amino-9H-fluoren-9-yl)methanol.
A typical calibration curve should be generated by plotting the peak area of the AFM standards against their corresponding concentrations. The linearity of the method should be assessed by the coefficient of determination (R²), which should ideally be >0.999.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before each analytical run. This includes multiple injections of a standard solution to assess the reproducibility of retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 2.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
This application note details a straightforward and sensitive RP-HPLC method for the analysis of (2-Amino-9H-fluoren-9-yl)methanol, taking advantage of its native fluorescence. By eliminating the need for derivatization, this method offers a more efficient and cost-effective analytical solution. The provided protocols for sample preparation and HPLC analysis serve as a comprehensive guide for researchers in pharmaceutical development and related fields, ensuring accurate and reliable quantification of this important compound.
References
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Kottur, G., & de los Santos, C. (2005). Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes. Biochemistry, 44(18), 6946–6956. Retrieved from [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4145-4155. Retrieved from [Link]
-
Niko, Y., Cho, Y., Kawauchi, S., & Konishi, G. (2014). Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water. RSC Advances, 4(68), 36480-36484. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]
using (2-Amino-9H-fluoren-9-yl)methanol to synthesize pharmaceutical intermediates
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of (2-Amino-9H-fluoren-9-yl)methanol as a pivotal intermediate in pharmaceutical development.
Introduction: The Fluorene Scaffold in Modern Medicinal Chemistry
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged structural motif in both pharmaceutical sciences and materials chemistry.[1] Its rigid, planar geometry and rich electronic properties make it an ideal scaffold for designing molecules with specific therapeutic actions, including antimicrobial, anticancer, and antiviral activities.[2][3] A key derivative, (2-Amino-9H-fluoren-9-yl)methanol, offers exceptional versatility. The hydroxyl group at the 9-position serves as a precursor to the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis.[4] Simultaneously, the amino group at the 2-position provides a strategic handle for further molecular elaboration, allowing for the creation of diverse and complex pharmaceutical intermediates.
This application note provides a comprehensive guide to the synthesis of (2-Amino-9H-fluoren-9-yl)methanol and its subsequent application in the preparation of valuable intermediates for drug discovery and development. The protocols are designed to be robust and are accompanied by mechanistic explanations to empower researchers with a deep understanding of the chemical transformations involved.
PART 1: Safety, Handling, and Physicochemical Properties
Handling (2-Amino-9H-fluoren-9-yl)methanol and its precursors requires adherence to strict safety protocols. The compound is classified as an irritant and is harmful if swallowed.[5]
1.1 Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | Statement | Precautionary Measures & Required PPE | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. | [5][6] |
| Skin Irritation | H315: Causes skin irritation | Wash hands thoroughly after handling. Wear protective gloves (e.g., nitrile). Take off contaminated clothing and wash it before reuse. | [6][7][8] |
| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air. | [6][8] |
1.2 Handling and Storage
-
Handling : Ensure adequate ventilation and use personal protective equipment as required. Avoid dust formation and prevent contact with skin, eyes, and clothing.[6][8]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible with strong oxidizing agents.[7]
PART 2: Synthesis of the Core Intermediate: (2-Amino-9H-fluoren-9-yl)methanol
The synthesis of (2-Amino-9H-fluoren-9-yl)methanol is a multi-step process that begins with the commercially available hydrocarbon, fluorene. The pathway involves nitration, reduction of the nitro group, formylation at the 9-position, reduction to the alcohol, and a final deprotection of the amine.
Caption: Synthetic workflow for (2-Amino-9H-fluoren-9-yl)methanol.
Protocol 2.1: Step 1 - Nitration of Fluorene to 2-Nitro-9H-fluorene
This protocol follows a classic electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich C2 position of the fluorene ring.
Materials:
-
Fluorene (60 g)
-
Glacial Acetic Acid (500 mL)
-
Concentrated Nitric Acid (80 mL)
-
Potassium Acetate (0.5 g)
-
1-L three-necked flask, mechanical stirrer, thermometer, dropping funnel
Procedure:
-
In the 1-L flask, dissolve 60 g of fluorene in 500 mL of warm glacial acetic acid.
-
Place the flask in a water bath and adjust the solution temperature to 50°C.
-
With vigorous stirring, add 80 mL of concentrated nitric acid via the dropping funnel over 15 minutes.
-
Slowly raise the water bath temperature to 60-65°C. Continue heating until the reaction mixture reaches 80°C.
-
Maintain the temperature at 80°C for 5 minutes, then remove the water bath and allow the mixture to cool to room temperature over 2 hours. A yellow precipitate will form.
-
Collect the product by vacuum filtration. Wash the filter cake with two 25-mL portions of cold glacial acetic acid containing potassium acetate.
-
Wash the product thoroughly with water and air-dry.
-
The expected yield of 2-nitrofluorene is approximately 79%. For higher purity, the product can be recrystallized from glacial acetic acid.[10]
Protocol 2.2: Step 2 - Reduction to 2-Amino-9H-fluorene
The nitro group is reduced to a primary amine. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.
Materials:
-
2-Nitro-9H-fluorene (from Step 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Round-bottomed flask, reflux condenser
Procedure:
-
Suspend 2-nitro-9H-fluorene in ethanol in the round-bottomed flask.
-
Add an excess of SnCl₂·2H₂O (approximately 3-4 molar equivalents).
-
Slowly add concentrated HCl while stirring. The reaction is exothermic.
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize carefully with a concentrated NaOH solution until the solution is strongly basic (pH > 12) to precipitate tin salts and liberate the free amine.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Amino-9H-fluorene.
Protocol 2.3: Step 3 & 4 - Formylation and Reduction to (2-Amino-9H-fluoren-9-yl)methanol
This two-step, one-pot sequence first introduces a formyl group at the acidic C9 position, followed by immediate reduction to the hydroxymethyl group.[11] The amino group at C2 deactivates the ring slightly but the C9 proton remains the most acidic site.
Materials:
-
2-Amino-9H-fluorene (from Step 2)
-
Sodium ethoxide
-
Ethyl formate
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Four-necked flask, dropping funnel, ice bath
Procedure:
-
Add sodium ethoxide to the flask followed by anhydrous THF.
-
Cool the mixture to 0-10°C in an ice bath.
-
Dissolve 2-Amino-9H-fluorene in THF and add it dropwise to the flask.
-
Add ethyl formate and allow the mixture to warm to 30-40°C. Stir for 12 hours to form the 2-amino-9-fluorenecarboxaldehyde intermediate.
-
Cool the reaction mixture again in an ice bath and slowly add methanol.
-
Add NaBH₄ portion-wise, maintaining the temperature below 10°C, to reduce the aldehyde to the alcohol.
-
After the addition is complete, stir for an additional 1-2 hours.
-
Quench the reaction carefully with water, and then acidify with dilute HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain pure (2-Amino-9H-fluoren-9-yl)methanol.[11]
PART 3: Application - Synthesis of a Fmoc-Protected Amino Acid Intermediate
The primary application of the title compound is to serve as a precursor for a modified Fmoc protecting group. The protocol below details its conversion to a reactive chloroformate and its subsequent use to protect a model amino acid, Glycine. The 2-amino group on the fluorene ring can be used for later modifications, making this a bifunctional protecting group/scaffold.
Caption: Workflow for protecting an amino acid using the title compound.
Protocol 3.1: Synthesis of (2-Amino-Fmoc)-Glycine
Causality: The hydroxyl group of (2-Amino-9H-fluoren-9-yl)methanol is converted into a highly reactive chloroformate. This electrophilic species readily reacts with the nucleophilic amino group of glycine under basic conditions to form a stable carbamate linkage, thus protecting the amino acid.[4]
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol (1 equivalent)
-
Triphosgene (0.4 equivalents, safer alternative to phosgene gas)
-
Anhydrous THF
-
Pyridine (catalytic)
-
Glycine (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane/Water solvent system
Procedure: Part A: Activation of the Alcohol
-
Caution: This step should be performed in a well-ventilated fume hood as it may generate hazardous byproducts.
-
Dissolve (2-Amino-9H-fluoren-9-yl)methanol in anhydrous THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of triphosgene in THF. Add a catalytic amount of pyridine.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 2-3 hours. This generates the (2-Amino-9H-fluoren-9-yl)methyl chloroformate (2-Amino-Fmoc-Cl) in situ. This solution is used directly in the next step.
Part B: Protection of Glycine
-
In a separate flask, dissolve Glycine in an aqueous solution of sodium bicarbonate (e.g., 10% NaHCO₃). Dioxane can be added to improve solubility.
-
Cool the amino acid solution to 0°C.
-
With vigorous stirring, slowly add the freshly prepared 2-Amino-Fmoc-Cl solution from Part A.
-
Maintain the pH of the reaction mixture in the basic range (8-9) by adding more NaHCO₃ solution if necessary.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Once the reaction is complete, wash the mixture with a non-polar solvent (e.g., ether or hexane) to remove any unreacted chloroformate and byproducts.
-
Acidify the aqueous layer with cold, dilute HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
PART 4: Characterization Data
The synthesized intermediates should be characterized using standard analytical techniques. The following table provides expected data points for the final protected amino acid product.
| Analysis | Expected Results for (2-Amino-Fmoc)-Glycine |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Characteristic peaks for the fluorenyl protons (aromatic region, ~7.2-7.8 ppm), the C9 proton, the methylene protons of the methanol moiety, and the α-protons of glycine. The NH protons will also be present. |
| ¹³C NMR | Distinct signals for the fluorenyl carbons, the carbonyl carbon of the carbamate (~156 ppm), and the carbons of the glycine residue. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass should be observed. |
| FT-IR | Characteristic stretches for N-H bonds (amine and carbamate), C=O of the carbamate, and aromatic C-H bonds. |
Conclusion
(2-Amino-9H-fluoren-9-yl)methanol is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for its use as a precursor to a modified Fmoc protecting group while retaining an amino "handle" for constructing complex molecular architectures, such as peptide-drug conjugates or targeted therapeutic agents. The protocols provided herein offer a reliable pathway for its synthesis and application, enabling researchers to leverage this powerful intermediate in the pursuit of novel drug candidates.
References
-
Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET. Retrieved from [Link]
-
ChemBK. (2024, April 9). 9H-fluoren-9-ylmethanol. Retrieved from [Link]
-
ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol. Retrieved from [Link]
-
PubMed. (2004, January 22). Synthesis of N-(fluoren-9-ylmethoxycarbonyl)glycopyranosylamine uronic acids. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]
- Google Patents. CN103351280A - Simple preparation process of 9-fluorenemethanol.
-
Matrix Fine Chemicals. (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]
-
MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Retrieved from [Link]
-
ResearchGate. 9-Fluorenone derivatives drugs. Retrieved from [Link]
-
PubChem. 9H-Fluorene-9-methanol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]
Application Note and Protocol for the Reduction of 2-Amino-9-fluorenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the chemical reduction of 2-amino-9-fluorenone to its corresponding alcohol, 2-amino-9-fluorenol. The protocol leverages the chemoselective reducing agent sodium borohydride (NaBH₄) in a straightforward and efficient procedure. This application note delves into the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully perform this transformation.
Introduction: The Significance of 2-Amino-9-fluorenol
2-Amino-9-fluorenone is a versatile building block in organic synthesis, serving as a precursor for a variety of more complex molecules.[1] Its reduction to 2-amino-9-fluorenol is a critical transformation, as the resulting secondary alcohol introduces a new reactive center for further functionalization. Fluorenol derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and photophysical properties. The amino-functionalized fluorenol scaffold, in particular, can be a key component in the synthesis of novel therapeutic agents and functional materials.
The reduction of a ketone to an alcohol is a fundamental reaction in organic chemistry. This protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, making it suitable for substrates with multiple functional groups.[2] Understanding and mastering this reduction is a valuable skill for any synthetic chemist.
Chemical Principles and Mechanistic Overview
The reduction of a ketone to a secondary alcohol using sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4]
The Role of Sodium Borohydride
Sodium borohydride is a source of four hydride equivalents. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source to quench the intermediate alkoxide.[5]
Reaction Mechanism
The mechanism can be summarized in two main steps:
-
Nucleophilic Attack: The hydride ion from the borohydride anion attacks the partially positive carbonyl carbon of 2-amino-9-fluorenone, leading to the formation of a tetra-alkoxyborate intermediate.
-
Protonation: The protic solvent (e.g., methanol) then protonates the negatively charged oxygen atom of the intermediate, yielding the final alcohol product, 2-amino-9-fluorenol, and a borate ester by-product.
dot digraph "Reduction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
// Reactants ketone [label="2-Amino-9-fluorenone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; nabh4 [label="NaBH₄", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; methanol [label="Methanol (Solvent/Proton Source)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates and Products alkoxyborate [label="Tetra-alkoxyborate Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; alcohol [label="2-Amino-9-fluorenol", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; borate_ester [label="Borate Ester By-product", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow ketone -> alkoxyborate [label="1. Nucleophilic Attack by H⁻"]; nabh4 -> alkoxyborate; alkoxyborate -> alcohol [label="2. Protonation"]; methanol -> alcohol; alkoxyborate -> borate_ester; } केंद Figure 1. Simplified workflow of the reduction of 2-amino-9-fluorenone.
Chemoselectivity
Sodium borohydride is a highly chemoselective reagent. Under the mild conditions described in this protocol, it will selectively reduce the ketone functional group while leaving other, less reactive functionalities, such as the aromatic amine, untouched. This high degree of selectivity is a key advantage of using NaBH₄ in the synthesis of complex molecules.[2]
Experimental Protocol
This protocol is designed for the small-scale laboratory synthesis of 2-amino-9-fluorenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-9-fluorenone | ≥98% | Commercially Available | --- |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Commercially Available | --- |
| Deionized Water (H₂O) | --- | --- | --- |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | For neutralization. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Magnetic stir bar | --- | --- | --- |
| Stir plate | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Separatory funnel (100 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Filtration apparatus | --- | --- | --- |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-amino-9-fluorenone in 20 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved. The solution will likely have a brownish color.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Sodium Borohydride: While stirring the cooled solution, slowly add 0.2 g of sodium borohydride in small portions over a period of 10-15 minutes. Caution: Hydrogen gas will be evolved during the addition; ensure adequate ventilation. A color change from brown to a lighter yellow or colorless solution should be observed as the reaction progresses.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material.
-
Quenching the Reaction: After 1 hour, slowly and carefully add 10 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.
-
Neutralization: Slowly add 1 M hydrochloric acid dropwise to neutralize the solution to a pH of approximately 7. Be cautious as gas evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a 100 mL separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude 2-amino-9-fluorenol as a solid.
Purification and Characterization
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: A suitable solvent system for the recrystallization of 2-amino-9-fluorenol is a mixture of ethanol and water.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2-amino-9-fluorenol can be confirmed using various analytical techniques.
| Technique | Expected Observations |
| Melting Point | 197-199 °C (literature value)[2] |
| Infrared (IR) Spectroscopy | Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and disappearance of the C=O stretching band from the starting material (around 1715 cm⁻¹). |
| ¹H NMR Spectroscopy | Appearance of a new signal corresponding to the hydroxyl proton and a signal for the proton at the C9 position. The aromatic proton signals will also be present. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 2-amino-9-fluorenol (197.23 g/mol ).[6] |
Safety Precautions
-
Sodium Borohydride: NaBH₄ is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with water and acids. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Handle with care as it is corrosive.
-
General: Always follow standard laboratory safety procedures.
Conclusion
The reduction of 2-amino-9-fluorenone to 2-amino-9-fluorenol using sodium borohydride is a reliable and high-yielding transformation. The protocol outlined in this application note provides a clear and detailed procedure for this synthesis. By understanding the underlying chemical principles and adhering to the experimental details, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Study.com. (n.d.). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]
-
OpenBU. (2011). Borohydride Reduction of Fluorenone. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
ResearchGate. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
EduBirdie. (n.d.). Sodium Borohydride Reduction of 9-Fluorenone. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). Retrieved from [Link]
-
Study.com. (n.d.). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]
-
NIST. (n.d.). 9H-Fluoren-9-ol. Retrieved from [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. homework.study.com [homework.study.com]
- 5. books.rsc.org [books.rsc.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
(2-Amino-9H-fluoren-9-yl)methanol: A Versatile Building Block for Advanced Functional Materials
Introduction: Unveiling a Multifunctional Monomer
In the landscape of materials science, fluorene derivatives have carved out a significant niche, particularly as the backbone of highly efficient blue-light-emitting conjugated polymers.[1] The rigid, planar structure of the fluorene core imparts exceptional thermal stability and high photoluminescence quantum yields to these materials.[2] This guide delves into the potential of a uniquely functionalized derivative, (2-Amino-9H-fluoren-9-yl)methanol . This molecule is distinguished by three key functional domains:
-
The 9H-Fluorene Core: The foundational chromophore, providing the characteristic optical and electronic properties and structural rigidity.
-
The C9-Methanol Group: A versatile synthetic handle at the 9-position, allowing for the attachment of solubilizing groups or for use as a polymerization site, mitigating the common issue of aggregation-caused fluorescence quenching in solid-state devices.
-
The C2-Amino Group: A powerful electron-donating substituent that significantly modulates the electronic properties of the fluorene ring system. This group serves a dual purpose: it acts as a site for polymerization (e.g., to form polyimides) and tunes the material's energy levels for enhanced performance in electronic devices.[3][4]
This combination of functionalities makes (2-Amino-9H-fluoren-9-yl)methanol a highly promising, yet underexplored, monomer for the rational design of next-generation organic electronic materials, including polymers for Organic Light-Emitting Diodes (OLEDs), hole-transporting materials (HTMs), and highly sensitive chemosensors. This document provides detailed application notes and protocols to guide researchers in leveraging the unique attributes of this compound.
Synthesis and Characterization of (2-Amino-9H-fluoren-9-yl)methanol
The synthesis of the title compound is not directly reported in widespread literature; however, a reliable multi-step synthetic pathway can be designed based on established organochemical transformations of the fluorene core. The proposed pathway begins with the nitration of fluorene, followed by functionalization at the C9 position, and concludes with the reduction of the nitro group.
Proposed Synthetic Pathway
A logical and feasible synthetic route involves four main steps starting from commercially available fluorene.
Caption: Proposed synthetic workflow for (2-Amino-9H-fluoren-9-yl)methanol.
Detailed Synthesis Protocol
Critical Safety Note: 2-Aminofluorene and its derivatives are suspected carcinogens.[5] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Nitrofluorene This step is a standard electrophilic aromatic substitution.
-
Procedure: In a round-bottom flask cooled in an ice bath, slowly add fluorene to a stirred mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Pour the reaction mixture over crushed ice to precipitate the product. Filter the solid, wash thoroughly with water until neutral, and then with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield 2-nitrofluorene as pale yellow crystals.
Step 2: Synthesis of 2-Nitro-9-formylfluorene This formylation reaction targets the acidic proton at the C9 position.[6]
-
Procedure: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-nitrofluorene in anhydrous dimethyl sulfoxide (DMSO). Add sodium ethoxide as a catalyst, followed by the dropwise addition of ethyl formate as the acylation reagent. Heat the reaction to approximately 50 °C and stir for 12-16 hours.
-
Work-up: Cool the mixture and pour it into dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum.
Step 3: Reduction of 2-Nitro-9-formylfluorene to (2-Nitro-9H-fluoren-9-yl)methanol Selective reduction of the aldehyde in the presence of a nitro group is achieved with sodium borohydride.[6]
-
Procedure: Suspend the crude 2-nitro-9-formylfluorene in methanol in a round-bottom flask and cool in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Work-up: Quench the reaction by slowly adding water. The product will precipitate. Filter the solid, wash with water, and dry.
Step 4: Reduction of (2-Nitro-9H-fluoren-9-yl)methanol to (2-Amino-9H-fluoren-9-yl)methanol The final step is the reduction of the nitro group to an amine. A classic method uses zinc dust.[5]
-
Procedure: In a round-bottom flask, create a suspension of (2-nitro-9H-fluoren-9-yl)methanol in 80% ethanol. Add a solution of calcium chloride followed by zinc dust. Reflux the mixture for 2-3 hours.
-
Purification: Filter the hot solution to remove inorganic solids. Combine the filtrates and add water to precipitate the final product. The crude (2-Amino-9H-fluoren-9-yl)methanol can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized (2-Amino-9H-fluoren-9-yl)methanol should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the fluorene core, a singlet for the C9 proton, a doublet for the methanol CH₂, a singlet for the methanol OH, and a broad singlet for the NH₂ protons. |
| ¹³C NMR | Distinct signals for each of the 14 carbon atoms in the molecule. |
| FT-IR (ATR) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Mass Spec (ESI) | A molecular ion peak corresponding to the exact mass of C₁₄H₁₃NO. |
| Melting Point | A sharp melting point indicates high purity. |
Application Note 1: Monomer for Hole-Transporting Polyfluorene Copolymers in OLEDs
Scientific Rationale
The 2-amino group, being strongly electron-donating, significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the fluorene monomer. When copolymerized into a polyfluorene backbone, this property is translated to the polymer. A higher HOMO level (e.g., closer to the vacuum level) reduces the energy barrier for hole injection from standard anodes like Indium Tin Oxide (ITO) coated with PEDOT:PSS, which typically have a work function around -5.0 to -5.2 eV.[4] This facilitates more efficient charge injection, a critical factor for high-performance OLEDs. The C9-methanol group can be readily alkylated to attach long, flexible side chains, which are essential for ensuring solubility of the final polymer in common organic solvents for solution-based device fabrication.
Experimental Protocol: Synthesis of a Poly(fluorene-co-alt-benzothiadiazole) Copolymer
This protocol describes the synthesis of a copolymer where the amino-fluorene unit enhances hole transport and a benzothiadiazole (BT) unit is included as a common green-emitting comonomer to tune the emission color.
1. Monomer Preparation: (2-Acetylamino-9,9-di(2-ethylhexyl)-9H-fluorene-7-yl)boronic acid pinacol ester
-
Amine Protection: React (2-Amino-9H-fluoren-9-yl)methanol with acetic anhydride to protect the amine as an acetamide. This is crucial as free amines can interfere with palladium catalysts.
-
Alkylation at C9: Convert the C9-methanol to a bromide using PBr₃, then perform a Williamson ether synthesis or a similar C-C bond formation to attach two 2-ethylhexyl chains for solubility.
-
Bromination & Borylation: Selectively brominate the fluorene core at the 7-position. Subsequently, convert the bromide to a boronic acid pinacol ester via a Miyaura borylation.
2. Suzuki Polycondensation
-
Reaction Setup: In a Schlenk flask, combine the protected and functionalized amino-fluorene monomer, 4,7-dibromo-2,1,3-benzothiadiazole, and a palladium catalyst such as Pd(PPh₃)₄ in an anhydrous, degassed solvent system (e.g., Toluene/DMF).
-
Polymerization: Add an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃) and heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 48-72 hours.
-
Purification: After cooling, precipitate the polymer by pouring the reaction mixture into methanol. The crude polymer is then purified by Soxhlet extraction with acetone, hexane, and finally chloroform to isolate the desired polymer fraction. The acetamide protecting group can be removed in a subsequent step if a free amine in the final polymer is desired for sensing applications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue [mtxb.com.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The primary synthetic route involves the reduction of 2-amino-9-fluorenone, a seemingly straightforward transformation that can present several practical difficulties.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most common challenge and typically stems from three main areas: incomplete reaction, suboptimal work-up, or difficult purification. Let's break down each area.
Cause A: Incomplete or Slow Reaction
The reduction of the ketone in 2-amino-9-fluorenone to the corresponding alcohol is the critical step. Incomplete conversion is a frequent culprit for low yields.
Scientific Rationale: The most common reagent for this transformation is sodium borohydride (NaBH₄), a mild and selective reducing agent that reduces ketones and aldehydes to alcohols.[1][2] Unlike harsher reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not typically reduce other functional groups like esters or amides under standard conditions.[3][4] The reaction rate and completeness depend on the reagent's stoichiometry, temperature, and reaction time.
Troubleshooting & Optimization Steps:
-
Verify Reducing Agent Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, side reactions with the solvent (e.g., methanol) consume some of the hydride.[5] Using a molar excess is crucial.
-
Recommendation: Start with 1.5 to 2.0 molar equivalents of NaBH₄ relative to the 2-amino-9-fluorenone. If the reaction is still incomplete (as monitored by TLC), you can incrementally increase the equivalents.
-
-
Control the Reaction Temperature: The reduction is typically exothermic.
-
Recommendation: Begin the reaction by adding the NaBH₄ portion-wise to a cooled solution (0-5 °C, ice bath) of the ketone in methanol.[3][6] This controls the initial exotherm and prevents potential side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[5]
-
-
Optimize Reaction Time: The reduction of fluorenone is often rapid, showing a distinct color change from yellow to colorless.[7] However, ensuring it goes to completion is key.
Cause B: Product Loss During Work-up
An improper work-up procedure can lead to significant loss of the desired (2-Amino-9H-fluoren-9-yl)methanol.
Scientific Rationale: The work-up serves to quench any unreacted NaBH₄ and neutralize the reaction mixture to facilitate extraction. The product contains both a basic amino group and a polar alcohol group, influencing its solubility.
Troubleshooting & Optimization Steps:
-
Quenching: Unreacted NaBH₄ must be safely neutralized.
-
pH Adjustment & Extraction: The product's solubility is pH-dependent. In acidic conditions, the amino group will be protonated (-NH₃⁺), making the compound highly water-soluble and difficult to extract into common organic solvents.
-
Recommendation: After quenching, adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) using a saturated solution of sodium bicarbonate (NaHCO₃) or a similar mild base. This ensures the amino group is in its neutral (-NH₂) form, increasing its solubility in organic solvents. Extract the product with a suitable solvent like ethyl acetate or dichloromethane.
-
Cause C: Difficult Purification
The final purification step, whether by recrystallization or column chromatography, can be a major source of yield loss if not optimized.
Scientific Rationale: (2-Amino-9H-fluoren-9-yl)methanol is a polar molecule with a basic nitrogen atom. This basicity can cause the compound to streak or bind irreversibly to standard silica gel, which is inherently acidic.[11]
Troubleshooting & Optimization Steps:
-
Recrystallization: This is often the simplest method for purification if a suitable solvent system can be found.
-
Recommendation: Experiment with solvent systems of varying polarity. A mixed solvent system, such as methanol/water or ethanol/hexane, may be effective. Dissolve the crude product in a minimum amount of the hot, more soluble solvent and slowly add the less soluble "anti-solvent" until turbidity appears, then allow it to cool slowly.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is necessary.
-
Recommendation: To mitigate issues with the acidic nature of silica gel, add a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[12] This deactivates the acidic sites on the silica, leading to better peak shape and improved recovery. Alternatively, using an amino-functionalized silica column can provide excellent results without the need for mobile phase modifiers.[12]
-
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Key Parameter | Recommended Action | Expected Outcome |
| Incomplete Reaction | NaBH₄ Stoichiometry | Use 1.5-2.0 molar equivalents. | Drives reaction to completion. |
| Temperature | Add NaBH₄ at 0-5 °C, then warm to RT. | Controls exotherm, prevents side reactions. | |
| Work-up Loss | pH during Extraction | Adjust aqueous layer to pH 7-8 before extraction. | Maximizes product in the organic phase. |
| Purification Loss | Chromatography Eluent | Add 1% triethylamine to the mobile phase. | Prevents streaking and improves recovery from silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis? The most direct precursor is 2-amino-9-fluorenone. It is commercially available and allows for a single, high-yielding reduction step to obtain the target molecule.
Q2: Which reducing agent is better, NaBH₄ or LiAlH₄? For this specific transformation, sodium borohydride (NaBH₄) is highly recommended.[3] It is sufficiently reactive to reduce the ketone but is much safer to handle and more chemoselective than lithium aluminum hydride (LiAlH₄).[1] LiAlH₄ is a much stronger reducing agent that reacts violently with water and alcohols and could potentially reduce other functional groups if present. Given the straightforward nature of the ketone reduction, the milder conditions afforded by NaBH₄ are ideal.
Q3: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method.[6][13]
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as 7:3 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol. You may need to optimize this based on your specific setup.
-
Visualization: Use a UV lamp (254 nm). The starting material, 2-amino-9-fluorenone, is a conjugated ketone and will be strongly UV-active. The product, (2-Amino-9H-fluoren-9-yl)methanol, will also be UV-active.
-
Interpretation: The product alcohol is more polar than the starting ketone, so it will have a lower Retention Factor (Rƒ) on the TLC plate (it will travel less far up the plate). The reaction is complete when the spot corresponding to the starting material (higher Rƒ) has completely disappeared.[8]
Q4: What are the best practices for purifying basic compounds like this by column chromatography? As mentioned in the troubleshooting guide, the basic amino group can interact strongly with acidic silica gel.
-
Deactivate Silica: Add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your chosen eluent system.
-
Use Alternative Stationary Phases: If issues persist, consider using neutral alumina or an amine-functionalized silica gel, which are specifically designed for the purification of basic compounds.[12]
-
Choose the Right Eluent: Start with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. A gradient elution is often more effective than an isocratic (constant solvent mixture) one.
Q5: How can I confirm the identity and purity of the final product? A combination of techniques is recommended:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the strong ketone C=O stretch (around 1715 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key signals to look for in the ¹H NMR spectrum include the appearance of a new peak for the hydroxyl proton (-OH) and a peak for the proton at the 9-position, now a CH-OH group.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
-
Dissolution: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-amino-9-fluorenone (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C.
-
Reduction: While stirring, add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. A color change from yellow to colorless should be observed.[5]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting material spot is no longer visible (typically 1-2 hours).
-
Quenching: Once complete, cool the flask back down in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Neutralization & Extraction: Adjust the solution to pH 7-8 with saturated sodium bicarbonate solution. Remove the methanol using a rotary evaporator. Extract the remaining aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described above.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol.
Diagram 2: TLC Monitoring Logic
Caption: Decision-making process based on TLC reaction monitoring.
References
-
Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Figueiredo, L. et al. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Chem 128A/B/C. [Link]
-
Organic 2 Lab ACHM 223. (2019, February 8). Experiment - Reduction of Ketones. YouTube. [Link]
-
Breha. (2013, November 19). Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol. Odinity. [Link]
-
California State University, Long Beach. (n.d.). Reduction of 9-fluorenone. [Link]
-
Wahl, G., & Gallardo-Williams, M. (2011). Experiment 3 - Reduction of a Ketone. WebAssign. [Link]
-
Mulcahy, S. P. (n.d.). Borohydride Reduction of Fluorenone. Boston University OpenBU. [Link]
-
Pavia, D. L., et al. (2006). Introduction to Laboratory Techniques, 4th Ed. Thomson Brooks/Cole. As cited in Borohydride Reduction of Fluorenone, Boston University OpenBU. [Link]
-
Chemistry university. (2021, April 9). Reduction of 9-Fluorenone. YouTube. [Link]
-
Sorbe Analytics. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance?[Link]
-
Masesane, I. B., & Mazimba, O. (2014). Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. ChemInform. [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 9-fluorenyl methanol. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]
-
ResearchGate. (n.d.). Synthesis of fluorenone from fluorene-9-carboxylic acid. [Link]
-
O'Neil, I. A. (1999). Isolation and chromatographic purification of reaction products from amino acids. In Amino Acid and Peptide Synthesis. Oxford University Press. [Link]
-
LabXchange. (2020, May 5). Column Chromatography. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. webassign.net [webassign.net]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. DSpace [open.bu.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. column-chromatography.com [column-chromatography.com]
- 12. welch-us.com [welch-us.com]
- 13. odinity.com [odinity.com]
purification of crude (2-Amino-9H-fluoren-9-yl)methanol by recrystallization
Welcome to the technical support center for the purification of (2-Amino-9H-fluoren-9-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical troubleshooting for the recrystallization of this important bifunctional molecule. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to optimize the purification of your target compound effectively.
Core Concept: The Challenge of Purifying (2-Amino-9H-fluoren-9-yl)methanol
The (2-Amino-9H-fluoren-9-yl)methanol molecule presents a unique purification challenge due to its structural characteristics. The large, rigid, and relatively non-polar fluorenyl backbone is functionalized with two highly polar groups: a primary aromatic amine (-NH₂) and a primary alcohol (-CH₂OH). This bifunctional nature results in strong intermolecular hydrogen bonding, which governs its solubility and crystalline behavior.
Common impurities often stem from the synthetic route and may include non-polar starting materials like 2-aminofluorene or more oxidized species such as 2-amino-9-fluorenone. A successful recrystallization strategy must effectively separate the target molecule from these structurally similar but electronically distinct impurities.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate single solvent for the recrystallization?
Answer: Selecting the ideal single solvent is the most critical step in developing a recrystallization protocol.[1] The principle of "like dissolves like" is a good starting point.[2] Given the presence of both an amine and a hydroxyl group, (2-Amino-9H-fluoren-9-yl)methanol is a polar molecule capable of extensive hydrogen bonding.
Therefore, your initial screening should focus on polar protic solvents.
-
Recommended Solvents for Initial Screening:
-
Alcohols (Ethanol, Isopropanol, Methanol): These solvents share a hydroxyl functional group with your compound and can engage in hydrogen bonding, making them excellent candidates for dissolving the compound when hot.[3]
-
Water: While your compound is primarily organic, the two polar groups may impart some water solubility, especially at high temperatures. Water can be an excellent choice if the solubility difference between hot and cold is significant.[3]
-
-
Screening Procedure:
-
Place a small amount of your crude material (e.g., 20-30 mg) in a test tube.
-
Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.
-
If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.
-
An ideal solvent will dissolve the compound completely when hot but show very low solubility upon cooling to room temperature and then in an ice bath.
-
It is common for compounds with strong hydrogen bonding capabilities to be either highly soluble in polar solvents or poorly soluble in non-polar solvents, making a single-solvent recrystallization challenging. This often leads to the necessity of a two-solvent system.
Q2: My compound is too soluble in alcohols, but insoluble in non-polar solvents. What should I do?
Answer: This is a classic scenario that calls for a two-solvent (or mixed-solvent) recrystallization .[4] This technique is one of the most powerful methods for purifying compounds with challenging solubility profiles.
The strategy involves:
-
Solvent #1 (The "Good" Solvent): A solvent in which your compound is highly soluble, even at or near room temperature. Based on your observation, this would be a polar solvent like ethanol or ethyl acetate.
-
Solvent #2 (The "Bad" or "Anti-Solvent"): A solvent in which your compound is poorly soluble. This solvent must be fully miscible with Solvent #1.
Recommended Two-Solvent Systems for (2-Amino-9H-fluoren-9-yl)methanol:
| Solvent System | Rationale & Use Case |
| Ethanol / Water | Primary Choice. Ethanol effectively dissolves the compound, and the controlled addition of water (a miscible anti-solvent) will decrease the solubility and induce crystallization. This system is excellent for separating out less polar impurities. |
| Isopropanol / Hexane | Good for removing highly polar impurities. The compound is dissolved in hot isopropanol, and hexane is added to the cloud point. The lower volatility of isopropanol compared to ethanol can sometimes offer better control. |
| Ethyl Acetate / Hexane | A versatile system. Ethyl acetate is a moderately polar solvent that can dissolve the compound, while hexane acts as the non-polar anti-solvent.[3] |
The general procedure is to dissolve the crude compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes faintly cloudy (the cloud point). A small addition of the "good" solvent or gentle heating will redissolve the precipitate, and then the solution is allowed to cool slowly.[4]
Troubleshooting Guide
Problem: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds with low melting points or those containing impurities that depress the melting point. For molecules like (2-Amino-9H-fluoren-9-yl)methanol with strong hydrogen bonding, it can also happen if the solution is supersaturated at a temperature above the compound's melting point in that specific solvent mixture.
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or paper towels, before moving it to an ice bath. Slow cooling is crucial for forming high-purity crystals.
-
-
Solution is Too Concentrated: The solubility limit is exceeded at too high a temperature.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount (5-10% more) of the "good" solvent (e.g., ethanol), and attempt to cool again. This keeps the compound in solution to a lower temperature.
-
-
Significant Impurities Present: Impurities can disrupt crystal lattice formation and lower the melting point.
-
Solution: Consider a preliminary purification step. If the impurities are non-polar (e.g., leftover fluorene), a trituration (slurry wash) with a solvent like hot hexane before the full recrystallization can be effective.
-
Problem: No crystals form, even after cooling in an ice bath.
This is a frustrating but common issue, typically arising from one of two opposite problems.
Causality & Solutions:
-
Too Much Solvent Was Used: The solution is not supersaturated, even at low temperatures, meaning the compound remains dissolved.
-
Solution: Gently boil off some of the solvent to increase the concentration. If using a two-solvent system, selectively remove the more volatile solvent (e.g., hexane from an isopropanol/hexane mixture). After reducing the volume, allow the solution to cool again.
-
-
A Supersaturated Solution Fails to Nucleate: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide an ideal surface for nucleation.
-
Solution B (Seed Crystals): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This "seed" provides a perfect template for further crystal growth.
-
Problem: The final crystal yield is very low.
A low yield can be disheartening, but it often points to a specific, correctable step in the procedure.
Causality & Solutions:
-
Using an Excessive Amount of Solvent: This is the most common cause. The more solvent used, the more compound will remain in the "mother liquor" after filtration.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. For a two-solvent system, be precise when adding the anti-solvent to the cloud point.
-
-
Premature Crystallization During Hot Filtration: If an initial hot filtration was performed to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed is best) and keep the solution at a rolling boil just before and during filtration. Adding a slight excess of solvent (~5%) before filtering can also help prevent this.
-
-
Washing Crystals with Room-Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will redissolve some of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or anti-solvent.
-
Visualized Workflow and Logic
Recrystallization Workflow Diagram
This diagram illustrates the logical flow of a two-solvent recrystallization process.
Caption: General workflow for a two-solvent recrystallization.
Solvent Selection Logic Diagram
This diagram explains the rationale behind choosing a solvent system based on impurity and product polarity.
Sources
Technical Support Center: Stability of (2-Amino-9H-fluoren-9-yl)methanol in Solution
Welcome to the technical support center for (2-Amino-9H-fluoren-9-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability in solution, offering insights grounded in established chemical principles and analytical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2-Amino-9H-fluoren-9-yl)methanol in solution?
(2-Amino-9H-fluoren-9-yl)methanol possesses three key structural features that influence its stability: a fluorene core, a primary aromatic amine group at the C2 position, and a benzylic alcohol at the C9 position. The primary stability concerns are:
-
Oxidation: The aromatic amine is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products, such as nitroso and nitro derivatives, and can also result in polymerization.[1][2][3][4] The benzylic alcohol can also be oxidized to the corresponding aldehyde or ketone (9-fluorenone derivative).[5]
-
Photodegradation: Fluorene and its derivatives are known to be photosensitive.[6][7][8] Exposure to UV or even ambient light can lead to the formation of radical species and subsequent degradation products, including hydroxy derivatives and fluorenone-type compounds.[7][9]
-
pH-Dependent Degradation: The compound's stability can be influenced by the pH of the solution. While specific data for this molecule is limited, benzylic alcohols can undergo acid-catalyzed dehydration or rearrangement.[10][11] The amino group's protonation state will also vary with pH, which can affect its reactivity.
Q2: What is the expected solubility of (2-Amino-9H-fluoren-9-yl)methanol?
Based on its structure, (2-Amino-9H-fluoren-9-yl)methanol is expected to have low solubility in water and higher solubility in organic solvents. The fluorene core is highly lipophilic. The amino and hydroxyl groups will contribute to some polarity and may allow for solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. For experimental work, it is recommended to empirically determine the solubility in the desired solvent system.
Q3: How should I prepare and store stock solutions of (2-Amino-9H-fluoren-9-yl)methanol?
To ensure the integrity of your stock solutions, the following practices are recommended:
-
Solvent Selection: Use high-purity, peroxide-free solvents. For long-term storage, consider deoxygenated solvents. Acetonitrile and methanol are often suitable for many analytical applications.[12]
-
Container: Use amber glass vials to protect the solution from light. For sensitive applications, silanized glass vials can minimize adsorption of the compound to the glass surface.[13]
-
Storage Conditions: Store stock solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation: Prepare solutions fresh whenever possible. If a stock solution is to be used over a period of time, it is advisable to perform a stability check by re-analyzing the solution and comparing it to the initial analysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Development of a yellow or brown color in the solution. | Oxidation of the aromatic amine group. | 1. Protect from Light: Store solutions in amber vials and minimize exposure to ambient light during handling.[6][7] 2. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. 3. Use Antioxidants: For some applications, the addition of a small amount of an antioxidant, like BHT, may be considered, but check for compatibility with your experimental system. 4. Check for Metal Contamination: Use high-purity solvents and glassware to avoid trace metal catalysis of oxidation. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound. | 1. Identify Degradation Pathway: Perform forced degradation studies (see experimental protocol below) to identify the likely degradation products under different stress conditions (acid, base, oxidation, light, heat).[14][15][16] 2. Optimize Storage: Based on the forced degradation results, adjust storage conditions (e.g., pH, temperature, light protection) to minimize the formation of the observed degradants. 3. Confirm Peak Identity: Use LC-MS to obtain mass information for the new peaks to help in their identification. |
| Decrease in the main peak area in HPLC analysis. | Degradation or precipitation of the compound. | 1. Verify Solubility: Ensure the compound is fully dissolved at the stored concentration and temperature. A decrease in temperature can sometimes lead to precipitation. 2. Assess Stability: If solubility is not the issue, this is a clear indication of degradation. Refer to the troubleshooting steps for the appearance of new peaks. 3. Check for Adsorption: The compound may be adsorbing to the container surface. Consider using silanized vials.[13] |
| Inconsistent experimental results. | Inconsistent stability of the compound in the experimental buffer/medium. | 1. Evaluate Matrix Effects: The stability of (2-Amino-9H-fluoren-9-yl)methanol may differ in your experimental medium compared to a simple organic solvent. 2. Perform a Time-Course Experiment: Analyze the concentration of the compound in your experimental medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact experimental conditions to determine its stability profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of (2-Amino-9H-fluoren-9-yl)methanol under various stress conditions.[14][15][16]
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector, preferably with a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of (2-Amino-9H-fluoren-9-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC-UV/MS method (see Protocol 2).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Use the mass spectral data to propose structures for the major degradants.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating (2-Amino-9H-fluoren-9-yl)methanol from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Mass spectrometer (e.g., single quadrupole or TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of the parent compound.
-
MS Detection: ESI in positive ion mode. Scan a mass range appropriate for the parent compound and its expected degradants.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose of stability testing.
Potential Degradation Pathways
Based on the chemical structure of (2-Amino-9H-fluoren-9-yl)methanol and known degradation pathways of related compounds, the following degradation routes are plausible.
Caption: Hypothesized degradation pathways for (2-Amino-9H-fluoren-9-yl)methanol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the stability of (2-Amino-9H-fluoren-9-yl)methanol in solution.
Caption: General workflow for stability testing of (2-Amino-9H-fluoren-9-yl)methanol.
References
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
PubMed. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Retrieved from [Link]
-
ACS Publications. (1999). Oxidative Stability and Its Effect on the Photoluminescence of Poly(Fluorene) Derivatives: End Group Effects. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
Ministry of Health and Prevention, UAE. (n.d.). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Retrieved from [Link]
-
PubMed Central. (2017). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminofluorene. Retrieved from [Link]
-
ACS Publications. (2004). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubMed Central. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Benzyl alcohol, although a primary alcohol, reacts very rapidly in the presence of HCl forming.... Retrieved from [Link]
-
Pharmaceutical Technology. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
NIH. (2018). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Retrieved from [Link]
-
PubMed. (1981). Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. Retrieved from [Link]
-
PNAS. (1971). Metabolites and Derivatives of 2-Acetylaminofluorene and Other Aromatic Amine Carcinogens. Retrieved from [Link]
-
NIH. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (1990). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Retrieved from [Link]
-
Vedantu. (n.d.). Which of the following is most acidic A Benzyl alcohol class 11 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (2019). HPLC-UV-MS analysis - a source for severe oxidation artifacts. Retrieved from [Link]
-
ResearchGate. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
-
ChemBK. (2024). 9H-fluoren-9-ylmethanol. Retrieved from [Link]
-
Korean Society of Analytical Science and Technology. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Retrieved from [Link]
-
IJPPR. (2021). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 9-fluorenyl methanol. Retrieved from [Link]
-
PubMed. (1980). Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes. Retrieved from [Link]
-
ResearchGate. (2012). Stability of Aflatoxins in Solution. Retrieved from [Link]
-
PubMed Central. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Retrieved from [Link]
-
RSC Publishing. (1951). 395. The optical stability of (+)-methyl 9-aminofluorene-2-carboxylate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of (2-Amino-9H-fluoren-9-yl)methanol
Welcome to the technical support center for the derivatization of (2-Amino-9H-fluoren-9-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and achieve your desired synthetic outcomes with high purity and yield.
Introduction: The Challenge of Bifunctionality
(2-Amino-9H-fluoren-9-yl)methanol is a valuable building block, featuring a primary aromatic amine and a primary alcohol on the fluorene core. This bifunctionality, while offering diverse synthetic possibilities, also presents a significant challenge: the potential for a variety of side reactions if not handled with a carefully planned strategy. The key to successful derivatization lies in the selective protection and activation of the amino and hydroxyl groups. This guide will walk you through the common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: I want to derivatize the amino group of (2-Amino-9H-fluoren-9-yl)methanol. Do I need to protect the hydroxyl group first?
A1: Yes, protecting the hydroxyl group is highly recommended. The hydroxyl group is nucleophilic and can compete with the amino group in reactions with electrophiles (e.g., acyl chlorides, alkyl halides), leading to O-acylation or O-alkylation as a significant side product. This will result in a mixture of N-derivatized, O-derivatized, and N,O-diderivatized products, complicating purification and reducing the yield of your target compound.
A common strategy is to protect the hydroxyl group with a silyl-based protecting group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These groups are robust enough to withstand many reaction conditions used for amine derivatization but can be removed under mild, specific conditions that typically do not affect the newly formed bond at the amino group.[1]
Q2: What are the best protecting groups for the amino and hydroxyl functions on (2-Amino-9H-fluoren-9-yl)methanol?
A2: The choice of protecting group is critical and depends on the overall synthetic route and the desired final product. An ideal protecting group strategy involves "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[2]
Table 1: Recommended Orthogonal Protecting Groups for (2-Amino-9H-fluoren-9-yl)methanol
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Key Advantages |
| Amino Group | tert-Butoxycarbonyl | Boc | Boc-anhydride, base (e.g., Et3N, DMAP) in an inert solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of non-acidic conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, mild base (e.g., NaHCO3) in aqueous/organic solvent | Mild base (e.g., 20% piperidine in DMF)[2][3] | Acid stable, allowing for subsequent acid-labile deprotections. | |
| Hydroxyl Group | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, imidazole in DMF or DCM | Fluoride source (e.g., TBAF in THF) or acid (e.g., acetic acid in THF/water) | Stable to a wide range of reaction conditions, including mildly basic and acidic conditions. |
| Trityl | Trt | Trityl chloride, base (e.g., Et3N, pyridine) in an inert solvent | Mild acid (e.g., formic acid, dilute TFA) | Bulky group that can offer steric hindrance. |
Q3: I am performing a reaction under basic conditions. Is the fluorenyl proton at the C9 position a concern?
A3: Yes, the protons on the C9 position of the fluorene ring are weakly acidic, with a pKa of approximately 22.6 in DMSO.[4] In the presence of a strong base, this position can be deprotonated to form a stable, orange-colored fluorenyl anion. This anion is nucleophilic and can participate in side reactions, such as alkylation or aldol-type reactions, if a suitable electrophile is present. For most derivatization reactions of the amino or hydroxyl group, which typically employ milder bases like triethylamine or piperidine, deprotonation at C9 is not a major concern. However, if your reaction requires a strong base such as an organolithium reagent or sodium hydride, you should be aware of this potential side reaction.
Troubleshooting Guide: Common Side Reactions and Solutions
Problem 1: Di-derivatization (N,O-acylation or N,O-alkylation)
-
Symptom: Your reaction yields a mixture of products, with mass spectrometry data indicating the addition of two or more equivalents of your reagent to the starting material.
-
Cause: This occurs when both the amino and hydroxyl groups react with the electrophile. It is the most common side reaction when derivatizing an unprotected (2-Amino-9H-fluoren-9-yl)methanol.
-
Prevention and Solution:
-
Sequential Protection: The most robust solution is to employ a protection-derivatization-deprotection sequence.
-
Control of Stoichiometry: While less reliable, using a single equivalent of the electrophile at low temperatures can favor mono-derivatization, but often results in a mixture of N- and O-derivatized products along with unreacted starting material.
-
-
Protection of the Hydroxyl Group:
-
Dissolve (2-Amino-9H-fluoren-9-yl)methanol (1 eq.) in anhydrous DMF.
-
Add imidazole (1.5 eq.) and stir until dissolved.
-
Add TBDMS-Cl (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product with ethyl acetate. Purify by column chromatography to obtain (2-Amino-9H-fluoren-9-yl)-O-TBDMS-methanol.
-
-
N-Acylation:
-
Dissolve the protected intermediate (1 eq.) in anhydrous DCM with a non-nucleophilic base like triethylamine (1.2 eq.).
-
Cool the solution to 0 °C and slowly add your acyl chloride (1.1 eq.).
-
Stir for 2-4 hours, monitoring by TLC.
-
Work up by washing with dilute aqueous acid, then brine, and dry over sodium sulfate. Purify as needed.
-
-
Deprotection of the Hydroxyl Group:
-
Dissolve the N-acylated, O-protected product in THF.
-
Add a solution of TBAF (1 M in THF, 1.2 eq.) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield the desired N-acylated product.
-
Problem 2: Formation of Dibenzofulvene Adducts during Fmoc-deprotection of the Amino Group
-
Symptom: If you have protected the amino group as an Fmoc-carbamate and are deprotecting it to proceed with further derivatization, you may see unexpected byproducts with masses corresponding to your product plus a dibenzofulvene (DBF) unit.
-
Cause: The deprotection of the Fmoc group with a base like piperidine proceeds via a β-elimination mechanism, generating a highly reactive DBF intermediate.[5] This electrophilic DBF can be trapped by nucleophiles in the reaction mixture, including the newly liberated primary amine of your product, leading to a stable and undesired adduct.
-
Prevention and Solution:
-
Use of Excess Scavenger: The standard procedure of using a 20-50% solution of piperidine in DMF is designed to have a large excess of piperidine, which acts as a scavenger for the DBF.[3] Ensure a sufficient excess is used.
-
Alternative Deprotection Reagents: In cases where the product is particularly sensitive, consider using alternative deprotection cocktails. A solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger like piperazine can be effective.[3][6]
-
Caption: Decision tree for selective derivatization.
References
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). National Institutes of Health. [Link]
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. (2010). Molecules, 15(9), 6514-6531. [Link]
-
Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. (2019). The Journal of Organic Chemistry, 84(24), 16195-16207. [Link]
-
The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. (1972). Journal of the American Chemical Society, 94(10), 3586-3590. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). Molecules, 23(7), 1551. [Link]
-
New Strategies for an Efficient Removal of the 9‐Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. (2000). European Journal of Organic Chemistry, 2000(4), 655-659. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2011). Journal of Peptide Science, 17(4), 207-228. [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews, 119(22), 11269-11394. [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019). Australian Journal of Chemistry, 72(11), 833-844. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(11), 589-601. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
-
Fluorene. (n.d.). Wikipedia. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2013). Journal of Peptide Science, 19(2), 89-96. [Link]
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Fluorene - Wikipedia [en.wikipedia.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Nuances of Amine Protection: A Technical Support Guide
Welcome to the Technical Support Center for Amino Group Protection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the protection of amino groups, a cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and robust.
The First Line of Defense: Choosing Your Protecting Group
The selection of a suitable protecting group is the most critical decision in any synthetic sequence involving amines.[1][2] This choice is governed by the overall synthetic strategy, particularly the need for selective deprotection in the presence of other functional groups—a concept known as orthogonality.[3][4][5][6] An ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be removed selectively under mild conditions without affecting other parts of the molecule.[2][7]
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must withstand the reaction conditions of subsequent synthetic steps.
-
Orthogonality: In multi-step syntheses, especially in peptide synthesis, employing protecting groups that can be removed under different conditions is crucial.[1][3][6] For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[2][8][9]
-
Substrate Scope: The electronic and steric properties of the amine will influence the choice of protecting group and the reaction conditions.
-
Deprotection Conditions: The conditions required for removing the protecting group must not compromise the integrity of the target molecule.[9]
Below is a summary of the most common amine protecting groups and their general characteristics:
| Protecting Group | Abbreviation | Reagent for Protection | Common Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[8][9][10][11] | Stable to a wide range of non-acidic conditions; widely used in peptide synthesis.[] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[8][13][14] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[14] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., piperidine in DMF)[8][9][15] | Base-labile; central to modern solid-phase peptide synthesis (SPPS).[6][] |
Troubleshooting Common Protection Reactions
Even with careful planning, experimental challenges can arise. This section addresses specific issues you might encounter during the protection of amino groups.
Scenario 1: Low or No Conversion During Boc Protection
Question: I am trying to protect a primary amine with Boc₂O, but I am observing very low conversion to the desired product. What could be the issue?
Answer: Low conversion in a Boc protection reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Base: While some Boc protections can proceed without a base, the presence of a non-nucleophilic base is often crucial to neutralize the tert-butanol and any acidic impurities.[16] For less reactive amines, a stronger base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be necessary. For zwitterionic compounds like amino acids, an aqueous base like NaOH or NaHCO₃ is often used.[17]
-
Poorly Nucleophilic Amine: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles. In such cases, increasing the reaction temperature, using a more polar aprotic solvent like DMF or acetonitrile, or adding a catalyst like 4-(dimethylamino)pyridine (DMAP) can enhance reactivity.[10][18]
-
Solubility Issues: If your starting material has poor solubility in common organic solvents, this can significantly hinder the reaction.[17] For zwitterionic substrates, performing the reaction in a biphasic system (e.g., dioxane/water or THF/water) with a base like NaHCO₃ can be effective.[10]
-
Reagent Quality: Ensure that the Boc₂O is of good quality and has been stored properly.
Workflow: Troubleshooting Low Conversion in Boc Protection
Caption: A decision-making workflow for troubleshooting low conversion in Boc protection reactions.
Scenario 2: Incomplete Cbz Protection and Side Reactions
Question: During the Cbz protection of my aminopyridine, I am getting a mixture of products and the reaction is not going to completion. How can I optimize this?
Answer: The Cbz protection of less nucleophilic amines like aminopyridines can be challenging. The reduced nucleophilicity of the pyridine nitrogen, which is part of an aromatic system, makes it less reactive.[18] Here are some key points to consider:
-
Choice of Base: The base is critical for neutralizing the HCl generated during the reaction.[18] Using a strong, non-nucleophilic base like DIPEA is often recommended to prevent protonation of the starting material, which would render it non-nucleophilic.[18] Using pyridine itself as the base can lead to the formation of an N-acylpyridinium salt, a common side reaction.[18]
-
Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can help to minimize the formation of side products.[18]
-
Reagent Quality: Use freshly opened or properly stored benzyl chloroformate.
-
Positional Effects: The position of the amino group on the pyridine ring can affect its nucleophilicity. For example, 4-aminopyridine is generally more basic and nucleophilic than 2-aminopyridine.[18]
Reaction Scheme: Cbz Protection of an Amine
Caption: General reaction scheme for the protection of an amine with a Cbz group.
Frequently Asked Questions (FAQs)
Q1: How do I choose between Boc and Cbz protection?
A1: The choice depends on the other functional groups in your molecule and the planned subsequent reactions. If your molecule is sensitive to acid, Cbz protection is preferable as its removal via catalytic hydrogenation is very mild.[19] Conversely, if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, or other benzyl ethers), Boc protection would be the better choice.[19][20]
Q2: My reaction workup to remove excess amine is difficult. What are some effective methods?
A2: Amines can be challenging to remove during workup as they often partition into the organic layer. One effective method is to wash the organic layer with a dilute acid solution (e.g., 1M HCl), which will protonate the amine and make it water-soluble.[21] Another method is to wash with an aqueous solution of copper sulfate; the copper will complex with the amine, turning the aqueous layer purple and facilitating its removal.[21]
Q3: Can I perform a Boc protection in an aqueous solvent?
A3: Yes, Boc protection can be carried out in aqueous or biphasic systems, which is particularly useful for water-soluble starting materials like amino acids.[10][17][22] A common method involves using a solvent mixture like water/THF or water/methanol with a base such as sodium bicarbonate.[10]
Q4: What is the role of scavengers in Boc deprotection?
A4: During the acidic deprotection of a Boc group, a reactive tert-butyl cation is generated.[16] This cation can react with nucleophilic residues in the molecule, such as tryptophan or methionine, leading to unwanted side products.[19] Scavengers like anisole, thioanisole, or cresol are added to the reaction mixture to trap this reactive intermediate.[16]
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of a Primary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water (1:1).
-
Base Addition: Add a base such as triethylamine (1.5 equiv) or, for aqueous reactions, sodium bicarbonate (2.0 equiv).[23]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) to the solution.[23]
-
Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[11] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Deprotection of a Cbz-Protected Amine via Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often clean enough to be used in the next step without further purification.
References
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem.
- Danishefsky, S. J., & Bednarski, M. D. (1989). On the Use of Unprotected Peptides in the Synthesis of Glycopeptides. Journal of the American Chemical Society, 111(9), 3319–3324.
- Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (2023).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
- Troubleshooting guide for incomplete Cbz-protection of pyridine - Benchchem. (n.d.).
- Workup: Amines - Department of Chemistry: University of Rochester. (n.d.).
- Application Notes and Protocols for Amine Protection Strategies in Chemical Synthesis - Benchchem. (n.d.).
- Protection for amino group and amino acid. (2018). Slideshare.
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Amino Protecting Groups Stability - Organic Chemistry Portal. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Amine Protection / Deprotection - Fisher Scientific. (n.d.).
- Protecting Groups for Amines: Carbam
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.).
- protection of amino groups - ResearchG
- Protection and deprotection - WILLINGDON COLLEGE, SANGLI. (n.d.).
- Amino Acid-Protecting Groups - ResearchG
- Reactions that Work: Boc Protection | Chemtips - WordPress.com. (2012).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Application Note – N-Boc protection - Sigma-Aldrich. (n.d.).
- Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021).
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025).
- Why does my CBz-deprotection not work?
- Amino Acid-Protecting Groups. (2019).
- Urgent help needed: Boc protection of amines in protein : r/chemhelp - Reddit. (2024).
Sources
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protection for amino group and amino acid | PPTX [slideshare.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Amine Protection / Deprotection [fishersci.dk]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Cbz-Protected Amino Groups [organic-chemistry.org]
- 21. Workup [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
how to increase the solubility of (2-Amino-9H-fluoren-9-yl)methanol
Technical Support Center: (2-Amino-9H-fluoren-9-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for (2-Amino-9H-fluoren-9-yl)methanol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
The unique structure of (2-Amino-9H-fluoren-9-yl)methanol—a large, hydrophobic fluorene backbone combined with a basic amino group and a polar hydroxyl group—presents specific solubility characteristics. This guide offers a structured approach to systematically overcome these challenges.
Frequently Asked Questions (FAQs)
Question 1: I'm observing very low solubility of (2-Amino-9H-fluoren-9-yl)methanol in my aqueous buffer. Why is this happening?
Answer: The primary reason for the low aqueous solubility is the compound's chemical structure. It is dominated by the 9H-fluorene core, a large, rigid, and nonpolar polycyclic aromatic hydrocarbon (PAH) system.[1][2] While the amino (-NH₂) and methanol (-CH₂OH) groups add some polarity and hydrogen bonding capability, their contribution is often insufficient to overcome the hydrophobicity of the large aromatic scaffold, leading to poor solubility in water.[3]
Question 2: What is the most effective first step to increase its solubility in an aqueous medium?
Answer: The most direct and effective initial strategy is pH adjustment . The amino group on the fluorene ring is basic and can be protonated in acidic conditions to form a positively charged ammonium salt (-NH₃⁺). This ionization dramatically increases the molecule's polarity and its interaction with water, thereby significantly enhancing its solubility.[4][5] Salt formation is a widely used and highly effective method for increasing the solubility of basic drug candidates.[6][7]
Question 3: I tried lowering the pH, but my compound is still not soluble enough, or my experimental system (e.g., a cell-based assay) is sensitive to low pH. What should I try next?
Answer: If pH adjustment is insufficient or incompatible with your experimental constraints, the next logical step is to use a co-solvent . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving hydrophobic compounds. Common choices for biological experiments include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[10] Even a small percentage (e.g., 1-5%) of a co-solvent can increase solubility by several orders of magnitude.[8][11]
Question 4: Can I heat the solution to improve solubility?
Answer: Yes, for many compounds, solubility increases with temperature.[3][12] This can be a useful short-term technique for preparing a concentrated stock solution. However, exercise caution. Prolonged exposure to high temperatures can lead to chemical degradation of the compound. It is also crucial to be aware of potential precipitation when the solution cools down to room or experimental temperature. Always perform stability tests if you plan to store a solution prepared with heat.
Question 5: I need to prepare a stable, long-term stock solution. Is forming a pre-made salt a viable option?
Answer: Absolutely. Preparing a stable salt form of (2-Amino-9H-fluoren-9-yl)methanol is an excellent strategy for improving not only solubility but also handling and stability.[13][14] By reacting the basic amino group with a suitable acid (e.g., hydrochloric acid, sulfuric acid, or tartaric acid), you can isolate the compound as a salt (e.g., (2-Amino-9H-fluoren-9-yl)methanol hydrochloride). These salt forms are often crystalline, non-hygroscopic, and readily dissolve in water to provide a solution at a specific pH.[7]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic workflow to identify the optimal solvent system for your specific application.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for troubleshooting solubility issues with (2-Amino-9H-fluoren-9-yl)methanol.
Caption: A decision tree for systematically addressing solubility issues.
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the solubility of the compound as a function of pH.
Objective: To identify the pH range where the compound achieves the desired concentration.
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol
-
Class A volumetric flasks and pipettes
-
DMSO or Ethanol (for stock solution)
-
A series of aqueous buffers (e.g., citrate, phosphate, acetate) covering a pH range from 4.0 to 8.0
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare a Primary Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Serial Dilution: In separate vials, add a small, precise volume of the DMSO stock solution to a known volume of each aqueous buffer (e.g., 10 µL of stock into 990 µL of buffer). Note: Keep the final DMSO concentration low and consistent across all samples, ideally ≤1%.
-
Equilibration: Vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate by rotating them at room temperature for 2-24 hours. This allows the dissolution process to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-30 minutes to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated HPLC method or by measuring absorbance with a UV-Vis spectrophotometer at the compound's λ_max.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the solubility profile.
Protocol 2: Co-solvent Screening
This protocol evaluates the effectiveness of different co-solvents at various concentrations.
Objective: To find the most suitable co-solvent and its optimal concentration for your experiment.
Materials:
-
(2-Amino-9H-fluoren-9-yl)methanol
-
Aqueous buffer at a fixed, physiologically relevant pH (e.g., PBS at pH 7.4)
-
A panel of water-miscible organic solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), N,N-Dimethylformamide (DMF).
Procedure:
-
Prepare Co-solvent Mixtures: Create a series of buffer/co-solvent mixtures. For example, for DMSO, prepare solutions containing 1%, 2%, 5%, and 10% (v/v) DMSO in PBS. Repeat for all other co-solvents.
-
Determine Solubility: Add an excess amount of (2-Amino-9H-fluoren-9-yl)methanol to each co-solvent mixture.
-
Equilibrate and Quantify: Follow steps 3-6 from Protocol 1 for each sample to equilibrate the solutions and quantify the amount of dissolved compound.
-
Data Tabulation: Organize the results in a table for easy comparison.
Example Data Table: Solubility in Co-Solvent Systems
| Co-solvent | Concentration (% v/v) | Measured Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| None (Buffer) | 0% | 0.5 | 1x |
| DMSO | 1% | 15 | 30x |
| 5% | 120 | 240x | |
| 10% | 450 | 900x | |
| Ethanol | 1% | 8 | 16x |
| 5% | 55 | 110x | |
| 10% | 180 | 360x | |
| Propylene Glycol | 1% | 5 | 10x |
| 5% | 40 | 80x | |
| 10% | 150 | 300x |
This is hypothetical data for illustrative purposes.
This table clearly demonstrates that for this hypothetical case, DMSO is the most effective co-solvent. This allows the researcher to select the lowest possible co-solvent concentration that meets their experimental needs, minimizing potential off-target effects.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link][6]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link][8]
-
Stahl, P. H., & Nakamo, M. (2002). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of the Royal Society of Medicine, 95(Suppl 42), 3-7. [Link][7]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate Q&A. [Link][4]
-
Prajapati, S. T., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 131-137. [Link][14]
-
Solubility of Things. (n.d.). 2-Methoxyfluorene. Solubility of Things Database. [Link][3]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link][9]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link][5]
-
Wikipedia contributors. (2024). Fluorene. Wikipedia. [Link][1]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247-7254. [Link][15]
-
National Center for Biotechnology Information. (n.d.). Fluorene. PubChem Compound Summary for CID 6853. [Link][16]
-
Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link][11]
-
IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. News. [Link][10]
-
Sciencemadness Wiki. (2023). Fluorene. Sciencemadness Wiki. [Link][17]
-
Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link][18]
-
FooDB. (2010). Showing Compound Fluorene (FDB007671). FooDB Database. [Link][2]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Theses. [Link][19]
-
Cheméo. (n.d.). Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Cheméo Database. [Link][20]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Solubility of Things Database. [Link][21]
-
National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem Compound Summary for CID 90466. [Link][22]
-
Zhang, S., et al. (2010). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. Journal of Chemical & Engineering Data, 55(11), 5224-5226. [Link][12]
-
Matrix Fine Chemicals. (n.d.). (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. Matrix Fine Chemicals Catalog. [Link]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Fluorene (FDB007671) - FooDB [foodb.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rjpdft.com [rjpdft.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Fluorene - Sciencemadness Wiki [sciencemadness.org]
- 18. researchgate.net [researchgate.net]
- 19. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 20. Fluorene-9-methanol (CAS 24324-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. byjus.com [byjus.com]
Technical Support Center: (2-Amino-9H-fluoren-9-yl)methanol (AFM) Degradation Pathways & Experimental Guidance
Welcome to the technical support center for (2-Amino-9H-fluoren-9-yl)methanol (AFM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to the stability and degradation of AFM, offering scientifically grounded explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in (2-Amino-9H-fluoren-9-yl)methanol that are susceptible to degradation?
A1: The chemical structure of (2-Amino-9H-fluoren-9-yl)methanol possesses three key areas prone to degradation:
-
The 9-hydroxyl group: This benzylic alcohol is susceptible to oxidation.
-
The 2-amino group: This aromatic amine can undergo oxidation and other reactions common to this functional group.
-
The fluorenyl ring system: While generally stable, the aromatic rings can be subject to electrophilic attack or photolytic degradation under certain conditions.
Q2: What are the most likely degradation pathways for (2-Amino-9H-fluoren-9-yl)methanol under typical laboratory conditions?
A2: Based on the chemistry of its functional groups and data from related fluorene compounds, the most probable degradation pathways for AFM involve oxidation.[1][2][3][4][5] The primary degradation product is likely the corresponding ketone, (2-Amino-9H-fluoren-9-one), formed via the oxidation of the 9-hydroxyl group. Further degradation could involve reactions of the amino group or cleavage of the fluorene ring under more strenuous conditions.
Q3: How do environmental factors like light, temperature, and pH affect the stability of AFM?
A3: Environmental factors can significantly impact the stability of AFM:
-
Light: Compounds with aromatic systems like fluorene can be susceptible to photolytic degradation.[6] It is advisable to protect AFM solutions and solid samples from direct light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7][8][9] For long-term storage, it is recommended to keep AFM in a cool, dark place.
-
pH: The stability of AFM in solution can be pH-dependent. The amino group's protonation state will vary with pH, which can influence its reactivity. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.
Troubleshooting Experimental Issues
This section provides a troubleshooting guide for common issues that may arise during the handling and analysis of (2-Amino-9H-fluoren-9-yl)methanol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram of a fresh AFM solution. | Contamination of the solvent or glassware. Impurities in the starting material. On-column degradation. | Use high-purity solvents and thoroughly clean all glassware. Verify the purity of the AFM standard using a secondary method (e.g., NMR, mass spectrometry). Use a less reactive column stationary phase or adjust mobile phase conditions (e.g., pH, temperature). |
| Loss of AFM concentration over a short period in solution. | Oxidative degradation. Adsorption to container surfaces. Photodegradation. | Prepare solutions fresh and use them promptly. Consider adding an antioxidant if compatible with the experimental design. Use silanized glassware or low-adsorption vials. Store solutions in amber vials or protect from light.[6] |
| Color change of AFM solution (e.g., yellowing). | Formation of oxidized species, particularly (2-Amino-9H-fluoren-9-one), which is often colored. | This is a strong indicator of degradation. The solution should be discarded and prepared fresh. Investigate the storage conditions (light, temperature, headspace oxygen) to mitigate future degradation. |
| Inconsistent results in bioassays. | Degradation of AFM in the assay medium. Interaction of AFM with assay components. | Perform a stability study of AFM in the specific bioassay medium under the assay conditions. Include appropriate controls to test for interactions between AFM and other assay components. |
Proposed Degradation Pathways of (2-Amino-9H-fluoren-9-yl)methanol
The following diagrams illustrate the proposed primary degradation pathways of AFM based on established chemical principles of its constituent functional groups.
Caption: Proposed primary oxidative degradation of AFM.
Experimental Protocols
Protocol 1: Forced Degradation Study of (2-Amino-9H-fluoren-9-yl)methanol
This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation profile of AFM.[7][10]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of AFM in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the AFM stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the AFM stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the AFM stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid AFM powder in a 105°C oven for 48 hours. Also, reflux the AFM stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the AFM stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS or other appropriate techniques.
Protocol 2: Stability-Indicating HPLC Method for (2-Amino-9H-fluoren-9-yl)methanol
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of AFM and its degradation products.[11][12]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Caption: General workflow for a forced degradation study using HPLC.
References
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
OXIDATION OF 9-FLUORENOL. ANASAZI EXPERIMENT SERIES. [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 820. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Semantic Scholar. [Link]
-
Fluorene Degradation Pathway Map. (n.d.). Eawag-BBD. [Link]
-
ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. (2011). ResearchGate. [Link]
-
Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]
-
(PDF) Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. (2014). ResearchGate. [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Green Chemistry (RSC Publishing). [Link]
-
Long-term Stability Studies Using Radiopharmaceuticals: Consequence of Using Multiply Tritiated Compounds, With an Application to Fluocinolone Acetonide. (1986). PubMed. [Link]
-
A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. (2021). PMC - NIH. [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). THE PCCA BLOG. [Link]
-
-
analytical methods. (n.d.). ATSDR. [Link]
-
-
9H-fluoren-9-ylmethanol. (2024). ChemBK. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
Unlocking Drug Longevity: The Crucial Role of Stability Studies. (n.d.). Almac. [Link]
-
Method for preparing 9-fluorenyl methanol. (n.d.). Patsnap Eureka. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. (1990). PubMed. [Link]
-
Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. (2023). SciTechnol. [Link]
-
Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. (1996). PMC - NIH. [Link]
-
Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. (1996). PubMed. [Link]
- Simple preparation process of 9-fluorenemethanol. (n.d.).
-
9H-Fluorene-9-methanol. (n.d.). PubChem - NIH. [Link]
-
(9H-FLUOREN-9-YL)METHANOL. (n.d.). Matrix Fine Chemicals. [Link]
-
Degradation pathways of glycine. (n.d.). ResearchGate. [Link]
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. scitechnol.com [scitechnol.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of (2-Amino-9H-fluoren-9-yl)methanol
Welcome to the technical support center for the purification of (2-Amino-9H-fluoren-9-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for obtaining high-purity (2-Amino-9H-fluoren-9-yl)methanol. Our approach is rooted in scientific principles and validated by field experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction
(2-Amino-9H-fluoren-9-yl)methanol is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological or material properties of the final products. The presence of impurities, often stemming from its synthesis, can lead to ambiguous results and failed experiments. This guide will walk you through the common challenges and their solutions in purifying this valuable compound.
The typical synthesis of (2-Amino-9H-fluoren-9-yl)methanol involves the reduction of 2-amino-9H-fluoren-9-one. This process can lead to several common impurities that need to be addressed during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (2-Amino-9H-fluoren-9-yl)methanol?
A1: The most prevalent impurities are typically the unreacted starting material, 2-amino-9H-fluoren-9-one, and the over-reduction product, 2-amino-9H-fluorene. Residual reducing agents and their by-products may also be present. The presence of these impurities can be readily identified by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Q2: My crude product is a dark, oily substance. Is this normal?
A2: While the pure compound is a solid, obtaining a dark and oily crude product is not uncommon, especially if the reaction has not gone to completion or if side reactions have occurred. The coloration can be due to aerial oxidation of the amino group or the presence of polymeric by-products. The oily consistency often indicates the presence of residual solvents or low-melting impurities. A proper purification strategy, as outlined in this guide, will yield a crystalline, pure white to off-white solid.
Q3: What is the best initial approach to purify my crude product?
A3: For most common impurity profiles, recrystallization is the most effective and scalable initial purification step.[1][2] It is a cost-effective method that can significantly remove both more and less polar impurities in a single step. For more challenging separations, or to achieve the highest purity, column chromatography is recommended.
Q4: How does the amino group on the fluorenyl ring affect the purification strategy?
A4: The amino group significantly increases the polarity of the molecule compared to its non-amino counterpart, 9H-fluoren-9-yl)methanol. This increased polarity influences its solubility in various organic solvents, making it less soluble in non-polar solvents and more soluble in polar solvents. This property is key to selecting an appropriate recrystallization solvent or a mobile phase for column chromatography. Additionally, the basic nature of the amino group can be exploited by using acidic conditions to form a salt, which drastically alters its solubility and can be a powerful purification handle.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | The solvent is too non-polar for the compound, or the solution is supersaturated. The melting point of the compound may also be lower than the boiling point of the solvent. | - Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow for slow cooling.- Try a different, more polar solvent system.- Ensure the initial dissolution is done at the boiling point of the solvent to avoid using excess solvent. |
| Poor recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used for dissolution. The crystals were washed with a solvent that was not ice-cold. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary for complete dissolution.[1]- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
| Co-elution of impurities during column chromatography | The polarity of the mobile phase is too high, or the stationary phase is not providing enough selectivity. | - Start with a less polar mobile phase and gradually increase the polarity (gradient elution).[5][6]- Consider using a different stationary phase, such as alumina, which can be better for separating amines.[7]- For very similar impurities, consider using a longer column or a stationary phase with different selectivity, like a phenyl or PFP column.[8] |
| Compound streaking on the chromatography column | The compound is too polar for the mobile phase, leading to strong interaction with the stationary phase. The column may be overloaded. | - Increase the polarity of the mobile phase.- Add a small amount of a basic modifier like triethylamine to the mobile phase to reduce tailing of the amine.- Ensure the amount of crude material loaded is appropriate for the column size. |
| Product degradation on silica gel column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, particularly those with acid-labile groups. | - Use a neutral stationary phase like neutral alumina.- Deactivate the silica gel by pre-treating it with a solution containing a small percentage of a non-volatile base like triethylamine. |
Detailed Protocols
Protocol 1: Recrystallization of (2-Amino-9H-fluoren-9-yl)methanol
Objective: To remove non-polar and moderately polar impurities from the crude product.
Materials:
-
Crude (2-Amino-9H-fluoren-9-yl)methanol
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Due to the polar nature of the amino and hydroxyl groups, a polar solvent system is recommended. Good starting points are mixtures like ethanol/water or ethyl acetate/hexane.
-
Dissolution: Place the crude (2-Amino-9H-fluoren-9-yl)methanol in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture to a gentle boil. Continue adding the hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a co-solvent system, add the less soluble solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
Objective: To separate compounds with very similar polarities.
Materials:
-
Crude (2-Amino-9H-fluoren-9-yl)methanol
-
Silica gel or neutral alumina
-
Chromatography column
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexane)
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without any air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent mixture (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and so on, Ethyl Acetate in Hexane). The less polar impurities will elute first, followed by the desired product, and then the more polar impurities.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2-Amino-9H-fluoren-9-yl)methanol.
Protocol 3: Purity Assessment by HPLC
Objective: To determine the purity of the final product.
Materials:
-
Purified (2-Amino-9H-fluoren-9-yl)methanol
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system. Run a gradient method, for example, starting with a high percentage of water and gradually increasing the percentage of acetonitrile.
-
Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm or 280 nm).
-
Purity Calculation: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for purifying and analyzing (2-Amino-9H-fluoren-9-yl)methanol.
Caption: General workflow for the purification and analysis of (2-Amino-9H-fluoren-9-yl)methanol.
References
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]
-
National Center for Biotechnology Information. Fluorenyl Cations: Synthesis and Reactivity. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
ACS Publications. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. [Link]
-
SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
ResearchGate. Impurity profile of amino acids?. [Link]
-
MDPI. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
National Center for Biotechnology Information. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
-
University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
The Pharma Innovation Journal. analysis of amino acids by high performance liquid chromatography. [Link]
-
Reddit. Recrystallization Issues : r/Chempros. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ACS Publications. Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]
- Google Patents.
-
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. [Link]
-
ResearchGate. Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [Link]
-
Scientific Research Publishing. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. [Link]
-
ResearchGate. The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [https://chromtech.com/mastering-column-chromatography-techniques-and-tips]([Link] chromatography-techniques-and-tips)
-
University of California, Davis. Protecting Groups. [Link]
-
RSC Publishing. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
Institute of Food Technologists. HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. [Link]
-
Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. [Link]
-
Chemistry Stack Exchange. Recrystallization Process Questions. [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
National Center for Biotechnology Information. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. [Link]
-
National Center for Biotechnology Information. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
Semantic Scholar. GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Journal of Applied Food and Nutritional Science. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
University of California, Irvine. Recrystallization-1.pdf. [Link]
-
National Center for Biotechnology Information. Protecting Groups in Peptide Synthesis. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
ACS Publications. Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of (2-Amino-9H-fluoren-9-yl)methanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during lab-scale and scale-up production. Our focus is on the prevalent synthetic route: the sodium borohydride (NaBH₄) reduction of 2-amino-9-fluorenone.
Synthesis Overview: The Core Transformation
The synthesis of (2-Amino-9H-fluoren-9-yl)methanol is most commonly achieved through the reduction of the ketone functionality of 2-amino-9-fluorenone. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (MeOH) or ethanol (EtOH) is the reagent of choice due to its selectivity, milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄), and operational simplicity.
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the fluorenone.[1] A subsequent work-up, typically involving the addition of water or dilute acid, protonates the resulting alkoxide to yield the desired secondary alcohol.[1][2]
Caption: General workflow for the synthesis of (2-Amino-9H-fluoren-9-yl)methanol.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Reaction & Work-up Issues
Q1: My reaction seems incomplete. TLC analysis still shows a significant amount of starting material (2-amino-9-fluorenone) even after the recommended reaction time.
A1:
-
Causality: Incomplete reduction is one of the most common issues. It can stem from insufficient reducing agent, poor reagent quality, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry & Quality: While theoretically 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, it's common to use a molar excess (e.g., 1.5 to 2.0 equivalents) to account for reagent decomposition in the protic solvent and ensure the reaction goes to completion.[2] Sodium borohydride is hygroscopic and will decompose upon exposure to moisture; always use a freshly opened container or a properly stored reagent.
-
Solubility: Ensure your starting material, 2-amino-9-fluorenone, is fully dissolved in the chosen solvent (methanol or ethanol) before adding the NaBH₄. Poor solubility will lead to a sluggish, heterogeneous reaction. If solubility is low, consider gently warming the mixture or using a co-solvent like Tetrahydrofuran (THF), though this may complicate downstream processing.
-
Temperature: While the initial addition of NaBH₄ is often done at a low temperature (0-5 °C) to control the exotherm, the reaction may need to be warmed to room temperature and stirred for a longer period (2-4 hours) to ensure completion. Monitor progress by TLC or HPLC every 30-60 minutes.
-
Incremental Reagent Addition: If the reaction has stalled, you can add another portion of NaBH₄ (e.g., 0.2-0.3 equivalents) and continue monitoring.
-
Q2: During the addition of NaBH₄, the temperature of the reaction increased significantly and unexpectedly.
A2:
-
Causality: The reaction of sodium borohydride with the ketone and, more significantly, with the alcoholic solvent is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A rapid addition of the reducing agent can lead to a dangerous thermal runaway.
-
Troubleshooting & Prevention (Scale-Up Focus):
-
Controlled Addition: Never add the full amount of solid NaBH₄ at once. Add it in small portions over a prolonged period, carefully monitoring the internal temperature. For larger scales (>1 L), creating a slurry of NaBH₄ in a small amount of the reaction solvent and adding it via an addition funnel or pump provides better control.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., an ice-salt bath or a chiller). Maintain the temperature between 0-10 °C during the addition phase.
-
Dilution: Running the reaction at a more dilute concentration can help manage the exotherm by increasing the thermal mass of the system. A typical starting concentration is around 0.25 M.[2]
-
Q3: Upon adding water or acid to quench the reaction, there was vigorous gas evolution and foaming, causing a loss of material.
A3:
-
Causality: This is expected. Excess, unreacted NaBH₄ reacts rapidly with water and especially with acid to produce hydrogen gas (H₂).[2] The borate esters formed during the reaction are also hydrolyzed. If the quench is performed too quickly, the rate of gas evolution can be uncontrollable.
-
Troubleshooting Steps:
-
Slow, Controlled Quench: Add the quenching agent (water or dilute HCl) very slowly, dropwise, especially at the beginning. The initial moments of the quench are the most vigorous.
-
Cooling: Keep the reaction flask in an ice bath throughout the quench to dissipate the heat generated.
-
Adequate Headspace: When scaling up, ensure the reactor has sufficient headspace (at least 25-30% of the total volume) to accommodate potential foaming.
-
Alternative Quench: For a gentler quench, consider slowly adding acetone first to consume the excess NaBH₄ before adding water.
-
Purification & Isolation Issues
Q4: My product precipitated as an oil or a sticky solid during the work-up and is difficult to filter and handle.
A4:
-
Causality: "Oiling out" occurs when a compound's solubility in the solvent mixture is too high for it to crystallize properly, or when the temperature of crystallization is above its melting point in that solvent system. The presence of impurities can also inhibit proper crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Adjustment: The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. For amino alcohols, a mixed solvent system is often effective. After the reaction in methanol/ethanol, a typical procedure involves adding water to precipitate the product. If it oils out, try adding the aqueous phase more slowly or at a lower temperature.
-
Anti-Solvent Addition: Instead of adding water to the reaction mixture, consider concentrating the reaction mixture and then slowly adding it to a large volume of a stirred anti-solvent (like cold water). This can sometimes promote the formation of a filterable solid.
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
pH Adjustment: The amino group allows for manipulation via pH. Consider adjusting the pH of the aqueous solution to the isoelectric point of the molecule, where it will have minimal solubility.
-
Q5: The purity of my final product is low after recrystallization. What are the likely impurities and how can I remove them?
A5:
-
Causality: Common impurities include unreacted 2-amino-9-fluorenone and potentially over-reduced or side-reaction products. The polarity of the desired amino alcohol is often very close to that of the starting aminoketone, making separation challenging.
-
Troubleshooting Steps:
-
Recrystallization Solvent Choice: A single-solvent recrystallization may not be effective. A two-solvent system is often superior. Good options for amino alcohols include:
-
Methanol/Water
-
Ethanol/Water
-
Toluene/Heptane
-
Ethyl Acetate/Hexanes The key is to dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at reflux, then slowly add the "poor" solvent (the anti-solvent) until turbidity persists. Cool slowly to allow for selective crystallization.
-
-
Charcoal Treatment: If your product has a persistent color (the starting material is yellow), this may be due to highly conjugated impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb these colored impurities. Use charcoal sparingly and filter the hot solution through a pad of celite to remove it before cooling.
-
pH-Based Extraction: Before crystallization, you can perform an acid-base extraction. Dissolve the crude product in a water-immiscible solvent (like ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to protonate the amino group and pull the product into the aqueous layer, leaving less basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) to re-precipitate the purified product, which can then be filtered or extracted and subsequently recrystallized.
-
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when running this reaction at scale? A1: The two primary hazards are:
-
Thermal Runaway: As discussed, the reaction is exothermic. Proper temperature control through slow, portion-wise addition of NaBH₄ and efficient reactor cooling is critical.
-
Hydrogen Gas Evolution: The quench step generates flammable hydrogen gas. The reactor must be well-ventilated and all potential ignition sources must be eliminated. The quench must be performed slowly to control the rate of gas release.
Q2: Is the final product, (2-Amino-9H-fluoren-9-yl)methanol, stable? How should it be stored? A2: Amino alcohols, particularly those with aromatic groups, can be sensitive to air and light. The primary amine can be susceptible to oxidation over time, which may lead to discoloration (e.g., turning yellow or brown). For long-term storage, it is recommended to keep the material in a tightly sealed, amber glass container under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, such as a refrigerator.
Q3: Can I use a different reducing agent, like LiAlH₄? A3: While LiAlH₄ is a more powerful reducing agent and would certainly reduce the ketone, it is generally not recommended for this transformation. LiAlH₄ is much more reactive, has a violent reaction with water and protic solvents (requiring anhydrous conditions and solvents like THF or ether), and presents greater fire hazards. The selectivity of NaBH₄ is sufficient for this reduction, making it a much safer and operationally simpler choice.
Q4: My final product has a slight yellow tint, even after recrystallization. Is this a problem? A4: A slight yellow tint often indicates the presence of a small amount of residual starting material (2-amino-9-fluorenone) or minor oxidation products. For many applications, a purity of >98% with a slight color may be acceptable. However, if high purity (>99.5%) and a colorless solid are required, a second recrystallization, possibly with a charcoal treatment as described above, may be necessary. You can quantify the level of the colored impurity using HPLC with a UV-Vis detector.
Appendix: Representative Experimental Protocol
This protocol is a representative lab-scale procedure adapted from analogous reductions of fluorenone derivatives found in patents and general organic chemistry literature.[2][3][4] Researchers must perform their own risk assessment and optimization, especially before scaling up.
Materials:
-
2-amino-9-fluorenone
-
Methanol (MeOH), reagent grade
-
Sodium borohydride (NaBH₄), >98%
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-9-fluorenone (1.0 eq). Add methanol (approx. 15-20 mL per gram of starting material) and stir to dissolve. The solution will be yellow.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 30-45 minutes. Monitor the internal temperature to ensure it does not exceed 15 °C. A color change from yellow to a lighter, often off-white or tan suspension, should be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Quench: Cool the flask back to 0-5 °C in an ice bath. Very slowly and carefully, add deionized water dropwise to quench the excess NaBH₄. Vigorous bubbling (H₂ evolution) will occur. After the initial bubbling subsides, the rest of the water can be added more quickly, causing the product to precipitate.
-
Neutralization & Isolation: While stirring, add 1 M HCl dropwise until the pH of the slurry is approximately 7. Stir for an additional 30 minutes in the ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2-3 times) to remove inorganic salts.
-
Drying: Dry the crude product under vacuum. A typical yield of crude product is in the range of 85-95%.
-
Purification (Recrystallization): Transfer the crude solid to an appropriately sized flask. Add a minimum amount of hot methanol or ethanol to fully dissolve the solid. While hot, slowly add deionized water until the solution becomes cloudy. If necessary, add a few drops of the alcohol to redissolve the solid and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with a cold 50:50 mixture of alcohol/water, and dry under vacuum to yield pure (2-Amino-9H-fluoren-9-yl)methanol as a white or off-white solid.
References
-
Borohydride Reduction of Fluorenone. (2011). OpenBU, Boston University. [Link]
-
Borohydride Reduction of Fluorenone. (n.d.). OpenBU, Boston University. [Link]
-
9-Fluorenone Reduction: Lab Experiment & Analysis. (n.d.). Studylib. [Link]
-
Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25, 1966-1973. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/pdf/publications/170-OPRD.pdf]([Link] Macmillan-Group/pdf/publications/170-OPRD.pdf)
-
Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. (n.d.). Course Hero. [Link]
-
Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. (n.d.). Study.com. [Link]
- Method for preparing 9-fluorenyl methanol. (2009).
-
Chong, J. M., Lajoie, G., & Tjepkema, M. W. (1992). An Expedient Preparation of 9-Fluorenylmethanol. Synthesis, 1992(09), 819-820. [Link]
- Simple preparation process of 9-fluorenemethanol. (2013).
- A kind of method for preparing 9-fluorenemethanol. (2009).
-
Simple preparation process of 9-fluorenemethanol. (2013). Eureka | Patsnap. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of (2-Amino-9H-fluoren-9-yl)methanol and its Analogs
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. The fluorene scaffold, a privileged structure in medicinal chemistry and optoelectronic materials, continues to be a focal point of synthetic and analytical efforts. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, (2-Amino-9H-fluoren-9-yl)methanol. We will present a detailed interpretation of its predicted spectrum, compare it with experimentally relevant alternatives, and provide robust protocols for its synthesis and spectroscopic characterization.
Deciphering the ¹H NMR Spectrum of (2-Amino-9H-fluoren-9-yl)methanol: A Predicted Analysis
While a direct experimental spectrum for (2-Amino-9H-fluoren-9-yl)methanol is not widely published, a comprehensive understanding of its ¹H NMR characteristics can be derived from the well-documented spectra of its structural congeners, including fluorene, 9-fluorenemethanol, and 2-amino-9-fluorenone.[1][2][3] The predicted spectrum is a powerful tool for researchers, offering a benchmark for the verification of synthetic products.
The structure of (2-Amino-9H-fluoren-9-yl)methanol presents a fascinating array of proton environments, each with a distinct chemical shift and coupling pattern. The introduction of an electron-donating amino group at the C2 position and a hydroxymethyl group at the C9 position significantly influences the electronic environment of the fluorene ring system, leading to predictable changes in the ¹H NMR spectrum compared to the parent fluorene molecule.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Aromatic Protons (H1, H3, H4) | 6.5 - 7.5 | m | The amino group at C2 will cause a significant upfield shift for the ortho (H1, H3) and para (H4) protons due to increased electron density. | |
| Aromatic Protons (H5, H6, H7, H8) | 7.2 - 7.8 | m | These protons will resemble the aromatic signals of 9-fluorenemethanol, appearing as a complex multiplet.[4] | |
| Methine Proton (H9) | ~4.5 | t | ~5-6 | The proton at the 9-position is expected to be a triplet due to coupling with the adjacent methylene protons of the methanol group. |
| Methylene Protons (-CH₂OH) | ~3.6 | d | ~5-6 | These protons will appear as a doublet, being coupled to the methine proton at C9. |
| Amino Protons (-NH₂) | ~3.5 - 5.0 | br s | The chemical shift of the amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. | |
| Hydroxyl Proton (-OH) | Variable | br s | Similar to the amine protons, the hydroxyl proton signal is a broad singlet and its chemical shift is solvent and concentration-dependent. |
A Comparative Spectroscopic Analysis: Highlighting Structural Nuances
The utility of ¹H NMR spectroscopy lies not only in the absolute characterization of a molecule but also in the comparative analysis with related structures. By examining the spectra of (2-Amino-9H-fluoren-9-yl)methanol alongside key analogs, we can gain deeper insights into the electronic and steric effects of substituent groups.
(2-Amino-9H-fluoren-9-yl)methanol vs. 9-Fluorenemethanol
The primary difference in the ¹H NMR spectra of these two compounds will be observed in the aromatic region. The spectrum of 9-fluorenemethanol exhibits a complex multiplet for the aromatic protons, typically in the range of δ 7.2-7.8 ppm.[4] In contrast, the introduction of the amino group at the C2 position in (2-Amino-9H-fluoren-9-yl)methanol will cause a notable upfield shift and a more defined splitting pattern for the protons on the substituted aromatic ring. This is a direct consequence of the electron-donating nature of the amino group.
(2-Amino-9H-fluoren-9-yl)methanol vs. 2-Amino-9-fluorenone
Comparing the target molecule with its oxidized counterpart, 2-amino-9-fluorenone, reveals the significant impact of the C9 substituent. The ¹H NMR spectrum of 2-amino-9-fluorenone lacks the characteristic signals for the C9-methine proton and the hydroxymethyl group.[1] Instead, the deshielding effect of the carbonyl group at C9 in 2-amino-9-fluorenone causes a downfield shift of the adjacent aromatic protons compared to (2-Amino-9H-fluoren-9-yl)methanol.
Experimental Protocols: Synthesis and Spectroscopic Characterization
The successful synthesis and characterization of (2-Amino-9H-fluoren-9-yl)methanol are crucial for its application in research and development. The following protocols provide a robust framework for its preparation and subsequent NMR analysis.
Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
This synthetic route is adapted from established procedures for the synthesis of related fluorenyl compounds.[5]
Step 1: Synthesis of 2-Nitro-9H-fluoren-9-one
-
In a round-bottom flask, dissolve 9H-fluoren-9-one in glacial acetic acid.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 2-nitro-9H-fluoren-9-one.
Step 2: Reduction of the Nitro Group
-
Suspend 2-nitro-9H-fluoren-9-one in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-9H-fluoren-9-one.
Step 3: Reduction of the Ketone
-
Dissolve 2-amino-9H-fluoren-9-one in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford (2-Amino-9H-fluoren-9-yl)methanol.
¹H NMR Spectroscopic Analysis
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[6]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and for observing exchangeable protons (e.g., -NH₂ and -OH).
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Visualizing Molecular and Experimental Frameworks
To further clarify the relationships between the discussed compounds and the experimental workflow, the following diagrams are provided.
Figure 1: Structural relationships between the target compound and its analogs.
Figure 2: Experimental workflow for the synthesis and analysis of the target compound.
Expanding the Analytical Toolkit: Alternative Characterization Techniques
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive characterization of novel compounds relies on a multi-technique approach.[7][8] For drug development and materials science applications, orthogonal analytical methods are essential for confirming identity, purity, and stability.
Alternative and Complementary Techniques:
| Technique | Information Provided | Application in this Context |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule.[9] | Confirms the number and types of carbon atoms, complementing the proton data. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[10] | Confirms the molecular formula and provides further structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Confirms the presence of N-H, O-H, and C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound.[11] | Essential for quality control and ensuring the sample is suitable for further studies. |
Conclusion
The predicted ¹H NMR spectrum of (2-Amino-9H-fluoren-9-yl)methanol, when analyzed in the context of its structural analogs, provides a powerful roadmap for its synthesis and characterization. This guide has offered a comprehensive overview, from theoretical spectral interpretation to practical experimental protocols and the integration of complementary analytical techniques. By adopting this multi-faceted approach, researchers can confidently advance their work in the synthesis and application of novel fluorenyl compounds.
References
-
ResearchGate. (2004). Correlations between calculated 1 H-NMR shifts (with and without.... Retrieved from [Link]
-
SpectraBase. (n.d.). fluorene-1-methanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Stable Fluorenyl Radicals Showing Tunable Doublet Emission. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Fluorene-9-methanol. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
SciVision Publishers. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide.... Retrieved from [Link]
-
PubMed. (2019). Similarity and differential NMR spectroscopy in metabolomics: application to the analysis of vegetable oils with 1H and 13C NMR. Retrieved from [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. Retrieved from [Link]
Sources
- 1. 2-AMINO-9-FLUORENONE(3096-57-9) 1H NMR spectrum [chemicalbook.com]
- 2. Fluorene(86-73-7) 1H NMR spectrum [chemicalbook.com]
- 3. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 9-Fluorenemethanol synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (2-Amino-9H-fluoren-9-yl)methanol
This guide provides a comprehensive technical comparison of mass spectrometry-based approaches for the analysis of (2-Amino-9H-fluoren-9-yl)methanol. As direct experimental data for this specific compound is not extensively published, this document leverages established principles of mass spectrometry and experimental data from structurally analogous compounds to predict its behavior and propose robust analytical strategies. This approach is common in research and development when encountering novel molecules. The methodologies discussed are grounded in authoritative protocols and are designed to be self-validating systems for researchers, scientists, and drug development professionals.
Introduction
(2-Amino-9H-fluoren-9-yl)methanol is a polycyclic aromatic hydrocarbon (PAH) derivative containing both a primary aromatic amine and a primary alcohol functional group. Its structural complexity, with a rigid fluorenyl backbone and polar functional groups, presents unique challenges and opportunities for mass spectrometric analysis. Accurate characterization is crucial for its use in chemical synthesis, metabolite identification, or impurity profiling. This guide will compare and contrast ionization techniques and delve into predictable fragmentation pathways to provide a foundational analytical framework.
PART 1: A Comparative Guide to Ionization Techniques
The choice of ionization source is paramount for achieving optimal sensitivity and generating informative mass spectra. The physicochemical properties of (2-Amino-9H-fluoren-9-yl)methanol—notably the presence of a basic amino group—strongly influence this decision.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, thermally labile molecules.[1] Given the presence of the primary amine, (2-Amino-9H-fluoren-9-yl)methanol is expected to ionize efficiently in positive ion mode ESI through protonation.[2]
Predicted Behavior & Causality: The lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton from the acidic mobile phase, forming a stable [M+H]⁺ ion. This process is highly efficient for aromatic amines, often leading to high sensitivity.[3][4] The choice of solvent is critical; a typical mobile phase of acetonitrile or methanol with a small percentage of formic or acetic acid (e.g., 0.1%) will facilitate protonation and enhance the signal.[5]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique but is generally better suited for less polar and more volatile compounds than ESI.[1] For PAHs and their derivatives, APCI can offer significant advantages, such as reduced adduct formation and improved signal-to-noise ratios in some cases.[6][7]
Predicted Behavior & Causality: In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule. While the aromatic fluorene core is relatively nonpolar, the polar amine and alcohol groups make it amenable to APCI. APCI can be particularly useful if the compound is analyzed in less polar solvents or if matrix effects suppress the ESI signal. For some oxygenated PAHs, APCI has been shown to produce more intense [M+H]⁺ ions and fewer adducts compared to ESI.[6][7]
Comparison of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Justification |
| Primary Ion | [M+H]⁺ | [M+H]⁺ | The basic amino group is the most likely site of protonation in both techniques. |
| Sensitivity | Potentially very high | High | Aromatic amines are known to ionize well with both techniques.[8][9] ESI may have a slight edge due to the solution-phase ionization mechanism directly targeting the polar amine. |
| Adduct Formation | Possible ([M+Na]⁺, [M+K]⁺) | Less common | ESI is more prone to forming adducts with salts present in the mobile phase or sample matrix.[6] |
| Matrix Effects | More susceptible | Less susceptible | The gas-phase ionization of APCI can mitigate some of the ion suppression effects seen in ESI. |
| Thermal Input | Low | High | APCI involves a heated nebulizer, which could potentially cause thermal degradation of sensitive analytes, although (2-Amino-9H-fluoren-9-yl)methanol is expected to be reasonably stable. |
Experimental Protocol: Ionization Source Comparison
-
Sample Preparation: Prepare a 1 µg/mL solution of (2-Amino-9H-fluoren-9-yl)methanol in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Separation (Optional but Recommended): Use a C18 reversed-phase column with a gradient elution from water (0.1% formic acid) to acetonitrile (0.1% formic acid).[10][11]
-
ESI Analysis:
-
APCI Analysis:
-
Interface: APCI in positive ion mode.
-
Corona Discharge Current: 3-5 µA.
-
Vaporizer Temperature: Optimize for signal intensity without degradation (e.g., 350-450 °C).
-
-
Data Acquisition: Acquire full scan mass spectra from m/z 50-500 for both ESI and APCI analyses.
-
Evaluation: Compare the signal intensity, signal-to-noise ratio of the [M+H]⁺ ion, and the presence of adducts or in-source fragments between the two techniques.
PART 2: High-Resolution MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is essential for structural elucidation.[12] By selecting the [M+H]⁺ precursor ion and subjecting it to collisions with an inert gas, characteristic fragment ions are produced that provide a structural fingerprint of the molecule.
Predicted Fragmentation Pathways
Based on the fragmentation of analogous structures like 9-fluorenylmethanol, benzyl alcohols, and aromatic amines, we can predict the primary fragmentation pathways for protonated (2-Amino-9H-fluoren-9-yl)methanol (m/z 212.0).[13][14][15]
-
Loss of Water (-18 Da): The protonated methanol group can readily eliminate a molecule of water, forming a stable fluorenyl cation at m/z 194. This is a very common fragmentation pathway for protonated alcohols.[14]
-
Loss of Ammonia (-17 Da): The protonated amino group could potentially lose ammonia, though this is often less favorable than water loss from an alcohol. This would result in an ion at m/z 195.
-
Loss of CH₂O (-30 Da): Cleavage of the C-C bond between the fluorene ring and the methanol group can lead to the loss of formaldehyde, resulting in the 2-aminofluorene cation at m/z 182.
-
Loss of the Hydroxymethyl Radical (•CH₂OH, -31 Da): Homolytic cleavage could result in the formation of the 2-aminofluorenyl cation at m/z 181.[16]
-
Fluorenyl Core Fragmentation: The stable fluorene ring system can undergo further fragmentation, often involving the loss of acetylene (C₂H₂) units.[17][18]
Experimental Protocol: MS/MS Analysis
-
Instrument Setup: Use a hybrid quadrupole-time-of-flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution fragmentation data.
-
Precursor Ion Selection: Set the quadrupole to isolate the [M+H]⁺ ion (m/z 212.1).
-
Collision Energy Optimization: Apply a range of collision energies (e.g., 10-40 eV) to observe the onset and evolution of different fragment ions. Low-energy CID is typically sufficient for this type of molecule.[12]
-
Data Acquisition: Acquire product ion spectra.
-
Data Analysis: Determine the exact masses of the fragment ions to confirm their elemental composition and validate the proposed fragmentation pathways.
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for protonated (2-Amino-9H-fluoren-9-yl)methanol.
PART 3: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
| Technique | Advantages | Disadvantages | Relevance to Analysis |
| HPLC-UV | Simple, robust, quantitative. | Less selective and sensitive than MS; provides no structural information. | Useful for routine purity analysis and quantification, especially if a chromophore exists. The fluorene system is strongly UV-active.[19] |
| GC-MS | High chromatographic resolution for volatile compounds. | Requires derivatization to mask the polar -OH and -NH₂ groups, adding complexity. | Less suitable than LC-MS due to the low volatility and polar nature of the analyte.[10] |
| NMR Spectroscopy | Provides definitive structural information and isomer differentiation. | Low sensitivity compared to MS. | Essential for initial structure confirmation of a reference standard but not for trace analysis. |
Method Validation and Trustworthiness
Any analytical method developed based on these principles must be validated to ensure its reliability. Validation should be performed in accordance with guidelines from regulatory bodies such as the FDA or ICH.[20][21][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique precursor-product ion transition in MS/MS.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured value to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Workflow for Method Development and Validation
Caption: A logical workflow for developing and validating a robust LC-MS/MS method.
Conclusion
The mass spectrometric analysis of (2-Amino-9H-fluoren-9-yl)methanol is most effectively approached using positive ion electrospray ionization coupled with tandem mass spectrometry (LC-ESI-MS/MS). The presence of the basic amino group ensures efficient protonation, leading to high sensitivity. The predictable fragmentation pattern, dominated by the loss of water from the benzyl alcohol moiety, allows for selective and confident identification. While APCI presents a viable alternative, particularly for overcoming matrix effects, ESI is predicted to be the superior initial choice. Any developed method should be rigorously validated to ensure data integrity, in line with established regulatory guidelines.[20][21][22]
References
- Grübner, M. (n.d.). Detection of Oxygenated Polycyclic Aromatic Hydrocarbons (Oxy-PAHs) in Apci Mode with a Single Quadrupole Mass Spectrometer. Thermo Fisher Scientific.
-
Grübner, M. (2019). Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Garg, D., et al. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Retrieved from [Link]
-
Her, J. Y., et al. (2007). Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Tan, S., et al. (2023). Nanoliter atmospheric pressure photoionization-mass spectrometry for direct bioanalysis of polycyclic aromatic hydrocarbons. Analyst. Retrieved from [Link]
-
Gau, B., et al. (2015). Analysis of polycyclic aromatic hydrocarbons using desorption atmospheric pressure chemical ionization coupled to a portable mass spectrometer. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Garg, D., et al. (2022). Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy. Vrije Universiteit Amsterdam Research Portal. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere. Retrieved from [Link]
-
Canellas, H., et al. (2011). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
Riedel, K., et al. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. Retrieved from [Link]
-
Mattarozzi, M., et al. (2013). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Food Additives & Contaminants: Part A. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminofluorene. PubChem. Retrieved from [Link]
-
Riedel, K., et al. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Fluorene-9-methanol. NIST WebBook. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
Bag, P., et al. (2019). Ionization and fragmentation of fluorene in collisions with 50-300 keV proton. Journal of Physics: Conference Series. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. Federal Register. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]
-
American Chemical Society. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
Farkas, O., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9H-Fluorene-9-methanol. PubChem. Retrieved from [Link]
-
Bernstein, E. R. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. J. Chem. Phys. Retrieved from [Link]
-
JoVE. (n.d.). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
Lee, J. Y., et al. (2014). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of intermediate metabolites of fluorene degradation. Retrieved from [Link]
-
Chen, T., et al. (2022). Multiple dehydrogenation of fluorene cation and neutral fluorene using the statistical molecular fragmentation model. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 9-Fluorenemethanol. Retrieved from [Link]
-
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Retrieved from [Link]
-
LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Johnson, G. S., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 13. Fluorene-9-methanol [webbook.nist.gov]
- 14. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | Fragmentation Dynamics of Fluorene Explored Using Ultrafast XUV-Vis Pump-Probe Spectroscopy [frontiersin.org]
- 18. research.vu.nl [research.vu.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. s27415.pcdn.co [s27415.pcdn.co]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
A Comparative Guide to Amino Protecting Groups: A Deep Dive into (2-Amino-9H-fluoren-9-yl)methanol and its Established Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. These temporary modifications of reactive functional groups prevent undesirable side reactions and ensure the regioselective formation of chemical bonds.[1] This guide provides a comprehensive comparison of the well-established amino protecting groups—Fmoc, Boc, and Cbz—with a theoretical exploration of a lesser-known derivative, (2-Amino-9H-fluoren-9-yl)methanol, to offer a forward-looking perspective on potential modifications in the field.
Introduction to Amino Protecting Groups
The primary role of an amino protecting group is to temporarily block the nucleophilicity of an amine functional group, thereby allowing for selective reactions at other sites within a molecule.[2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other functional groups.[3] The concept of "orthogonality" is also crucial, where different protecting groups in the same molecule can be removed under distinct conditions without affecting each other.[2]
The most widely used amino protecting groups in solid-phase peptide synthesis (SPPS) are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups.[4] For solution-phase synthesis, the benzyloxycarbonyl (Cbz) group also remains a valuable tool.[1]
The Fluorenylmethyloxycarbonyl (Fmoc) Group: The Gold Standard in SPPS
The Fmoc group, derived from 9-fluorenylmethanol, is a base-labile protecting group that has become a cornerstone of modern solid-phase peptide synthesis.[5][6] Its popularity lies in its stability towards acids and its clean, mild deprotection using a secondary amine, typically piperidine.[5]
Mechanism of Action
The key to the Fmoc group's lability is the acidity of the proton at the C9 position of the fluorene ring system. A mild base can abstract this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[7] The dibenzofulvene byproduct is often trapped by the amine used for deprotection.[8]
Caption: Fmoc deprotection mechanism.
A Theoretical Exploration: The (2-Amino-9H-fluoren-9-yl)methoxycarbonyl (AmFmoc) Protecting Group
While (2-Amino-9H-fluoren-9-yl)methanol is not a commonly documented amino protecting group, we can hypothesize its properties based on the known chemistry of the Fmoc group and the electronic effects of the amino substituent. For the purpose of this guide, we will refer to the hypothetical protecting group derived from this molecule as "AmFmoc".
The introduction of an electron-donating amino group at the 2-position of the fluorene ring would likely have a significant impact on the acidity of the C9 proton. Electron-donating groups generally decrease the acidity of nearby protons by destabilizing the resulting carbanion.[9] This would make the AmFmoc group more stable to basic conditions compared to the standard Fmoc group.
This increased stability could be advantageous in specific synthetic scenarios where the standard Fmoc group is found to be prematurely cleaved. However, it would also necessitate harsher basic conditions or longer reaction times for deprotection, potentially leading to undesirable side reactions.
The Established Workhorses: Boc and Cbz Protecting Groups
tert-Butyloxycarbonyl (Boc) Group
The Boc group is an acid-labile protecting group and a cornerstone of the original solid-phase peptide synthesis strategy developed by Merrifield.[10] It is stable to a wide range of basic and nucleophilic conditions, making it orthogonal to the Fmoc group.[1]
Deprotection of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA).[11] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used amino protecting groups and remains relevant in solution-phase synthesis.[3] It is stable to both acidic and basic conditions but can be readily removed by catalytic hydrogenolysis.[12] This unique deprotection condition provides another layer of orthogonality in complex syntheses.
Comparative Analysis of Amino Protecting Groups
The choice of an amino protecting group is dictated by the overall synthetic strategy, the nature of the substrate, and the other functional groups present. The following table summarizes the key properties of Fmoc, Boc, Cbz, and the hypothetical AmFmoc group.
| Protecting Group | Abbreviation | Structure of Precursor | Key Stability | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethanol | Acid Stable | Mild Base (e.g., 20% Piperidine in DMF) | Mild deprotection, orthogonal to acid-labile groups.[5] | Base-labile, potential for side reactions with certain amino acids.[8] |
| (2-Amino-9H-fluoren-9-yl)methoxycarbonyl | AmFmoc (Hypothetical) | (2-Amino-9H-fluoren-9-yl)methanol | Acid Stable, Enhanced Base Stability (Theoretical) | Harsher Base or Longer Reaction Times (Theoretical) | Potentially useful for substrates sensitive to standard Fmoc deprotection conditions. | Deprotection may require harsh conditions, lack of experimental data. |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Base Stable | Strong Acid (e.g., TFA) | Orthogonal to base-labile groups, well-established.[1] | Harsh acidic deprotection can damage sensitive substrates.[10] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Acid and Base Stable | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal to both acid- and base-labile groups.[12] | Incompatible with reducible functional groups.[12] |
Experimental Protocols
Fmoc-Protection of an Amino Acid
Materials:
-
Amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Fmoc-Deprotection in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Caption: A simplified workflow for Fmoc-based SPPS.
Boc-Protection of an Amine
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine or Sodium hydroxide
-
Dichloromethane or Dioxane/Water
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base (e.g., triethylamine for anhydrous conditions or NaOH for aqueous conditions).
-
Add Boc₂O (1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, perform an appropriate aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.[13]
Boc-Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triethylsilane or anisole, optional)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
If the substrate is sensitive to cationic side reactions, add a scavenger.
-
Add TFA (typically 25-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
The crude product is often obtained as a TFA salt and can be used directly or neutralized with a mild base.[11]
Cbz-Protection of an Amine
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate or Sodium bicarbonate
-
Dioxane/Water or an organic solvent with a non-nucleophilic base
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base.
-
Cool the solution to 0 °C and add Cbz-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Perform an aqueous workup to remove the base and salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by crystallization or chromatography as needed.
Cbz-Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected amine in the alcohol solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (typically 1 atm) for 1-24 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]
Conclusion
The selection of an appropriate amino protecting group is a strategic decision that significantly influences the outcome of a synthetic endeavor. While Fmoc, Boc, and Cbz are well-established and reliable choices with a wealth of supporting literature, the theoretical exploration of a modified fluorenyl-based protecting group like "AmFmoc" encourages a forward-thinking approach to the design of new protective strategies. The hypothetical increased stability of an AmFmoc group could offer advantages in specific contexts, though this would need to be balanced against potentially harsher deprotection requirements. Further experimental investigation into such modified protecting groups could expand the synthetic chemist's toolkit, enabling the synthesis of increasingly complex and novel molecules.
References
-
Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group Y. HAN - ResearchGate. Available at: [Link]
-
Simple preparation process of 9-fluorenemethanol - Eureka | Patsnap. Available at: [Link]
- CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents.
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem - NIH. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near‐Infrared Fluorescent P‐Rhodamines | Request PDF - ResearchGate. Available at: [Link]
-
ChemInform Abstract: (9H-Fluoren-9-yl)methanesufonyl (Fms): An Amino Protecting Group Complementary to Fmoc. | Request PDF - ResearchGate. Available at: [Link]
-
Amino Protecting Groups Stability - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives - ResearchGate. Available at: [Link]
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. Available at: [Link]
-
Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye - MDPI. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Electron acceptors of the fluorene series. Part 5. Intramolecular charge transfer in nitro-substituted 9-(aminomethylene)fluorenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Experimental Procedure: - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups | Request PDF - ResearchGate. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
2 Protection of Functional Groups. Available at: [Link]
-
Amino Acid-Protecting Groups | Request PDF - ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. Available at: [Link]
-
Inductive effect - Wikipedia. Available at: [Link]
-
Protection for amino group and amino acid | PPTX - Slideshare. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inductive effect - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analytical Characterization of Fluorene Compounds
This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of fluorene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical applications and theoretical underpinnings of key analytical techniques. Our focus is on delivering field-proven insights and robust, self-validating experimental frameworks to ensure the integrity of your results.
Introduction: The Significance of Fluorene Compound Characterization
Fluorene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon (PAH) that serves as a fundamental building block in the synthesis of a wide array of functional materials and pharmaceutical compounds.[1] Its unique electronic properties and rigid, planar structure make it a desirable moiety in organic light-emitting diodes (OLEDs), polymers, and dyes.[2] Furthermore, fluorene derivatives are investigated for their potential as herbicides, growth regulators, and precursors to pharmaceuticals.[3][4] Given their diverse applications, the precise and accurate characterization of fluorene compounds is paramount to ensuring their purity, identity, and performance. This guide will navigate the critical analytical techniques employed for this purpose.
The Analytical Workflow: A Strategic Approach
The characterization of fluorene compounds is a multi-faceted process that often requires the synergistic use of several analytical techniques. A typical workflow involves separation of the target compound from a mixture, followed by its identification and the elucidation of its structural and physicochemical properties.
Caption: A generalized workflow for the comprehensive characterization of fluorene compounds.
Chromatographic Techniques: The Foundation of Purity Assessment
Chromatography is indispensable for separating fluorene compounds from complex matrices, such as reaction mixtures or environmental samples, and for quantifying their purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of fluorene derivatives, particularly those that are non-volatile or thermally labile.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By adjusting the composition of the mobile phase (gradient elution) and the nature of the stationary phase (e.g., C18 for reversed-phase), a high degree of separation can be achieved.
Common Detectors for Fluorene Analysis:
-
UV-Vis Detector: Fluorene and its derivatives possess chromophores that absorb light in the ultraviolet-visible region, making UV-Vis detection a straightforward and robust method for their quantification.[5][6]
-
Fluorescence Detector (FLD): The inherent fluorescence of the fluorene moiety provides a highly sensitive and selective means of detection, which is particularly advantageous for trace-level analysis in complex samples like environmental or biological matrices.[7][8]
Protocol: Purity Determination of 9-Fluorenemethanol by HPLC
This protocol outlines a general procedure for the purity assessment of 9-fluorenemethanol, a common intermediate in organic synthesis.
-
Standard and Sample Preparation:
-
Accurately weigh a known-purity standard of 9-fluorenemethanol and the sample to be tested.[9]
-
Dissolve each in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.2 mg/mL.[9]
-
Thoroughly mix and degas the solutions, for instance by sonication, before injection.[9]
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically employed.[9]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to the wavelength of maximum absorbance for 9-fluorenemethanol.
-
-
Data Analysis:
-
The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the standard, using an external standard method.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable fluorene compounds, GC-MS offers exceptional separation efficiency and definitive identification capabilities.
Principle of Operation: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification.[10]
Causality in Method Selection: The choice of a non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is deliberate for the analysis of PAHs like fluorene.[11] This is because "like dissolves like"; the non-polar nature of fluorene results in strong interactions with the stationary phase, leading to good retention and separation from other components.
Protocol: Identification of Fluorene in an Environmental Sample by GC-MS
-
Sample Preparation:
-
Employ headspace solid-phase microextraction (SPME) for the extraction and pre-concentration of fluorene from the sample matrix (e.g., water or soil).[3]
-
The SPME fiber is exposed to the headspace above the heated sample, allowing volatile and semi-volatile compounds like fluorene to adsorb onto the fiber.[3]
-
-
GC-MS Conditions:
-
Injection: The SPME fiber is thermally desorbed in the heated GC inlet. A splitless injection is often used to maximize the transfer of the analyte onto the column for trace analysis.[11]
-
Column: A TG-5MS capillary column or equivalent.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with a range of boiling points. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum is acquired over a mass range of m/z 50-500.
-
-
Data Analysis:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases | Differential partitioning between gas mobile and liquid stationary phases |
| Analytes | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry | Primarily Mass Spectrometry |
| Primary Use | Purity determination, quantification | Identification, structural confirmation, trace analysis |
| Advantages | Wide applicability, non-destructive | High resolution, definitive identification |
| Limitations | Lower resolution than GC for some compounds | Limited to thermally stable and volatile compounds |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in fluorene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize fluorene derivatives.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The characteristic chemical shifts of the aromatic and methylene protons of the fluorene core are readily identifiable.[14][15]
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton.[3][16]
The chemical shifts observed in the NMR spectrum are highly sensitive to the electronic environment of the nuclei. For instance, the attachment of electron-donating or electron-withdrawing groups to the fluorene ring will cause predictable upfield or downfield shifts in the signals of nearby protons and carbons, respectively. This allows for the precise determination of the substitution pattern on the fluorene core.[17]
Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy
FTIR and UV-Vis spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule, respectively.[5][6][18]
-
FTIR Spectroscopy: This technique identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For fluorene derivatives, characteristic peaks for C-H stretching of the aromatic rings and the methylene bridge, as well as vibrations from any functional groups, can be observed.
-
UV-Vis Spectroscopy: This method probes the electronic transitions within a molecule. The extended π-conjugated system of the fluorene core gives rise to strong absorption bands in the UV region.[19][20] The position and intensity of these bands can be influenced by the presence of substituents, providing insights into the electronic structure of the molecule.[2][21]
Sources
- 1. Fluorene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorene/fluorenone carboxamide derivatives as selective light-up fluorophores for c-myc G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. CN100535657C - Method for measuring purity of 9-fluorenemethanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorene [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorene(86-73-7) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Properties of Fluorene Derivatives: DFT Investigation | Scientific.Net [scientific.net]
A Tale of Two Fluorenyls: A Comparative Guide to (2-Amino-9H-fluoren-9-yl)methanol and 9-Fluorenemethanol in Synthetic Chemistry
In the landscape of modern organic synthesis, the fluorene scaffold holds a position of prominence, prized for its rigid, planar structure and unique electronic properties. This guide provides an in-depth technical comparison of two key fluorene derivatives: (2-Amino-9H-fluoren-9-yl)methanol and its parent compound, 9-fluorenemethanol. While structurally similar, the introduction of an amino group at the 2-position profoundly alters the molecule's reactivity and opens up a distinct application profile, particularly in the realm of fluorescent probes and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two valuable synthetic intermediates and to make informed decisions in their experimental design.
At a Glance: Key Physicochemical and Application Differences
| Property | 9-Fluorenemethanol | (2-Amino-9H-fluoren-9-yl)methanol |
| CAS Number | 24324-17-2 | 162021-14-9 |
| Molecular Formula | C₁₄H₁₂O | C₁₄H₁₃NO |
| Molecular Weight | 196.24 g/mol | 211.26 g/mol |
| Primary Application | Precursor to the Fmoc protecting group in peptide synthesis[1]. | Fluorescent labeling agent, monomer for functional polymers. |
| Key Reactive Site | C9-Hydroxyl group | C2-Amino group and C9-Hydroxyl group |
| Electronic Nature | Neutral aromatic system | Electron-rich aromatic system due to the amino group |
| Fluorescence | Weakly fluorescent | Strongly fluorescent |
Unveiling the Synthetic Pathways
The synthetic accessibility of a reagent is a critical factor in its practical application. Here, we outline the established and plausible synthetic routes to both 9-fluorenemethanol and its 2-amino derivative.
Synthesis of 9-Fluorenemethanol
The synthesis of 9-fluorenemethanol is a well-established, high-yielding process that typically proceeds in two steps from fluorene[2][3].
Experimental Protocol: Two-Step Synthesis of 9-Fluorenemethanol
Step 1: Synthesis of 9-Formylfluorene
-
In a round-bottom flask under an inert atmosphere, dissolve fluorene in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a strong base, for example, sodium ethoxide, to deprotonate the acidic C9 position of fluorene, forming the fluorenyl anion.
-
Slowly add an acylation reagent, such as ethyl formate, to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 50°C) until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
-
Purify the crude 9-formylfluorene by recrystallization or column chromatography.
Step 2: Reduction to 9-Fluorenemethanol
-
Dissolve the purified 9-formylfluorene in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Stir the reaction at room temperature until the aldehyde is completely reduced, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting 9-fluorenemethanol by recrystallization to yield a white crystalline solid.
Plausible Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
The synthesis of (2-Amino-9H-fluoren-9-yl)methanol is more complex, involving a multi-step sequence starting from fluorene. The key is the introduction of the amino group at the 2-position, which is typically achieved through nitration followed by reduction.
Experimental Protocol: Plausible Multi-Step Synthesis of (2-Amino-9H-fluoren-9-yl)methanol
Step 1: Nitration of Fluorene to 2-Nitrofluorene
-
Dissolve fluorene in glacial acetic acid in a three-necked flask equipped with a stirrer and a dropping funnel[4].
-
Maintain the temperature at approximately 50°C and add concentrated nitric acid dropwise with stirring[4].
-
Control the temperature to prevent side reactions. The reaction is exothermic[4].
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude 2-nitrofluorene.
-
Filter and recrystallize the product from a suitable solvent like acetic acid to obtain pure 2-nitrofluorene[4].
Step 2: Oxidation of 2-Nitrofluorene to 2-Nitro-9-fluorenone
-
Dissolve 2-nitrofluorene in a solvent such as tetrahydrofuran (THF)[5][6].
-
Add a base, for instance, potassium hydroxide, and stir the mixture at room temperature under an air atmosphere[5][6].
-
The reaction proceeds via air oxidation. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Wash the residue with water and dry to obtain 2-nitro-9-fluorenone[5][6].
Step 3: Simultaneous Reduction of 2-Nitro-9-fluorenone to (2-Amino-9H-fluoren-9-yl)methanol
-
In a high-pressure reaction vessel, dissolve 2-nitro-9-fluorenone in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a heterogeneous catalyst, such as palladium on carbon (Pd/C)[6].
-
Pressurize the vessel with hydrogen gas (e.g., 1-10 atm) and stir the mixture vigorously at a controlled temperature[6].
-
Alternatively, a chemical reduction using a reagent like sodium borohydride in the presence of a transition metal catalyst can be employed to reduce both the nitro and ketone groups[4].
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and filter the catalyst.
-
Remove the solvent under reduced pressure and purify the crude (2-Amino-9H-fluoren-9-yl)methanol by column chromatography or recrystallization.
Comparative Analysis of Applications in Synthesis
The synthetic utility of these two fluorenyl alcohols diverges significantly due to the presence of the amino group in one.
9-Fluorenemethanol: The Cornerstone of Fmoc Chemistry
The primary and most significant application of 9-fluorenemethanol is as the precursor to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of solid-phase peptide synthesis (SPPS)[1]. The Fmoc group is prized for its base lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used for amino acids[2][].
The workflow for Fmoc-based SPPS is a well-oiled machine, with the deprotection of the Fmoc group being a critical, repeated step.
Beyond peptide synthesis, 9-fluorenemethanol is also utilized as a monomer in the synthesis of fluorene-based polymers, which often exhibit interesting photophysical and electronic properties for applications in organic electronics[1][8].
(2-Amino-9H-fluoren-9-yl)methanol: A Gateway to Fluorescent Probes and Functional Materials
The introduction of the amino group at the 2-position dramatically alters the electronic properties of the fluorene ring system, making (2-Amino-9H-fluoren-9-yl)methanol a valuable building block for fluorescent molecules. The amino group acts as an electron-donating group, which can lead to intramolecular charge transfer and enhance the fluorescence quantum yield of the fluorene core.
This makes (2-Amino-9H-fluoren-9-yl)methanol and its derivatives ideal candidates for:
-
Fluorescent Labeling Agents: The amino group can be readily functionalized to introduce reactive moieties (e.g., isothiocyanates, succinimidyl esters) for covalent attachment to biomolecules such as proteins and nucleic acids. The inherent fluorescence of the aminofluorene core allows for sensitive detection and imaging.
-
Monomers for Functional Polymers: The bifunctionality of (2-Amino-9H-fluoren-9-yl)methanol (amino and hydroxyl groups) allows for its incorporation into various polymer backbones, such as polyamides and polyurethanes. The resulting polymers can possess unique optical and electronic properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other advanced materials.
Reactivity and Mechanistic Considerations
The electronic differences between the two molecules have a direct impact on their reactivity.
-
Reactivity of the C9-Hydroxyl Group: The electron-donating amino group in (2-Amino-9H-fluoren-9-yl)methanol can increase the electron density at the C9 position through resonance. This could potentially make the C9-OH group a better leaving group in acid-catalyzed reactions, but it might also influence the acidity of the hydroxyl proton. In contrast, the hydroxyl group of 9-fluorenemethanol exhibits more standard reactivity for a secondary alcohol attached to an aromatic system.
-
Fmoc Group Lability: If (2-Amino-9H-fluoren-9-yl)methanol were to be used to create a modified Fmoc-type protecting group, the electron-donating amino group would likely decrease the acidity of the C9 proton. This would make the protecting group more stable to base-catalyzed cleavage compared to the standard Fmoc group, potentially requiring harsher deprotection conditions.
Conclusion
References
- CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google P
- Understanding 2-Amino-9-fluorenone: Properties, Applications, and Synthesis. [URL not available]
-
2,4,7-trinitrofluorenone - Organic Syntheses Procedure. [Link]
- CN1962597A - Oxidation preparation method for 9- fluorenone compound
- CN101245018B - Process for producing 2-nitryl fluorenone - Google P
-
(A) - 2-Nitrofluorene - Organic Syntheses Procedure. [Link]
-
[Synthesis and antimalarial activities of fluorenemethanols] - PubMed. [Link]
-
Modification of fluorene and fluorenone core via C–H functionalization - RSC Publishing. [Link]
-
Recent Overview of the Synthesis of Fluorenes and Their Analogs - ResearchGate. [Link]
-
Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. [Link]
-
Convenient preparation of (9-fluorenyl)methanol and its 2,7-dihalo derivatives | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Crystal structures of 2-acetylaminofluorene and 2-aminofluorene in complex with T7 DNA polymerase reveal mechanisms of mutagenesis - PubMed. [Link]
-
Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC - PubMed Central. [Link]
-
Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue. [Link]
-
Fluorescent amino acids: advances in protein-extrinsic fluorophores - RSC Publishing. [Link]
-
Polyfluorene - Wikipedia. [Link]
-
Simple preparation process of 9-fluorenemethanol - Eureka | Patsnap. [Link]
-
Reduction of 9-Fluorenone Lab Experiment - YouTube. [Link]
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - MDPI. [Link]
-
Fluorescent amino acids as versatile building blocks for chemical biology - ResearchGate. [Link]
-
Reduction of 9-Fluorenone - YouTube. [Link]
-
Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. [Link]
-
Experiment 3: Reduction of 9-Fluorenone to Fluorenol - YouTube. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. [Link]
-
Fluorescent properties of aminopyridines | Download Scientific Diagram - ResearchGate. [Link]
-
Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate. [Link]
-
9-fluorenemethanol: an internal electron donor to fine tune olefin polymerization activity - PubMed. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives † - Sciforum. [Link]
-
Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC - NIH. [Link]
-
The Catalytic Hydrogenation of Aromatic Nitro Ketone in a Microreactor: Reactor Performance and Kinetic Studies - IQ Celaya. [Link]
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [URL not available]
-
The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies - Stevens Institute of Technology. [Link]
-
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing). [Link]
-
9-Fluorenyl-methanol [24324-17-2] - Aapptec Peptides. [Link]
Sources
- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. youtube.com [youtube.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. iqcelaya.itc.mx [iqcelaya.itc.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. 9-fluorenemethanol: an internal electron donor to fine tune olefin polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of (2-Amino-9H-fluoren-9-yl)methanol Purity by High-Performance Liquid Chromatography
Introduction: (2-Amino-9H-fluoren-9-yl)methanol is a crucial bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals and as a foundational building block for creating complex molecular architectures. Its fluorenyl core provides a rigid, chromophoric scaffold, while the amino and hydroxyl groups offer reactive sites for further chemical modification. Given its role in high-stakes applications like drug development, ensuring its purity is not merely a quality control checkpoint but a fundamental necessity for guaranteeing the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of (2-Amino-9H-fluoren-9-yl)methanol. We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare HPLC with alternative analytical techniques, grounding our discussion in established regulatory frameworks and scientific principles.
Part 1: The Gold Standard: Purity Validation by Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is the predominant technique for assessing the purity of non-polar and weakly polar compounds in the pharmaceutical industry.[1][2] The separation mechanism is based on hydrophobic interactions between the analyte, a non-polar stationary phase (typically silica chemically bonded with alkyl chains like C18 or C8), and a polar mobile phase.[1] More hydrophobic molecules interact more strongly with the stationary phase and thus elute later.
(2-Amino-9H-fluoren-9-yl)methanol is an ideal candidate for RP-HPLC. It possesses a large, hydrophobic fluorene backbone, which provides strong retention on a C18 column, and polar amino (-NH₂) and methanol (-CH₂OH) groups, which modulate its solubility in the polar mobile phase.
Causality in Method Development: Why We Choose What We Choose
A robust analytical method is not a happy accident; it is the result of deliberate choices based on the analyte's physicochemical properties.
-
Column Selection: A C18 column is the workhorse of RP-HPLC and the logical starting point. Its dense C18 alkyl chain coverage provides the necessary hydrophobicity to retain the fluorenyl core. For this specific analyte, a high-purity, end-capped silica C18 column is preferred to minimize peak tailing caused by interactions between the basic amino group and residual acidic silanols on the silica surface.
-
Mobile Phase Composition: The mobile phase must be tailored to achieve optimal retention and resolution. A gradient elution using a mixture of an aqueous phase and an organic modifier is typically employed.
-
Aqueous Phase: Deionized water, containing a buffer. The amino group on the fluorene ring is basic. Buffering the mobile phase to a specific pH (e.g., pH 3-4 using phosphate or formate buffer) ensures the amino group is consistently protonated (-NH₃⁺). This prevents pH-related shifts in retention time and results in sharper, more symmetrical peaks.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
-
Detection: The fused aromatic ring system of the fluorene moiety is a strong chromophore, making UV-Visible spectroscopy an ideal detection method. An analysis of the UV spectrum would reveal strong absorbance maxima, typically around 260-270 nm, providing a sensitive and selective wavelength for detection.
A Self-Validating Experimental Protocol for HPLC Purity Assay
This protocol is designed to be inherently robust, incorporating system suitability tests (SSTs) as a self-validating checkpoint before any sample analysis. The entire process must adhere to the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5]
1. Instrumentation & Consumables:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Potassium Dihydrogen Phosphate, Phosphoric Acid.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Diluent: Mobile Phase A / Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of (2-Amino-9H-fluoren-9-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same procedure.
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
4. System Suitability Test (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
5. Analysis & Purity Calculation:
-
Inject the diluent (as a blank), followed by the Standard and Sample solutions.
-
Calculate the purity using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Validation
The following diagram outlines the logical flow from initial setup to final purity determination, emphasizing the central role of validation.
Caption: Workflow for HPLC Purity Validation of (2-Amino-9H-fluoren-9-yl)methanol.
Part 2: A Comparative Guide to Alternative Analytical Technologies
While RP-HPLC is the gold standard, other techniques offer different advantages. The choice of method depends on the specific analytical challenge, available resources, and desired outcomes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a polar mobile phase and a non-polar stationary phase (3-5 µm particles). | Same principle as HPLC, but uses sub-2 µm particles, requiring much higher pressures. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase within a column. |
| Analysis Time | Moderate (e.g., 20-40 minutes). | Very Fast (e.g., 2-10 minutes). | Fast (e.g., 5-20 minutes). |
| Resolution | Good to Excellent. | Excellent to Superior. Smaller particles lead to sharper peaks and better separation efficiency. | Excellent, especially for complex mixtures of volatile compounds. |
| Solvent Consumption | High. Standard analytical columns require flow rates around 1 mL/min. | Low. Significantly reduced due to shorter run times and lower flow rates (typically <0.5 mL/min). | Very Low. Uses carrier gas (e.g., He, H₂) instead of liquid solvents. |
| Suitability for Analyte | Excellent. The compound is non-volatile and has ideal polarity for RP-HPLC. | Excellent. Offers a significant speed and resolution advantage over HPLC for the same separation. | Poor. The analyte is non-volatile and likely to decompose at the high temperatures required for GC analysis. Derivatization would be mandatory, adding complexity and potential for error. |
| Key Advantage | Ubiquitous, robust, well-understood, and highly versatile. | Speed, resolution, and reduced solvent usage. | Unmatched for analyzing volatile and semi-volatile compounds. |
| Key Disadvantage | Longer analysis times and higher solvent consumption compared to UPLC. | Higher initial instrument cost and more susceptible to blockage from particulate matter. | Not suitable for non-volatile or thermally labile compounds. |
Expert Synopsis:
-
HPLC remains the most practical and widely accessible choice for routine quality control of (2-Amino-9H-fluoren-9-yl)methanol. Its robustness and the wealth of established methods make it a reliable and defensible technique.
-
UPLC is the superior alternative if throughput and resolution are paramount. In a high-volume drug development setting, the significant reduction in run time and solvent waste can lead to substantial long-term cost savings and efficiency gains.
-
Gas Chromatography (GC) is not a suitable primary technique for this molecule. The high molecular weight and presence of polar functional groups confer a very low volatility, making it incompatible with standard GC analysis without complex and often unreliable derivatization steps.
Conclusion
The purity validation of (2-Amino-9H-fluoren-9-yl)methanol is most effectively and reliably achieved using a well-developed and validated Reverse-Phase HPLC method. This technique offers the specificity, precision, and accuracy required to meet stringent regulatory standards, such as those outlined by the ICH.[3][6] The key to a successful validation lies in a systematic approach to method development, grounded in the physicochemical properties of the analyte, and a thorough execution of the validation parameters. While advanced techniques like UPLC offer improvements in speed and efficiency, the foundational principles of chromatographic separation and validation remain the same, ensuring that the purity data generated is trustworthy, reproducible, and fit for its intended purpose in the advancement of science and medicine.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. (2025-07-30). [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025-10-20). [Link]
- CN100535657C - Method for measuring purity of 9-fluorenemethanol.
Sources
A Comparative Guide to the Accurate Determination of Melting Point for (2-Amino-9H-fluoren-9-yl)methanol
Introduction: The Critical Role of Melting Point in Compound Validation
In the landscape of drug discovery and materials science, the rigorous characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of a substance's identity and purity.[1][2] A pure, crystalline solid typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will depress and broaden this melting range.[1][2] This guide provides a comprehensive comparison of methodologies for the accurate determination of the melting point of (2-Amino-9H-fluoren-9-yl)methanol, a key fluorenyl-based building block.
(2-Amino-9H-fluoren-9-yl)methanol is a derivative of 9-Fluorenemethanol, a compound widely used as a precursor for the Fmoc protecting group in peptide synthesis.[3] The introduction of an amino group at the C2 position modifies the molecule's polarity and hydrogen bonding capabilities, making precise characterization essential for its application in further synthetic steps. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to ensure data integrity and reproducibility.
Understanding the Analyte: (2-Amino-9H-fluoren-9-yl)methanol
Before delving into analytical techniques, understanding the target compound is essential. The structure of (2-Amino-9H-fluoren-9-yl)methanol features a tricyclic aromatic fluorene core, a hydroxyl group, and an amino group. This combination allows for significant hydrogen bonding and pi-stacking interactions, which are expected to result in a relatively high melting point compared to its non-aminated parent compound, 9H-fluoren-9-ylmethanol (m.p. 105-107 °C).[4][5]
Potential impurities in a synthesized batch of (2-Amino-9H-fluoren-9-yl)methanol could include unreacted starting materials (e.g., 2-aminofluorene), residual solvents, or by-products from oxidation, such as the corresponding 2-amino-9-fluorenone.[6] The presence of these impurities can significantly impact the observed melting point.[1][7]
Methodologies for Melting Point Determination: A Comparative Analysis
The choice of method for melting point determination depends on the required accuracy, the nature of the sample, and the available instrumentation. The two most prevalent techniques in modern chemical laboratories are the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
The Capillary Method: The Pharmacopeial Standard
This long-established technique relies on visual observation of the phase transition of a small sample packed into a glass capillary tube.[8][9] The capillary is heated in a controlled manner, typically in a heated metal block or oil bath, and the temperatures at which melting begins and is complete are recorded.[2]
-
Principle: The method provides a melting range. The "onset point" is the temperature at which the first drop of liquid appears, and the "clear point" is the temperature at which the entire solid phase has transitioned to liquid.[1][8]
-
Causality in Protocol: The rate of heating is a critical parameter. A rapid heating rate can lead to an artificially high and broad melting range because the heat transfer to the sample and the thermometer cannot reach equilibrium.[1] Therefore, a two-stage heating process is employed: a rapid initial heating to approach the anticipated melting point, followed by a much slower rate (1-2 °C per minute) through the melting range itself.[10]
Differential Scanning Calorimetry (DSC): The Quantitative Gold Standard
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11][12] It provides a highly accurate and objective measurement of the melting point and other thermodynamic properties.
-
Principle: As the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature. This heat flow is plotted against temperature, resulting in a characteristic peak where the melting occurs.[12][13] The melting point can be reported as the onset temperature (the intersection of the baseline and the leading edge of the peak) or the peak temperature of this endotherm.[14]
-
Causality in Protocol: DSC's accuracy is derived from its ability to quantify the energy associated with the phase transition (enthalpy of fusion).[11][15] This allows not only for precise melting point determination but also for the quantitative assessment of purity, based on the shape of the melting peak as described by the Van't Hoff equation.[14]
Head-to-Head Comparison
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change | Measurement of heat flow during phase change[11] |
| Data Output | Temperature range (e.g., 150-152 °C)[1] | Thermogram with onset, peak temperature, and enthalpy of fusion (ΔHfus)[14] |
| Precision | Lower; operator-dependent | Higher; instrument-based and highly reproducible[16] |
| Sample Size | 2-3 mm of packed powder[17] | ~2-5 mg, precisely weighed[11] |
| Purity Analysis | Qualitative (broad range suggests impurity)[2] | Quantitative purity analysis is possible[14] |
| Throughput | Moderate; some devices allow multiple capillaries[10][18] | High; autosamplers are common |
| Cost | Low initial investment | High initial investment |
| Key Advantage | Simplicity, low cost, widely available | High accuracy, quantitative data, objectivity[15] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating preliminary checks and careful execution to ensure the trustworthiness of the results.
Protocol 1: Accurate Melting Point Determination by Capillary Method
This protocol is designed to obtain a precise melting range.
1. Sample Preparation (The Foundation of Accuracy): a. Ensure the sample of (2-Amino-9H-fluoren-9-yl)methanol is completely dry, as residual solvent will act as an impurity and depress the melting point.[18] b. Grind a small amount of the sample into a fine, uniform powder on a watch glass using a spatula. This ensures efficient and uniform heat transfer.[10] c. Press the open end of a capillary tube into the powder multiple times to collect a small amount of sample.[18] d. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the closed end.[10][18] e. The final packed sample height should be 2-3 mm. Too much sample will cause a broad melting range due to uneven heat transfer.[10][17]
2. Instrument Setup and Measurement: a. Insert the packed capillary tube into the heating block of the melting point apparatus. b. Rapid Preliminary Run (if melting point is unknown): Heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting range. Record this range. Allow the apparatus to cool at least 20 °C below this approximate temperature before proceeding.[1] c. Accurate Determination: Insert a fresh capillary tube with a new sample. Never reuse a melted sample, as its crystalline structure may have changed.[18] d. Set the heating rate to rise quickly to about 15-20 °C below the previously determined approximate melting point.[1] e. Crucial Step: Reduce the heating rate to 1-2 °C per minute. This slow rate is essential for maintaining thermal equilibrium between the sample, the heating block, and the thermometer.[10][17] f. Observe the sample through the magnifying lens. g. Record the temperature at which the first droplet of liquid is visible (onset of melting).[10] h. Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (completion of melting).[10] i. Report the result as a melting range (e.g., 150.5 °C – 151.5 °C).
Protocol 2: High-Precision Melting Point Determination by DSC
This protocol provides quantitative data on the melting transition.
1. Sample and Instrument Preparation: a. Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., indium). b. Accurately weigh 2-5 mg of the finely powdered (2-Amino-9H-fluoren-9-yl)methanol into an aluminum DSC pan. c. Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. d. Place the sealed sample pan in the instrument's sample holder and an empty, sealed pan in the reference holder.
2. Thermal Program: a. Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C). b. Program the instrument to ramp the temperature at a constant rate, typically 5-10 °C per minute, to a temperature well above the melting point (e.g., 200 °C). c. Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment to create a reproducible atmosphere and prevent oxidative degradation.[14]
3. Data Analysis: a. The instrument software will generate a thermogram plotting heat flow versus temperature. b. The melting event will appear as an endothermic peak. c. Determine the onset temperature by calculating the intersection of the pre-transition baseline with the tangent to the steepest slope of the melting peak. This is often reported as the melting point. d. The software will also calculate the peak temperature (the peak maximum) and the integrated area of the peak, which corresponds to the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).
Workflow for Compound Characterization
The following diagram outlines the logical workflow for characterizing a new batch of (2-Amino-9H-fluoren-9-yl)methanol.
Caption: Workflow for Melting Point Determination and Purity Assessment.
Conclusion
The determination of the melting point of (2-Amino-9H-fluoren-9-yl)methanol is a critical step in its chemical characterization. The capillary method serves as a rapid, cost-effective, and reliable technique for routine purity checks, provided it is performed with meticulous attention to sample preparation and heating rate.[8][9] For applications requiring the highest level of accuracy, quantitative data for regulatory filings, or in-depth thermodynamic characterization, Differential Scanning Calorimetry (DSC) is the unequivocally superior method.[11][14] By employing the detailed, self-validating protocols outlined in this guide, researchers can confidently assess the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
- Melting Point Apparatus Guidelines. (2010). University of Houston.
- Differential Scanning Calorimetry (DSC) Testing of Materials.
- Melting Point Determin
- Melting point determin
- Measuring the Melting Point. (2023). Westlab Canada.
- Step-by-Step Procedures for Melting Point Determin
- Differential scanning calorimetry. (2016). CureFFI.org.
- Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2018). PubMed Central.
- Melting Point and Thermometer Calibr
- Why Are Melting Points Inconsistent For Pure Chemistry Compounds? (2025). Chemistry For Everyone via YouTube.
- What Factors Affect Melting Point? (2022). Sciencing.
- Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy.
- Differential scanning calorimetry. Wikipedia.
- Melting point. Wikipedia.
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
- Melting point determin
- Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2005). SciELO.
- Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams.
- 9H-fluoren-9-ylmethanol - Physico-chemical Properties. (2024). ChemBK.
- An In-depth Technical Guide to the Theoretical and Experimental Properties of 9-Fluorenylmethanol. Benchchem.
- 9-Fluorenemethanol | CAS#:24324-17-2. (2025). Chemsrc.
- 9-Fluorenemethanol 9-Fluorenylmethanol. Sigma-Aldrich.
- Fluorene-9-methanol. NIST WebBook.
- Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2). Cheméo.
- Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. (2024).
- Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2006). Green Chemistry (RSC Publishing).
- 9H-Fluorene-9-methanol | C14H12O | CID 90466. PubChem - NIH.
- Simple preparation process of 9-fluorenemethanol. (2013).
- CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol.
- Simple preparation process of 9-fluorenemethanol. (2014).
- 9-Fluorenemethanol synthesis. ChemicalBook.
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 9-Fluorenemethanol | CAS#:24324-17-2 | Chemsrc [chemsrc.com]
- 6. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sciencing.com [sciencing.com]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. nsmn1.uh.edu [nsmn1.uh.edu]
- 11. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Melting point - Wikipedia [en.wikipedia.org]
- 16. Differential scanning calorimetry [cureffi.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Amino-9H-fluoren-9-yl)methanol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Amino-9H-fluoren-9-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment: Understanding the Risk Profile
(2-Amino-9H-fluoren-9-yl)methanol is a specialized organic compound. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, its structure necessitates a cautious approach derived from its constituent chemical moieties: the 2-aminofluorene core and the 9-hydroxymethyl group.
-
2-Aminofluorene Moiety: The parent compound, 2-aminofluorene, and its derivatives like 2-acetylaminofluorene are recognized as potential carcinogens.[1][2][3] The U.S. Occupational Safety and Health Administration (OSHA) has specific regulations for handling such compounds, emphasizing the need to reduce exposure to the lowest feasible concentration.[2] Therefore, (2-Amino-9H-fluoren-9-yl)methanol must be handled as a substance with potential carcinogenic risk.
-
9-Fluorenylmethanol Moiety: The related compound 9-Fluorenylmethanol is known to cause serious skin and eye irritation and may cause respiratory irritation.[4][5][6][7]
-
Aquatic Toxicity: Safety data for related fluorene compounds indicate they can be toxic to aquatic life with long-lasting effects, mandating that this chemical must not be released into the environment.[8][9]
This composite risk profile demands that all waste containing (2-Amino-9H-fluoren-9-yl)methanol be treated as hazardous.
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
All chemical waste disposal is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes the framework for the "cradle-to-grave" management of hazardous wastes.[10][11] This principle holds the generator of the waste responsible for its safe management from generation to final disposal.
The cardinal rule is absolute: Never dispose of (2-Amino-9H-fluoren-9-yl)methanol or its containers in the regular trash or down the sanitary sewer. [9] Doing so violates regulations and poses a significant threat to environmental and public health.
Hazard and Personal Protective Equipment (PPE) Summary
For clarity, the anticipated hazards and required protective equipment are summarized below.
Table 1: Hazard Profile
| Hazard Classification | Description | Source |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [4][5][6][8] |
| Carcinogenicity | Suspected carcinogen based on the 2-aminofluorene structural alert. | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | [5][6][7] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. | [8] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or EN 166 standards. | Protects against splashes and dust, preventing serious eye irritation.[6][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | Prevents skin contact and irritation.[12] |
| Body Protection | Long-sleeved lab coat. | Minimizes skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating respiratory irritation and systemic toxicity.[5][6] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of (2-Amino-9H-fluoren-9-yl)methanol waste.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Accurately identify all materials contaminated with (2-Amino-9H-fluoren-9-yl)methanol. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate the Waste: Designate a specific, labeled hazardous waste container for (2-Amino-9H-fluoren-9-yl)methanol. Do not mix this waste with other chemical streams, especially strong oxidizing agents, to prevent unforeseen chemical reactions.[9][13][14]
Step 2: Containerization
-
Select an Appropriate Container: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[15] Often, the original product container is suitable for collecting the waste.[15]
-
Maintain Container Integrity: Ensure the container is in good condition, free from cracks or damage. If a container begins to leak, it must be "over-packed" into a larger, suitable container.[15]
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste.[9][15] This is a common EPA violation and is critical for preventing the release of vapors and ensuring laboratory safety.
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "(2-Amino-9H-fluoren-9-yl)methanol".
-
List all other components of the waste mixture and their approximate percentages.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Potential Carcinogen," "Marine Pollutant").
-
Step 4: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[15]
-
Store Safely: Keep the waste away from heat, ignition sources, and incompatible materials.[13]
Step 5: Disposal of Empty Containers
-
Definition of "Empty": An "empty" container that held a hazardous chemical is not disposed of as regular trash until properly decontaminated.
-
Triple Rinsing: For containers that held acutely toxic chemicals (P-listed wastes), triple rinsing is legally required.[15] While (2-Amino-9H-fluoren-9-yl)methanol is not specifically P-listed, it is best practice to triple rinse due to its hazard profile.
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Crucially, collect all three rinsates as hazardous waste and add them to your (2-Amino-9H-fluoren-9-yl)methanol waste container.
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.
-
Step 6: Arranging for Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[9][16]
-
Schedule a Pickup: Follow your institution's procedures to schedule a waste pickup. Provide them with a complete and accurate description of the waste.
-
Licensed Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in a permitted facility, completing the "cradle-to-grave" cycle.[8][17]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper management and disposal of (2-Amino-9H-fluoren-9-yl)methanol waste.
Caption: Logical workflow for the proper disposal of (2-Amino-9H-fluoren-9-yl)methanol.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response line immediately.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, don appropriate PPE. Use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill. Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[4][13] Do not let the product enter drains.[8]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations and ethical scientific practice.
References
- Safety Data Sheet (Millipore Sigma). (2021). Millipore Sigma.
- SAFETY DATA SHEET - 9-Fluorenylmethanol. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 9-Fluorenylmethanol. (2011). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 9-Fluorenemethanol. (2011). Fisher Scientific.
-
1910.1014 - 2-Acetylaminofluorene . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Chemical Properties of Fluorene-9-methanol (CAS 24324-17-2) . Cheméo. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
9H-Fluorene-9-methanol . PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
2-ACETYLAMINOFLUORENE . Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Retrieved from [Link]
-
9H-fluoren-9-ylmethanol . ChemBK. Retrieved from [Link]
-
Hazardous Materials Disposal Guide . (2019). Nipissing University. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene . Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. Retrieved from [Link]
-
9-Fluorenemethanol | CAS#:24324-17-2 . Chemsrc. Retrieved from [Link]
-
CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol . Pharmaffiliates. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
Identification and Listing of Hazardous Waste . Regulations.gov. Retrieved from [Link]
-
Methanol Toxicity . (2025). StatPearls, National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
EPA Hazardous Waste Codes . Alfred University. Retrieved from [Link]
-
9H-Fluorene-9-methanol - Substance Details . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Methanol poisoning as a new world challenge: A review . National Center for Biotechnology Information (NCBI). Retrieved from [Link]
Sources
- 1. 1910.1014 - 2-Acetylaminofluorene. | Occupational Safety and Health Administration [osha.gov]
- 2. 2-ACETYLAMINOFLUORENE | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to the Safe Handling and Disposal of (2-Amino-9H-fluoren-9-yl)methanol
This document provides essential operational guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of (2-Amino-9H-fluoren-9-yl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative hazard assessment, drawing from the known toxicological profiles of structurally similar aminofluorene and fluorenemethanol derivatives. The core principle of this guide is proactive risk mitigation.
Urgent Safety Profile & Hazard Assessment
(2-Amino-9H-fluoren-9-yl)methanol is a compound that combines structural features of both 2-aminofluorene and 9-fluorenemethanol. Therefore, it is prudent to assume it may exhibit the hazardous properties of both parent structures until proven otherwise.
-
2-Aminofluorene and its derivatives are recognized as potent mutagens and carcinogens .[1][2] These compounds can intercalate with DNA, leading to mutations and potentially initiating tumorigenesis in organs such as the liver and kidneys.[1][3]
-
9-Fluorenemethanol is classified as an irritant , causing skin, eye, and respiratory system irritation.[4][5][6][7]
Consequently, (2-Amino-9H-fluoren-9-yl)methanol must be handled as a substance that is potentially carcinogenic and mutagenic, as well as a skin, eye, and respiratory irritant.
| Hazard Classification | Associated Compound | Key Risks |
| Carcinogen & Mutagen | 2-Aminofluorene, 2-Acetylaminofluorene | Can cause genetic mutations and cancer.[1][2][8] |
| Skin Irritant | 9-Fluorenemethanol | Causes skin irritation.[4][6] |
| Eye Irritant | 9-Fluorenemethanol, Fluoren-9-one | Causes serious eye irritation.[4][6][9] |
| Respiratory Irritant | 9-Fluorenemethanol | May cause respiratory tract irritation.[5][6][7] |
| Aquatic Toxicity | Fluoren-9-one | Toxic to aquatic life with long-lasting effects.[9] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the substance, preventing any route of exposure.
Mandatory PPE includes:
-
Gloves: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon known or suspected contact. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][10] A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.
-
Lab Coat: A clean, buttoned lab coat, preferably one made of a chemically resistant material, must be worn. Ensure the sleeves are of an appropriate length to cover the wrists.
-
Respiratory Protection: Due to the irritant nature of related compounds and the potential for aerosolization of the powder, work must be conducted within a certified chemical fume hood. If work outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particulate filter is necessary.[4]
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination risk.
Operational Guide: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount for safety.
Step 1: Preparation
-
Designated Area: All work with (2-Amino-9H-fluoren-9-yl)methanol must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Pre-weighing: If possible, pre-weigh the required amount in a glove box or a balance enclosure to prevent the dispersal of fine powder.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the fume hood before you begin.
Step 2: Handling the Compound
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4][11][12]
-
Grounding: When transferring the powder, use anti-static measures to prevent ignition from static discharge.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
Step 3: Post-Handling and Cleanup
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A common procedure is to wipe surfaces with a solvent in which the compound is soluble (e.g., methanol), followed by a standard laboratory detergent.[13] All cleaning materials must be disposed of as hazardous waste.
-
Hand Washing: After removing your PPE, wash your hands thoroughly with soap and water.[4][9]
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to public health. Never dispose of this compound down the drain or in regular trash.[14]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing (2-Amino-9H-fluoren-9-yl)methanol. This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing paper, gloves, wipes).[14]
-
-
Segregate this waste from other chemical waste streams to prevent unintended reactions.[14]
Step 2: Waste Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and chemically resistant container.
-
Liquid Waste: Collect all liquid waste in a separate, leak-proof, and clearly labeled container.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste: (2-Amino-9H-fluoren-9-yl)methanol" and any other components present.
Step 3: Disposal of Empty Containers
-
Thoroughly empty the original container.
-
The first rinse of the container with a suitable solvent (such as methanol) must be collected and disposed of as hazardous waste.[14]
-
After thorough rinsing and air-drying, the container can be managed according to your institution's guidelines for decontaminated containers.[14]
Step 4: Final Disposal
-
Arrange for the collection of all hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[4][9][14]
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with plenty of soap and water for at least 15 minutes.[4]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][9]
-
Remove contact lenses if present and easy to do.[9]
-
Seek immediate medical attention from an ophthalmologist.[9]
In Case of Inhalation:
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek medical attention.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear full PPE, including respiratory protection.
-
Prevent the spread of dust.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.[4][10]
-
Decontaminate the spill area as described in the cleanup procedure.
References
-
2-Aminofluorene - Wikipedia. [Link]
-
Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. PubMed. [Link]
-
Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. (2020). National Institutes of Health (NIH). [Link]
-
2-Acetylaminofluorene. PubChem. [Link]
-
Chemistry and in vitro mutagenicity of 2-aminofluorene derivatives. PubMed. [Link]
-
SAFETY DATA SHEET for 9-Fluorenylmethanol. (2011-02-10). Thermo Fisher Scientific. [Link]
-
9H-Fluorene-9-methanol. PubChem. [Link]
-
CAS No : 24324-17-2 | Product Name : 9-Fluorenemethanol. Pharmaffiliates. [Link]
-
(9H-FLUOREN-9-YL)METHANOL | CAS 24324-17-2. Matrix Fine Chemicals. [Link]
-
Material Safety Data Sheet - 9-Fluorenone, 99+% (gc). Cole-Parmer. [Link]
-
9H-fluoren-9-ylmethanol. ChemBK. [Link]
Sources
- 1. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 2. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Acetylaminofluorene | C15H13NO | CID 5897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. chembk.com [chembk.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
